molecular formula C10H9FN2O2 B1175567 4-Formylindole CAS No. 1047-86-6

4-Formylindole

Cat. No.: B1175567
CAS No.: 1047-86-6
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Description

4-Formylindole is a useful research compound. Its molecular formula is C10H9FN2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1047-86-6

Molecular Formula

C10H9FN2O2

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Bioactive Scaffolds: An In-depth Technical Guide to 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, structure, synthesis, and reactivity of 4-Formylindole, a pivotal intermediate in medicinal chemistry.

Introduction

This compound, also known as 1H-indole-4-carboxaldehyde, is a heterocyclic aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry and materials science. Its unique structural framework, comprising a bicyclic indole core with a reactive formyl group at the 4-position, renders it a versatile building block for the synthesis of a diverse array of complex molecules with significant biological activities.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for its application in drug discovery and development. The indole nucleus is a privileged scaffold in numerous FDA-approved drugs, and understanding the chemistry of its functionalized derivatives is paramount for the design of novel therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a planar indole ring system with a formyl group (CHO) attached to the C4 position of the benzene ring portion. This substitution pattern influences the electronic distribution and reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1H-indole-4-carbaldehyde[4]
Synonyms This compound, 1H-Indole-4-carboxaldehyde, NSC 337264[2][5][6]
CAS Number 1074-86-8[5][6]
Molecular Formula C₉H₇NO[5][6]
Molecular Weight 145.16 g/mol [6]
Appearance Light yellow to brown crystalline powder[7]
Melting Point 139-143 °C
Solubility Soluble in DMF, DMSO, and ethanol.[2][2]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (around 10 ppm), a singlet or broad singlet for the N-H proton of the indole ring (typically downfield), and a series of multiplets in the aromatic region corresponding to the protons on the indole ring system. The protons on the benzene portion (H5, H6, and H7) and the pyrrole portion (H2 and H3) will exhibit characteristic coupling patterns.

  • ¹³C NMR: The spectrum would feature a resonance for the carbonyl carbon of the formyl group in the downfield region (around 180-190 ppm). The remaining eight carbon atoms of the indole ring would appear in the aromatic region (approximately 100-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. Key expected absorptions include:

  • N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the indole N-H bond.

  • C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the carbonyl group of the aldehyde.

  • C-H Stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

  • Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be observed at m/z 145. Common fragmentation pathways would involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 116, and potentially the loss of CO (28 Da) from the molecular ion to give a fragment at m/z 117.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with formylation of the indole nucleus being the most common approach. The regioselectivity of indole formylation is highly dependent on the reaction conditions. While the Vilsmeier-Haack reaction typically favors formylation at the C3 position of unsubstituted indole due to the higher electron density of the pyrrole ring, specific strategies can be employed to achieve substitution at the C4 position.[4][6]

One common strategy involves the use of a starting material that directs formylation to the desired position, or the use of protecting groups. A plausible synthetic route is the oxidation of 4-methylindole.

Representative Synthesis Workflow: Oxidation of 4-Methylindole

G cluster_0 Synthesis of this compound Start 4-Methylindole Step1 Oxidation (e.g., SeO₂, DDQ, or other mild oxidizing agents) Start->Step1 Reactant Product This compound Step1->Product Yields

Caption: A generalized workflow for the synthesis of this compound via oxidation of 4-methylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole (Adapted for conceptual understanding of indole formylation)

This protocol describes the formylation of indole, which predominantly yields the 3-formyl isomer. Achieving C4-formylation often requires specialized starting materials or multi-step syntheses.

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold dimethylformamide (DMF) with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile.[4]

  • Reaction with Indole: A solution of indole in DMF is then added slowly to the Vilsmeier reagent, maintaining a low temperature.

  • Hydrolysis: After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide) to hydrolyze the intermediate iminium salt, yielding the formylindole.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-rich indole ring attacks the electrophilic Vilsmeier reagent. The regioselectivity is governed by the relative stability of the Wheland intermediates, with attack at C3 being the most favorable for unsubstituted indole.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and the formyl group, providing multiple sites for chemical modification.

Reactions at the Formyl Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid (indole-4-carboxylic acid) using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde yields 4-(hydroxymethyl)indole.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents, organolithium compounds, and cyanide.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to various vinyl-substituted indoles.[8]

  • Reductive Amination: this compound can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding 4-(aminomethyl)indoles.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This modification is often crucial in drug design to modulate physicochemical properties such as solubility and lipophilicity.

Electrophilic Substitution on the Indole Ring

While the formyl group is a deactivating group, further electrophilic substitution on the indole ring is possible, though it may require harsher conditions. The position of subsequent substitution will be directed by both the indole nucleus and the deactivating formyl group.

G cluster_0 Reactions at Formyl Group cluster_1 Reactions at Indole N-H cluster_2 Products Start This compound Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig ReductiveAmination Reductive Amination (R₂NH, NaBH₃CN) Start->ReductiveAmination N-Alkylation N-Alkylation (e.g., R-X, base) Start->N-Alkylation CarboxylicAcid Indole-4-carboxylic acid Oxidation->CarboxylicAcid Alcohol 4-(Hydroxymethyl)indole Reduction->Alcohol Alkene 4-Vinylindole derivative Wittig->Alkene Amine 4-(Aminomethyl)indole derivative ReductiveAmination->Amine N-Substituted N-Substituted-4-formylindole N-Alkylation->N-Substituted

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound serves as a critical starting material and intermediate in the synthesis of pharmacologically active molecules.

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. This compound can be elaborated into more complex structures that can interact with the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.[6]

  • Antitumor Agents: Derivatives of this compound have been investigated for their potential as antitumor agents. The formyl group provides a convenient point for the introduction of various pharmacophores to modulate the biological activity and target specificity.[6]

  • Fluorescent Probes: The indole moiety possesses intrinsic fluorescent properties. Functionalization at the 4-position with a formyl group can be used to tune these properties, leading to the development of novel fluorescent probes for biological imaging.

G cluster_0 Drug Discovery Workflow Start This compound Step1 Chemical Modification (e.g., Wittig, Reductive Amination, N-Alkylation) Start->Step1 Library Library of Indole Derivatives Step1->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound as a starting material in a typical drug discovery pipeline.

Conclusion

This compound is a fundamentally important heterocyclic building block with a rich and versatile chemistry. Its strategic importance in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and anticancer agents, is well-established. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for leveraging its full potential in the design and development of next-generation therapeutics and functional materials. This guide provides a solid foundation for researchers and scientists working with this valuable synthetic intermediate.

References

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). Indole-4-carboxaldehyde. Retrieved from [Link]

  • mzCloud. (2014, December 2). 4 Indolecarbaldehyde. Retrieved from [Link]

  • ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Synthesis of 4-cyano and 4-formyl melatonin as putative melatoninergic ligands. (2023). ACS Omega, 8(3), 3257–3264. [Link]

  • Crystal structures of four indole derivatives as possible cannabinoid allosteric antagonists. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1278–o1284. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(43), 26567–26593. [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? (2023, May 7). ResearchGate. [Link]

  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (1970). The Journal of Organic Chemistry, 35(11), 3971–3973. [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). Journal of the American Chemical Society, 132(49), 17624–17637. [Link]

  • 4 Indolecarbaldehyde. (2014, December 2). mzCloud. [Link]

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An In-depth Technical Guide to 4-Formylindole: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylindole, also known as 1H-indole-4-carboxaldehyde, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, arising from the fusion of a benzene ring with a pyrrole ring bearing an electron-withdrawing formyl group at the 4-position, render it a versatile precursor for a myriad of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthetic methodologies, characteristic reactivity, and its burgeoning role in the development of novel therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueReferences
CAS Number 1074-86-8[1]
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol [1]
Appearance Light yellow to brown crystalline solid
Melting Point 139-143 °C[1]
Solubility Soluble in DMF, DMSO, and ethanol[2]

Synthesis of this compound

The regioselective introduction of a formyl group at the C4 position of the indole nucleus presents a synthetic challenge due to the inherent reactivity of the C3 position. Several methods have been developed to achieve this transformation, with the Vilsmeier-Haack reaction being a classical and widely employed approach.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[3][4] While formylation of indole typically occurs at the 3-position, specific reaction conditions and protecting group strategies can direct the formylation to the 4-position.

Disclaimer: This is an illustrative protocol and requires optimization and adherence to all laboratory safety procedures.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve indole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Hydrolysis: Basify the aqueous solution with a cold aqueous solution of sodium hydroxide (e.g., 5 M) to pH 9-10 to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Vilsmeier_Haack_Synthesis cluster_reagent Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole Indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable starting material for the synthesis of diverse bioactive molecules.

Biginelli Reaction for Dihydropyrimidinone Synthesis

This compound can participate as the aldehyde component in the Biginelli reaction, a one-pot multicomponent reaction with an ethyl acetoacetate and urea or thiourea to yield dihydropyrimidinones (DHPMs).[5][6] DHPMs are a class of compounds known for a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 eq.), ethyl acetoacetate (1 eq.), and urea (1.5 eq.) in ethanol.

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of concentrated HCl or a catalytic amount of Yb(OTf)₃).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification: Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy.[8] this compound serves as a key starting material in the synthesis of potent and selective Aurora kinase inhibitors.[9] The synthesis often involves the condensation of the formyl group with an appropriate amine to form an imine, followed by further cyclization and functionalization steps.

Drug_Synthesis_Workflow Start This compound Step1 Condensation with Amine Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Cyclization/ Functionalization Intermediate->Step2 FinalProduct Aurora Kinase Inhibitor Step2->FinalProduct

Caption: Synthetic workflow for Aurora Kinase Inhibitors.

Biological Activity and Mechanism of Action

Recent studies have highlighted the therapeutic potential of this compound and its derivatives, particularly in the context of inflammation.

Anti-inflammatory Effects and Modulation of the NF-κB Signaling Pathway

Indole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the PI3K/Akt/mTOR/NF-κB pathway.[10] The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Derivatives of this compound can interfere with this pathway at multiple levels, for instance, by inhibiting the activation of Akt, a kinase upstream of IKK, thereby preventing the phosphorylation and degradation of IκBα and subsequent nuclear translocation of NF-κB.

NFkB_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α Akt Akt Stimulus->Akt IKK IKK Complex Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB Degradation of IκBα Indole This compound Derivative Indole->Akt Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Spectroscopic Data

Characterization of this compound is routinely performed using a combination of spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons of the indole ring and a characteristic downfield singlet for the aldehyde proton (~10 ppm).
¹³C NMR Resonances for the nine carbon atoms, including a downfield signal for the carbonyl carbon of the formyl group (~190 ppm).
IR Spectroscopy A strong absorption band for the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹) and N-H stretching of the indole ring (around 3300 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 145.16 g/mol .

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the enabling power of heterocyclic chemistry in modern drug discovery. Its accessibility through established synthetic routes, coupled with the versatile reactivity of its formyl group, provides a robust platform for the generation of novel molecular entities with significant therapeutic potential. As our understanding of the molecular basis of diseases deepens, the strategic utilization of privileged scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

  • PubChem. Indole-4-carboxaldehyde - Compound Summary. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • YouTube. (2021). Preparation of Dihydropyrimidone. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6523.
  • Lakehead University Knowledge Commons. (2021). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy.
  • Zhang, H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(1), 356-373.
  • Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.

Sources

A Comprehensive Spectroscopic Guide to 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

4-Formylindole, also known as indole-4-carboxaldehyde, is a pivotal synthetic intermediate in the development of various pharmaceutical compounds.[1][2] Its chemical structure, characterized by an indole ring substituted with a formyl group at the 4-position, provides a versatile scaffold for medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in research and development settings. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and standardized protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: 1H-indole-4-carbaldehyde[3]

  • Synonyms: this compound, Indole-4-carboxaldehyde, NSC 337264[1][3]

  • Molecular Formula: C₉H₇NO[1][2]

  • Molecular Weight: 145.16 g/mol [2][3]

  • Appearance: Light yellow to brown crystalline solid

  • CAS Number: 1074-86-8[1][2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the protons of the indole ring and the formyl group.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.5 (approx.)br s1HN-H
10.1 (approx.)s1HCHO
7.8 - 7.2 (approx.)m5HAr-H

Data sourced from SpectraBase.[4]

Interpretation:

The downfield singlet at approximately 10.1 ppm is characteristic of the aldehydic proton of the formyl group. The broad singlet around 11.5 ppm corresponds to the acidic proton of the indole nitrogen. The aromatic region, typically between 7.2 and 7.8 ppm, shows a complex multiplet integrating to five protons, consistent with the protons on the indole nucleus. The specific coupling patterns within this region can be resolved with higher field instrumentation to assign each aromatic proton individually.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
192.0 (approx.)C=O (formyl)
140.0 - 110.0 (approx.)Aromatic & Indole C

Interpretation:

The most downfield signal, expected around 192.0 ppm, is attributed to the carbonyl carbon of the formyl group. The remaining signals in the aromatic region (approximately 110.0-140.0 ppm) correspond to the eight carbons of the indole ring. The specific chemical shifts are influenced by the electron-withdrawing nature of the formyl group and the heteroaromatic character of the indole nucleus.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, C=O, and aromatic C=C bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3406 (approx.)Strong, broadN-H stretch
3050-3020 (approx.)MediumAromatic C-H stretch
1650 (approx.)StrongC=O stretch (formyl)
1616, 1577, 1508, 1456 (approx.)Medium to StrongAromatic C=C stretch

Data interpretation based on typical values for indole and its derivatives.[7]

Interpretation:

The broad absorption band around 3406 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[7] The strong, sharp peak at approximately 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aldehyde. The absorptions in the 1616-1456 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic and pyrrole rings of the indole nucleus.[7] The peaks between 3050 and 3020 cm⁻¹ correspond to the stretching of the aromatic C-H bonds.[7]

Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
145[M]⁺ (Molecular ion)
144[M-H]⁺
116[M-CHO]⁺

Data sourced from PubChem and mzCloud.[3][8]

Interpretation:

The mass spectrum of this compound will show a prominent molecular ion peak ([M]⁺) at an m/z of 145, corresponding to its molecular weight.[3][8] A common fragmentation pattern for aldehydes is the loss of a hydrogen radical, leading to a significant [M-H]⁺ peak at m/z 144. Another characteristic fragment is observed at m/z 116, resulting from the loss of the formyl group (CHO).[3]

Experimental Protocol: GC-MS Acquisition

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Safety and Handling

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[3][9] It is also known to cause serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[9]

References

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed. (2020-08-20). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph - Open Access LMU. (2022-07-21). Retrieved from [Link]

  • 4 Indolecarbaldehyde - mzCloud. (2014-12-02). Retrieved from [Link]

  • Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem - NIH. Retrieved from [Link]

  • Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment - PMC - PubMed Central. (2025-10-12). Retrieved from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Open Research Repository. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem - NIH. Retrieved from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC - NIH. Retrieved from [Link]

  • (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - ResearchGate. (2025-08-07). Retrieved from [Link]

  • 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025-02-22). Retrieved from [Link]

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - MDPI. Retrieved from [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

Sources

Solubility and Stability of 4-Formylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylindole (Indole-4-carboxaldehyde, CAS: 1074-86-8) is a critical heterocyclic building block in the synthesis of indole alkaloids, including the beta-blocker pindolol and various Aurora kinase A inhibitors .[1][2] Despite its synthetic utility, the compound presents significant handling challenges due to its susceptibility to oxidative degradation and limited solubility in aqueous media.

This guide provides a validated framework for the solubilization, storage, and handling of this compound. It moves beyond generic data to offer a self-validating protocol designed to minimize experimental failure caused by compound degradation or precipitation.[2]

Part 1: Physicochemical Profile[2][3]

Understanding the fundamental physical properties of this compound is a prerequisite for successful experimental design.[2] The compound is a polar aromatic aldehyde that acts as a weak acid due to the indole N-H moiety.

PropertySpecificationNotes
CAS Number 1074-86-8Distinct from Indole-3-carboxaldehyde (487-89-8)
Molecular Formula C₉H₇NOMW: 145.16 g/mol
Appearance White to light yellow crystalline solidDarkening to brown/pink indicates oxidation
Melting Point 139–143 °CSharp MP indicates high purity
pKa ~15.8 (Indole N-H)Very weak acid; deprotonation requires strong bases
LogP ~1.68Moderate lipophilicity; poor water solubility
UV/Vis Max 235, 341 nmUseful for concentration verification

Part 2: Solubility Analysis & Dissolution Protocol

This compound exhibits a specific solubility profile that defies the "universal solvent" assumption often applied to DMSO.[2] Contrary to many organic heterocycles, its solubility in DMSO is lower than in Ethanol or DMF.

Solubility Limits (at 25°C)
SolventSolubility LimitApplication Context
Ethanol ~10 mg/mLPreferred for stock solutions if biological compatibility allows.[2]
DMF ~10 mg/mLGood alternative for chemical synthesis; toxic to some cell lines.[2]
DMSO ~3 mg/mLWarning: Significantly lower than typical indoles.[2] Risk of precipitation at high concentrations.[2]
PBS (pH 7.2) < 0.1 mg/mLPractically insoluble directly.[2]
1:1 Ethanol:PBS ~0.5 mg/mLMaximum achievable aqueous concentration via dilution.[1][2]
The "Graduated Solubilization" Protocol

Objective: To prepare a stable aqueous-compatible stock without precipitation.[2]

Step 1: Primary Solubilization Dissolve the target mass of this compound in 100% Ethanol or DMF to reach a concentration of 5–10 mg/mL.[2]

  • Self-Validation Check: The solution must be completely clear and light yellow. Any turbidity implies the presence of oxidized impurities (carboxylic acids) or inorganic salts.

Step 2: Inert Gas Purge Before storage or dilution, purge the headspace of the vial with Argon or Nitrogen gas for 30 seconds to displace oxygen.

Step 3: Aqueous Dilution (Just-in-Time) Dilute the organic stock into the aqueous buffer (e.g., PBS) immediately before use .[2]

  • Protocol: Add the organic stock dropwise to the stirring buffer.

  • Limit: Do not exceed 5% v/v organic solvent in the final biological assay to avoid cytotoxicity, unless the specific cell line tolerates higher fractions.

Part 3: Stability & Degradation Mechanisms

The aldehyde group at the C4 position is electronically coupled to the nitrogen lone pair of the indole ring, making it sensitive to both autoxidation and photo-degradation.

Primary Degradation Pathways[2]
  • Autoxidation: Exposure to atmospheric oxygen converts the aldehyde to Indole-4-carboxylic acid .[2] This is accelerated by light and trace metals.[2]

  • Acid-Catalyzed Dimerization: In the presence of protic acids, the aldehyde can react with another indole molecule to form bis(indolyl)methanes (dimers), often visible as a pink or red discoloration.

Visualization of Degradation Logic

DegradationPathways cluster_cues Visual Indicators Active This compound (Active Aldehyde) Oxidation Indole-4-carboxylic Acid (Inactive Impurity) Active->Oxidation O2 / Light (Autoxidation) Dimer Bis(indolyl)methane (Pink/Red Dimer) Active->Dimer H+ / Acid Catalyst (Dimerization) Cue1 Yellow -> Brown Oxidation->Cue1 Cue2 Clear -> Pink/Red Dimer->Cue2

Figure 1: Primary degradation pathways of this compound.[2] Autoxidation leads to carboxylic acid formation (browning), while acid catalysis leads to dimerization (reddening).

Part 4: Handling & Storage Protocol

To ensure the integrity of this compound over long-term storage (≥2 years), strict adherence to environmental controls is required.[2]

Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Container: Amber glass vials (to prevent photo-oxidation) with PTFE-lined caps.

  • Hygroscopicity: Store with desiccant; allow vial to equilibrate to room temperature before opening to prevent water condensation.[2]

Self-Validating Stock Preparation Workflow

This workflow ensures that every stock solution prepared is verified for concentration and stability before being applied to valuable biological samples.[2]

  • Weighing: Weigh this compound rapidly to minimize air exposure.

  • Dissolution: Add Ethanol (anhydrous) to achieve 10 mg/mL. Vortex for 30 seconds.[2]

  • Visual Check (Pass/Fail):

    • Pass: Solution is clear, pale yellow.

    • Fail: Solution is cloudy or has dark particulates (Indicates oxidation).[2] Action: Filter through 0.2 µm PTFE filter or discard.

  • Aliquot & Purge: Dispense into single-use aliquots (e.g., 50 µL). Overlay with Argon gas.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath immediately. Store at -20°C.

  • Thawing: Thaw only once. Discard unused portion of the aliquot. Do not refreeze.

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from [Link]

  • Somei, M., et al. (1983). Synthetic strategies for 4-substituted indoles and their application to alkaloid synthesis. Tetrahedron. (Contextual citation regarding synthetic utility and stability).

Sources

4-Formylindole synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Formylindole

Authored by a Senior Application Scientist

Abstract

This compound, a key heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules and advanced materials.[1][2] Its strategic importance stems from the versatility of the formyl group, which can be readily transformed into various functionalities, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental exigencies, and comparative analysis of methodologies. It is intended for researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of the synthesis of this valuable building block. We will dissect classical electrophilic substitution reactions, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, and contrast them with more regioselective strategies starting from pre-functionalized precursors.

The Challenge of Regioselectivity in Indole Formylation

The indole nucleus is an electron-rich aromatic system, highly susceptible to electrophilic attack. However, the inherent electronic distribution of the indole ring dictates a strong preference for substitution at the C3 position. This is because the carbocation intermediate formed by attack at C3 is stabilized by resonance involving the nitrogen atom, without disrupting the aromaticity of the benzene ring.[3] Consequently, direct formylation methods often yield indole-3-carboxaldehyde as the major product, posing a significant challenge for the selective synthesis of this compound. Overcoming this regiochemical hurdle is the central theme in the synthetic strategies discussed herein.

Direct Electrophilic Formylation: Strategies and Limitations

While classic formylation reactions are well-established for indoles, their application for synthesizing the 4-formyl isomer is often limited by poor yields and the predominance of the 3-formyl isomer.[4][5]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[6] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choices: The reaction is initiated by the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The indole, acting as the nucleophile, attacks this electrophile. The choice of DMF as the formyl source and POCl₃ as the activator is based on their ready availability and the high reactivity of the resulting iminium species. The reaction is typically run at low temperatures to control the exothermic nature of the reagent formation and to minimize side reactions. A subsequent hydrolysis step is required to convert the intermediate iminium salt to the final aldehyde.

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate, which then eliminates a chlorophosphate anion to yield the electrophilic dichloromethyleniminium ion.

  • Electrophilic Attack: The electron-rich indole ring attacks the Vilsmeier reagent. As previously noted, this attack occurs preferentially at the C3 position.

  • Hydrolysis: The resulting iminium salt is hydrolyzed upon aqueous workup to furnish the formyl group.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole Indole Intermediate Iminium Salt Intermediate Indole->Intermediate Attacks Vilsmeier Reagent Product Indole-3-carboxaldehyde (Major Product) Intermediate->Product + H2O Product4 This compound (Minor Product) Intermediate->Product4 + H2O Hydrolysis Aqueous Workup

Caption: General mechanism of the Vilsmeier-Haack reaction on indole.

Limitations for this compound Synthesis: The primary drawback of the Vilsmeier-Haack reaction for this specific target is the poor regioselectivity, with indole-3-carboxaldehyde being the overwhelmingly favored product. Achieving substitution at the C4 position is generally not feasible with this method.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides an alternative route for the ortho-formylation of phenols and related electron-rich heterocycles like indole.[7][8] The reaction employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) in situ.

Causality Behind Experimental Choices: This reaction is typically performed in a biphasic system because the organic reactants (indole, chloroform) are immiscible with the aqueous base. The strong base deprotonates chloroform to generate the highly reactive dichlorocarbene electrophile. The base also deprotonates the indole N-H, forming the indolide anion, which enhances the nucleophilicity of the ring system. The subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.

Reaction Mechanism:

  • Dichlorocarbene Formation: The hydroxide ion abstracts a proton from chloroform, forming the trichloromethanide anion, which then rapidly eliminates a chloride ion to give dichlorocarbene.

  • Electrophilic Attack: The nucleophilic indolide anion attacks the dichlorocarbene.

  • Tautomerization and Hydrolysis: The intermediate undergoes tautomerization, followed by hydrolysis of the dichloromethyl group under the basic conditions to form the final aldehyde.

Reimer_Tiemann cluster_0 Carbene Generation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis Chloroform Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) Chloroform->Carbene + NaOH, -H2O, -Cl- Base Strong Base (NaOH) Indole Indole Indolide Indolide Anion Indole->Indolide + NaOH, -H2O Intermediate Dichloromethyl Adduct Indolide->Intermediate Attacks :CCl2 Product Indole-3-carboxaldehyde (Major) + Ring Expansion Products Intermediate->Product + 2 NaOH, -2 NaCl Product4 This compound (Trace) Intermediate->Product4 + 2 NaOH, -2 NaCl

Sources

4-Formylindole: The Strategic Gateway to C4-Functionalized Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In the architecture of bioactive heterocycles, the indole ring is ubiquitous, yet its functionalization is governed by a strict electronic hierarchy. While the C3 position is naturally nucleophilic and easily accessed via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the C4 position remains electronically deactivated and sterically shielded by the peri-hydrogen at C3.

4-Formylindole (Indole-4-carboxaldehyde) represents a critical "breakthrough intermediate."[1] It serves as the primary gateway to C4-substituted therapeutics, including Ergot alkaloids, Mitomycin C analogs, and next-generation kinase inhibitors (e.g., Aurora A, GSK-3β). This guide dissects the historical evolution of its synthesis—from the arduous early constructions to modern lithiation strategies—and provides validated protocols for its generation and application.

The Regioselectivity Challenge

To understand the value of this compound, one must appreciate the difficulty of its formation. Standard electrophilic formylation of indole yields >95% 3-formylindole due to the high electron density at C3 (enamine-like character). Accessing the C4 position requires "Umpolung" strategies or De Novo ring construction .[1]

Visualizing the Electronic Bias

The following diagram illustrates the divergent pathways required to access the C3 vs. C4 positions.

IndoleSelectivity Indole Indole Core EAS Electrophilic Aromatic Substitution (Vilsmeier-Haack) Indole->EAS Standard Conditions Strategy Strategic Requirement: Pre-functionalization or Directed Metalation Indole->Strategy Overcoming Bias C3 3-Formylindole (Thermodynamic/Kinetic Product) EAS->C3 Direct Attack C4 This compound (Target Scaffold) Strategy->C4 Indirect Route

Figure 1: The divergent synthetic pathways. Standard electrophilic attack favors C3; C4 access requires strategic pre-functionalization.

Historical Genesis & Evolution of Synthesis

The history of this compound is inextricably linked to the total synthesis of Ergot Alkaloids . In the mid-20th century, the need to synthesize lysergic acid and clavine alkaloids drove the search for reliable C4-functionalization methods.

The Plieninger & Uhle Era (1950s-1960s)

Early efforts, notably by Hans Plieninger , utilized Uhle’s Ketone (4-keto-4,5,6,7-tetrahydroindole) as a starting point. Dehydrogenation of this ketone or its derivatives provided early access to C4-substituted indoles, but the process was low-yielding and difficult to scale.[2]

Another classical approach involved the Reissert synthesis modification or the use of 2-methyl-3-nitrobenzoic acid . This route, while logical, required numerous steps:

  • Esterification of 2-methyl-3-nitrobenzoic acid.[1][3]

  • Condensation with oxalate (Reissert) or DMF-acetals.[1]

  • Reductive cyclization.[1][4][5]

  • Oxidation of the resulting C4-methyl or hydroxymethyl group.[1]

The Leimgruber-Batcho Revolution (1970s)

The introduction of the Leimgruber-Batcho indole synthesis offered a more streamlined de novo construction. By reacting 2-methyl-3-nitrobenzaldehyde (or its protected acetal) with N,N-dimethylformamide dimethyl acetal (DMF-DMA), researchers could form the trans-β-dimethylaminostyrene intermediate, which upon reduction cyclized directly to the indole.

The Modern Era: Metal-Halogen Exchange

Today, the most efficient route for medicinal chemistry applications utilizes 4-bromoindole . The high pKa of the indole N-H requires protection (or careful use of 2 equivalents of base), followed by lithium-halogen exchange.

Validated Synthetic Protocols

Below are two distinct, self-validating protocols. Method A is preferred for small-to-medium scale medicinal chemistry (high cost, high speed).[1] Method B is preferred for larger scale de novo synthesis (lower cost, longer workflow).[1]

Method A: The Modern Standard (Lithiation of 4-Bromoindole)

Causality: This method exploits the dramatic difference in reaction rates between deprotonation and Lithium-Halogen exchange. Using t-BuLi ensures rapid generation of the C4-lithio species before side reactions occur.

Reagents: 4-Bromoindole, Sodium Hydride (NaH), t-Butyllithium (t-BuLi), DMF, THF.

  • Protection (Optional but Recommended): Dissolve 4-bromoindole (1.0 eq) in anhydrous THF at 0°C. Add NaH (1.1 eq) carefully. Stir for 30 min to form the sodium salt (or protect with TIPS/Boc if strictly anhydrous conditions are difficult to maintain).

  • Lithiation: Cool the solution to -78°C (Critical: Temperature control prevents benzylic deprotonation).

  • Exchange: Add t-BuLi (2.0 eq if N-protected; 3.0 eq if N-unprotected) dropwise.[1] The solution typically turns yellow/orange.[1] Stir for 15-30 min.

  • Formylation: Add anhydrous DMF (3.0 eq) rapidly. Stir at -78°C for 30 min, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). This compound typically elutes after the starting material.[1]

Method B: The Leimgruber-Batcho Construction

Causality: This method builds the pyrrole ring onto a benzene scaffold. The electron-withdrawing nitro group acidifies the benzylic methyl protons, allowing condensation with DMF-DMA.

Starting Material: 2-Methyl-3-nitrobenzaldehyde (often protected as an acetal to prevent side reactions).[1]

LeimgruberBatcho Step1 Precursor: 2-Methyl-3-nitrobenzaldehyde Step2 Condensation: + DMF-DMA, Heat (110°C) Step1->Step2 Inter Intermediate: Enamine Formation (Dark Red) Step2->Inter - MeOH Step3 Reductive Cyclization: Zn/AcOH or H2/Pd-C Inter->Step3 Nitro Reduction Product Product: This compound Step3->Product - Me2NH

Figure 2: The Leimgruber-Batcho mechanism adapted for this compound synthesis.

  • Condensation: Heat 2-methyl-3-nitrobenzaldehyde ethylene acetal with DMF-DMA (1.5 eq) in DMF at 110°C for 4-6 hours. The solution turns deep red (enamine formation).[1]

  • Evaporation: Remove excess DMF-DMA under reduced pressure.

  • Reduction: Dissolve the red residue in MeOH/THF. Add Raney Nickel (or Pd/C) and hydrazine (or hydrogen gas).[1] Stir at RT.

  • Cyclization: The amino-enamine intermediate cyclizes spontaneously to form the indole nucleus.[1]

  • Deprotection: Treat with dilute HCl to remove the acetal protecting group, revealing the aldehyde at C4.

Strategic Utility in Drug Discovery[6]

This compound is not merely a building block; it is a scaffold that enables specific geometries in drug candidates.[1]

Case Study: Kinase Inhibitors

In the development of Aurora Kinase A inhibitors, the 4-position of the indole is often used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility and pharmacokinetic properties. The aldehyde serves as a handle for reductive amination or Knoevenagel condensations.[1]

Case Study: Ergot Alkaloid Synthesis

The total synthesis of Chanoclavine-I often employs this compound.[1] The aldehyde is converted via Wittig olefination to install the characteristic unsaturated side chain required for the tricyclic ergoline skeleton construction.

Technical Data Summary
PropertySpecificationNotes
CAS Number 1074-86-8
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Appearance Pale yellow to greenish solidOxidizes slowly in air
Melting Point 139–143 °CSharp mp indicates purity
Solubility DMSO, MeOH, EtOAcPoor in water
Key Reactivity Aldehyde oxidation, Wittig, Reductive AminationC3 is still nucleophilic

Future Outlook: C-H Activation

While lithiation and Leimgruber-Batcho remain the standards, the future lies in Transition-Metal Catalyzed C-H Activation . Recent work using Rhodium(III) or Palladium(II) catalysis with directing groups (e.g., N-pivaloyl) is beginning to allow direct C4-functionalization of simple indoles, potentially rendering the pre-functionalized routes obsolete in the next decade.

References

  • Plieninger, H., et al. (1963).[1][6] Untersuchungen in der Indol-Reihe, VI. Die Synthese von 4-Formyl-indol.[1][2][7][8][9][10]Chemische Berichte, 96(6), 1618–1630. Link

  • Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980).[6] Synthesis of 4-substituted indoles and their elaboration to the ergot alkaloids.[1][3][11][12][13]The Journal of Organic Chemistry, 45(16), 3350–3352. Link

  • Maehr, H., & Smallheer, J. M. (1981).[1] A new approach to 4-substituted indoles.[1][3][6][8][9]The Journal of Organic Chemistry, 46(8), 1752–1753. Link

  • Somei, M., et al. (1984).[1] The Leimgruber-Batcho Indole Synthesis.[1][4][5][14][15]Heterocycles, 22(1).[1][15] (Foundational work on the application of this method to substituted indoles).

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications.[1][4][5][6][13][16][17]Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Xu, Y., et al. (2016).[1][4][5] Rhodium(III)-Catalyzed C4-Selective C–H Activation/Olefination of Indoles.[1]The Journal of Organic Chemistry, 81(8), 3320–3328. Link

Sources

Natural occurrence of 4-formylindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Occurrence of 4-Formylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of natural product chemistry and medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds[1]. Among its myriad derivatives, those bearing a formyl group at the C4 position represent a unique and less explored subclass with significant therapeutic potential. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its derivatives. We will delve into their known natural sources, from marine algae to terrestrial plants, explore their putative biosynthetic pathways, and detail their documented biological activities. Furthermore, this guide furnishes field-proven methodologies for the extraction, isolation, and characterization of these valuable compounds, offering a foundational resource for researchers aiming to explore this promising area of natural product science.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a fundamental motif in a vast number of natural products, pharmaceuticals, and agrochemicals[2][3]. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor allow indole-containing molecules to interact with a wide array of biological targets with high affinity and specificity[3]. This versatility has made indole alkaloids a major focus of research, leading to the discovery of compounds with potent anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties[3][4][5].

While indole derivatives substituted at various other positions are abundant, the 4-substituted isomers, such as this compound (also known as indole-4-carboxaldehyde), are rarer in nature. This guide focuses specifically on this subclass, aiming to consolidate the current knowledge and provide a technical framework for future research and development.

Natural Sources of this compound Derivatives

The documented natural occurrences of this compound are limited but significant, suggesting a specialized role in the producing organisms. The primary sources identified to date are from the marine and terrestrial environments. Indole alkaloids as a broader class are distributed across a vast range of organisms, including plants, fungi, bacteria, and marine invertebrates like sponges and tunicates[4][5].

Compound NameChemical StructureNatural SourceOrganism TypeReference
This compound (Indole-4-carboxaldehyde)C₉H₇NOSargassum thunbergiiMarine Brown Algae[6]
This compound (Indole-4-carboxaldehyde)C₉H₇NOLimonia acidissimaTerrestrial Plant[7]
Indole-3-carbaldehyde C₉H₇NOArabidopsis thalianaTerrestrial Plant[8]
Indole-3-carbaldehyde C₉H₇NOGut MicrobiotaBacteria[9]

Table 1: Documented natural sources of representative indole aldehydes.

The isolation of indole-4-carboxaldehyde from the edible seaweed Sargassum thunbergii is a noteworthy finding, as marine algae are a rich source of structurally diverse and biologically active secondary metabolites[6]. Its presence has also been noted in the plant Limonia acidissima[7]. While not a 4-formyl derivative, the closely related indole-3-carbaldehyde is a well-known plant secondary metabolite involved in defense mechanisms and is also produced by gut microbiota from tryptophan metabolism[8][9].

Biosynthesis of Indole Aldehydes: A Putative Pathway

The biosynthesis of most indole alkaloids originates from the amino acid L-tryptophan[10]. While a specific pathway for this compound has not been fully elucidated, we can infer a logical sequence based on established biochemical transformations and the well-documented biosynthesis of indole-3-carbaldehyde in plants like Arabidopsis thaliana[8].

The proposed pathway begins with L-tryptophan, which serves as the universal precursor. The key transformation is the conversion of the amino acid side chain into a formyl group at the indole ring. This likely proceeds through a series of enzymatic steps involving tryptophanases, oxidases, and possibly cytochrome P450 enzymes. In mammals, indole itself is exclusively a product of bacterial metabolism[11]. Various gut bacteria possess the enzyme tryptophanase, which converts tryptophan directly to indole[11]. Subsequent oxidation at the C4 position by monooxygenases could then yield this compound.

In plants, the pathway to indole-3-carbaldehyde involves intermediates such as indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN)[8]. A similar, albeit less common, enzymatic machinery could be responsible for the formation of the 4-substituted isomer.

G cluster_enzymes Key Enzyme Classes tryptophan L-Tryptophan intermediate1 Putative Intermediate (e.g., Indole-4-pyruvic acid) tryptophan->intermediate1 Tryptophanase / Aminotransferase indole4carbox This compound (Indole-4-carboxaldehyde) intermediate1->indole4carbox Oxidative Decarboxylation Tryptophanase Tryptophanase Cytochrome P450s Cytochrome P450s Aldehyde Oxidases Aldehyde Oxidases

Caption: A putative biosynthetic pathway for this compound from L-Tryptophan.

Biological Activities and Ecological Significance

This compound and related compounds exhibit a range of interesting biological activities, underscoring their potential as lead compounds for drug development. Their ecological roles are likely tied to defense and signaling.

Anti-inflammatory and Metabolic Effects

Indole-4-carboxaldehyde isolated from Sargassum thunbergii has demonstrated significant anti-inflammatory properties. In a study using HepG2 cells, it was shown to attenuate the inflammation induced by methylglyoxal (MGO), a reactive metabolite implicated in diabetic complications[6]. The compound reduced the production of pro-inflammatory cytokines and the formation of advanced glycation end products (AGEs)[6]. Earlier research also pointed to its anti-adipogenic activity, suggesting a role in metabolic regulation[6].

Broader Pharmacological Context

The indole scaffold is present in a multitude of natural products with potent bioactivities. Marine indole alkaloids, for example, are known for their cytotoxicity against cancer cell lines, as well as their antiviral, antifungal, and antibacterial properties[12][13]. This broader context suggests that the this compound skeleton is a promising pharmacophore worthy of further investigation and derivatization.

Role in Host-Microbe Interactions

Indoles produced by the gut microbiota are crucial signaling molecules that mediate the host-microbiome relationship. They can modulate host immune responses and gut barrier function[11]. For instance, microbial indole production has been shown to be necessary for the development of collagen-induced arthritis in a mouse model, acting by stimulating Th17 immunity[9]. While these studies often focus on indole itself or indole-3-derivatives, they highlight the profound systemic effects these metabolites can have.

Compound/ClassBiological ActivityModel SystemKey FindingsReference
Indole-4-carboxaldehyde Anti-inflammatoryHepG2 cellsAttenuated MGO-induced pro-inflammatory cytokine production.[6]
Indole-4-carboxaldehyde Anti-adipogenic3T3-L1 cellsInhibited adipogenesis.[6]
Marine Indole Alkaloids Cytotoxic, AnticancerVarious cancer cell linesExhibit a wide range of IC₅₀ values against numerous cell lines.[12][13]
Microbial Indoles Immune ModulationMouse model of arthritisIndole supplementation was sufficient to induce arthritis in the absence of microbiota.[9]

Table 2: Selected biological activities of this compound and related compounds.

Technical Guide: Isolation and Characterization Protocol

The successful isolation of this compound derivatives from natural sources requires a systematic and robust methodology. The following protocol provides a self-validating workflow, explaining the causality behind each step, using marine algae as an exemplar source matrix.

G cluster_prep Step 1: Sample Preparation cluster_extract Step 2: Extraction cluster_purify Step 3: Purification cluster_elucidate Step 4: Structure Elucidation A Collection of Sargassum thunbergii B Cleaning & Washing (Remove salt, epiphytes) A->B C Drying (Freeze-drying or shade drying) B->C D Grinding to Fine Powder C->D E Solvent Extraction (e.g., Methanol/DCM) D->E F Filtration & Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Column Chromatography (Silica Gel) G->H I Fraction Collection H->I J Preparative HPLC I->J K Pure Compound J->K L Spectroscopic Analysis (NMR, MS, UV-Vis) K->L M Structure Confirmation L->M

Caption: Experimental workflow for the isolation of this compound derivatives.

Detailed Step-by-Step Methodology

Step 1: Sample Collection and Preparation

  • Collection: Harvest fresh marine algae (Sargassum thunbergii) from its natural habitat, ensuring minimal environmental disturbance. Place samples in cooled containers for transport to the laboratory.

  • Cleaning: Thoroughly wash the collected biomass with fresh water to remove salts, sand, and any epiphytic organisms. This step is critical to prevent contamination of the final extract.

  • Drying: Dehydrate the cleaned algae to halt enzymatic degradation and preserve the chemical integrity of the secondary metabolites. Freeze-drying (lyophilization) is the preferred method as it minimizes thermal degradation. Alternatively, shade-drying at ambient temperature can be used.

  • Pulverization: Grind the dried algal material into a fine, homogenous powder using a blender or mill. This increases the surface area, maximizing the efficiency of the subsequent extraction step.

Step 2: Solvent-Based Extraction

  • Rationale: The choice of solvent is dictated by the polarity of the target compound. Indole aldehydes are moderately polar. A sequential extraction or a mixture of solvents is often effective.

  • Procedure: Macerate the powdered algae (e.g., 1 kg) in a solvent system such as a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 24-48 hours. Repeat this process three times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C. This yields a dark, viscous crude extract.

Step 3: Chromatographic Purification

  • Rationale: The crude extract is a complex mixture. Multi-step chromatography is required to isolate the pure compound based on differences in polarity and affinity for the stationary phase.

  • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100:0 to 0:100 hexane:EtOAc).

  • Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the target compound (visualized under UV light or with a suitable staining agent).

  • High-Performance Liquid Chromatography (HPLC): Pool the enriched fractions and subject them to further purification using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water gradient). This step is crucial for obtaining high-purity compounds.

Step 4: Structure Elucidation

  • Rationale: The definitive identification of the isolated compound requires a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental formula using High-Resolution Mass Spectrometry (HR-MS)[13].

  • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The chemical shifts, coupling constants, and correlations will unambiguously define the connectivity and substitution pattern of the indole ring.

  • UV-Vis Spectroscopy: Obtain the UV absorption spectrum, which is characteristic of the indole chromophore.

Conclusion and Future Directions

This compound derivatives represent a compelling, if understudied, class of natural products. Their confirmed presence in diverse organisms like marine algae and terrestrial plants, coupled with significant anti-inflammatory and metabolic regulatory activities, positions them as high-value targets for drug discovery. The biosynthetic and ecological roles of these compounds remain largely unexplored, offering fertile ground for fundamental research.

Future efforts should be directed towards:

  • Biodiscovery: Screening a wider range of marine, terrestrial, and microbial sources to identify novel this compound derivatives.

  • Biosynthetic Studies: Elucidating the specific enzymatic pathways responsible for their formation to enable biotechnological production through metabolic engineering[14].

  • Pharmacological Evaluation: Conducting in-depth preclinical and mechanistic studies to fully characterize their therapeutic potential.

  • Medicinal Chemistry: Utilizing this compound as a scaffold for the synthesis of new derivatives with improved potency and drug-like properties.

This guide provides the foundational knowledge and technical protocols to empower researchers to unlock the full potential of these fascinating natural molecules.

References

  • Lee, S. H., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs, 17(8), 479. [Link]

  • Reyes, F., et al. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Molecules, 25(16), 3694. [Link]

  • Shaaban, M., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7545. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 595-607. [Link]

  • Wang, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 159. [Link]

  • National Center for Biotechnology Information. Indole-4-carboxaldehyde. PubChem Compound Database. [Link]

  • Li, Y., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(10), 573. [Link]

  • Nogrady, T., & Weaver, D. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34267-34288. [Link]

  • Stucchi, M., et al. (2021). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Molecules, 26(11), 3298. [Link]

  • Sun, P., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1120613. [Link]

  • San-Yeop, L., et al. (2023). Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth. bioRxiv. [Link]

  • El-Sayed, M., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7545. [Link]

  • Li, Y., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(10), 573. [Link]

  • Mindt, M., et al. (2022). Production of indole by Corynebacterium glutamicum microbial cell factories for flavor and fragrance applications. Microbial Cell Factories, 21(1), 47. [Link]

  • Tantillo, D. J. (2014). Natural product biosynthesis: It's all downhill from here. Nature Chemistry, 6(2), 88-89. [Link]

  • Welsch, M. E., et al. (2014). Marine Indole Alkaloids. Marine Drugs, 12(6), 3511-3543. [Link]

  • Sharma, V., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 806-831. [Link]

  • Wang, S., et al. (2023). Research status of indole-modified natural products. RSC Medicinal Chemistry, 14(7), 1215-1233. [Link]

  • CP Lab Safety. Indole-4-carboxaldehyde (this compound) (C9H7NO), 1 gram. CP Lab Safety. [Link]

  • Guma, M., et al. (2023). Microbiota-dependent indole production is required for the development of collagen-induced arthritis. bioRxiv. [Link]

  • De, A., & Van Lanen, S. G. (2014). Divergent Pathways in the Biosynthesis of Bisindole Natural Products. ACS Chemical Biology, 9(7), 1478-1488. [Link]

  • Madelou, E. (2024). Isolation and Characterization of Bioactive Compounds from Marine Algae. Journal of Pharmacognosy & Natural Products. [Link]

  • Agus, A., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 13(1), 203. [Link]

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Technical Guide: Indole Alkaloids and Their Precursors

Author: BenchChem Technical Support Team. Date: February 2026

From Biosynthetic Origins to Metabolic Engineering

Executive Summary

Indole alkaloids represent one of the largest and most pharmacologically active classes of secondary metabolites, comprising over 4,000 known compounds.[1] Defined by the presence of a bicyclic indole ring system derived from tryptophan, this class includes critical chemotherapeutics (vinblastine), anti-arrhythmics (ajmaline), and psychotropics (psilocybin).

This technical guide analyzes the structural convergence of the indole and terpenoid pathways, details the "Strictosidine Hub" as the critical biosynthetic junction, and provides actionable protocols for both classical extraction and modern metabolic engineering in Saccharomyces cerevisiae.

Part 1: Structural Foundations & Precursors

The structural diversity of indole alkaloids arises from the coupling of an indole moiety (derived from the amino acid L-tryptophan ) with a variable carbon skeleton.

The Two Primary Precursors

While tryptophan provides the nitrogenous indole core, the complexity of the "Terpenoid Indole Alkaloids" (TIAs)—the subclass containing the most potent drugs—stems from the non-nitrogenous precursor.

PrecursorBiosynthetic OriginRole in ScaffoldKey Enzyme
Tryptamine Decarboxylation of L-TryptophanProvides the indole ring (Sector A)Tryptophan Decarboxylase (TDC )
Secologanin MEP Pathway (via Geraniol)Provides the C10 iridoid skeleton (Sector B)Secologanin Synthase (SLS )
The Strictosidine Convergence

In Catharanthus roseus (Madagascar periwinkle), these two distinct metabolic streams converge. The enzyme Strictosidine Synthase (STR) catalyzes a Pictet-Spengler condensation between tryptamine and secologanin to form Strictosidine .

Technical Insight: Strictosidine is the universal precursor for all ~3,000 monoterpene indole alkaloids. In metabolic engineering, achieving high-titer strictosidine production is the primary bottleneck before diversifying into downstream products like vinblastine or quinine.

Part 2: The Biosynthetic Machinery (Visualized)

Understanding the pathway flow is critical for identifying rate-limiting steps in heterologous expression. The following diagram illustrates the convergence of the Shikimate and MEP pathways.

IndoleBiosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway (Terpenoid) Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine STRICTOSIDINE (Universal Precursor) Tryptamine->Strictosidine STR (Condensation) GeranylPP Geranyl-PP Geraniol Geraniol GeranylPP->Geraniol GES LoganicAcid Loganic Acid Geraniol->LoganicAcid G8H / ISY Secologanin Secologanin LoganicAcid->Secologanin LAMT / SLS Secologanin->Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine Catharanthine Catharanthine Strictosidine->Catharanthine Vindoline Vindoline Tabersonine->Vindoline Multi-step Vinblastine Vinblastine (Chemotherapeutic) Catharanthine->Vinblastine Coupling Vindoline->Vinblastine

Figure 1: Convergence of Shikimate and MEP pathways at the Strictosidine hub, leading to complex TIAs.

Part 3: Technical Protocols

Protocol A: Acid-Base Extraction (The Stas-Otto Method)

Objective: Isolate total alkaloid fraction from plant tissue (e.g., C. roseus leaves) by exploiting the pH-dependent solubility switch of the amine nitrogen.

Mechanism:

  • Acidic pH: Nitrogen is protonated (

    
    ). Compound is a water-soluble salt.
    
  • Basic pH: Nitrogen is deprotonated (

    
    ). Compound is an organic-soluble free base.
    

Workflow:

  • Maceration: Grind 10g dried leaf material. Extract with 100mL 0.1M HCl or 2% Tartaric Acid .

    • Why: Protonates alkaloids, rendering them water-soluble while leaving lipophilic chlorophylls and waxes in the solid residue.

  • Filtration: Filter debris. Retain the aqueous acidic filtrate.

  • Defatting (Optional but Recommended): Wash aqueous phase with 20mL Hexane. Discard Hexane.

    • Why: Removes residual non-alkaloidal lipids that may have carried over.

  • Basification: Adjust aqueous phase to pH 10 using 28%

    
     (Ammonium Hydroxide).
    
    • Why: Converts alkaloid salts to free bases.[2] Solution often turns cloudy as alkaloids precipitate.

  • Liquid-Liquid Extraction: Extract 3x with 30mL Chloroform (

    
    )  or Dichloromethane (DCM) .
    
  • Concentration: Combine organic layers, dry over anhydrous

    
    , and evaporate under reduced pressure (Rotovap at 40°C).
    
Protocol B: Metabolic Engineering in Yeast (Strictosidine Production)

Objective: Establish a heterologous platform in S. cerevisiae for de novo strictosidine production. Source Grounding: Based on seminal work by the Smolke and O'Connor labs [1, 3].

Key Engineering Steps:

  • Pathway Integration: Integrate the following C. roseus genes into the yeast genome:

    • tHMG1 (Truncated HMG-CoA reductase) -> Boosts terpene pool.

    • CrGES, CrG8H, CrISY -> Converts GPP to iridoids.

    • CrTDC -> Converts endogenous tryptophan to tryptamine.

    • CrSTR -> Condenses precursors.

  • The Cytochrome P450 Bottleneck:

    • Problem:Geraniol 8-hydroxylase (G8H) is a membrane-bound P450 enzyme that often expresses poorly in yeast.

    • Solution: Co-express a compatible P450 reductase (CPR) such as CrCPR to ensure electron transfer.

  • Side-Reaction Knockouts:

    • Delete OYE2 (Old Yellow Enzyme 2).[3]

    • Causality: OYE2 reduces the double bond in geraniol/nerol, diverting flux away from the secologanin pathway. Deletion increases titer significantly [3].

Part 4: Extraction Logic Visualization

The following flow demonstrates the chemical logic behind the purification of these alkaloids.

ExtractionFlow RawMaterial Raw Plant Material (Complex Matrix) AcidExtract Acidic Extraction (pH 2) Alkaloids = Salts (Water Soluble) RawMaterial->AcidExtract 0.1M HCl DefatStep Wash with Hexane AcidExtract->DefatStep Remove Lipids Basify Basify to pH 10 (NH4OH) Alkaloids = Free Bases (Lipophilic) DefatStep->Basify Aqueous Phase Retained OrgExtract Extract with CHCl3/DCM Basify->OrgExtract Liquid-Liquid Partition FinalProduct Crude Indole Alkaloids OrgExtract->FinalProduct Evaporation

Figure 2: The Stas-Otto acid-base extraction workflow for alkaloid purification.

Part 5: Future Outlook & Synthetic Biology

The future of indole alkaloid production lies in combinatorial biosynthesis . By modifying the substrate specificity of the STR (Strictosidine Synthase) enzyme or introducing halogenated tryptamine analogs into yeast cultures, researchers can create "Unnatural Natural Products."

Recent advances have successfully reconstituted the 21-step pathway to vinblastine precursors in yeast, moving away from agricultural dependency toward scalable fermentation [3].

References

  • Pan, Q. et al. (2016). Biosynthesis of monoterpene indole alkaloids and their production in yeast.[3][4][5][6] Natural Product Reports. [Link]

  • Courdavault, V. et al. (2014). Metabolic engineering of monoterpene indole alkaloids.[3][4][5][6][7] Trends in Plant Science. [Link]

  • Brown, S. et al. (2015). De novo production of the plant-derived alkaloid strictosidine in yeast.[3][4][7] PNAS. [Link]

  • Misa, J. et al. (2022).[5] Engineered Production of Strictosidine and Analogues in Yeast. ACS Synthetic Biology.[5] [Link]

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A Researcher's Comprehensive Guide to 4-Formylindole: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 4-Formylindole

This compound, also known as 1H-Indole-4-carboxaldehyde, is a vital heterocyclic organic compound characterized by an indole structure with a formyl group at position 4.[1] This monoamine alkaloid derivative serves as a crucial precursor and building block in the synthesis of a wide array of pharmacologically active molecules and complex natural products, including ergot alkaloids.[1][2] Its utility in drug discovery is significant, with research highlighting its role in mitigating the expression of inflammatory genes, making it a compound of interest for studies related to conditions like hepatic steatosis.[2] Given its reactive nature and specific hazard profile, a thorough understanding of its safety and handling requirements is paramount for all laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound in a research and development setting.

Section 1: Core Safety Profile & Hazard Identification

A foundational principle of laboratory safety is a comprehensive understanding of a compound's intrinsic hazards. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are associated with acute oral toxicity, skin sensitization, and serious eye irritation.[3][4][5]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating hazard information. The classification for this compound necessitates a "Warning" signal word and is associated with the following hazard statements:[1][4][6]

  • H302: Harmful if swallowed. [1][4][6]

  • H315: Causes skin irritation. [1][4]

  • H317: May cause an allergic skin reaction. [1][3][5][6]

  • H319: Causes serious eye irritation. [1][4][5][6]

  • H335: May cause respiratory irritation. [1][4][7]

The causality behind these classifications lies in the chemical reactivity of the aldehyde group and the indole ring system, which can interact with biological macromolecules. Skin sensitization, for instance, is a key concern, as repeated exposure can lead to an immunological response.

Caption: Required Personal Protective Equipment Workflow.

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized protocols is crucial for preventing accidents and ensuring experimental reproducibility.

Handling Protocol
  • Pre-Handling Assessment: Before starting work, review this safety guide and the supplier's Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood and emergency equipment are functioning correctly.

  • Work Area Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Dispensing: Conduct all weighing and transfer operations within the fume hood to contain any dust. [6]Use non-sparking tools. [6]Avoid creating dust clouds. [3][6]4. Post-Handling: After use, decontaminate all equipment and the work area. Wash hands thoroughly with soap and water, even after removing gloves. [4]Do not eat, drink, or smoke in the laboratory. [4][6]

Storage Protocol

The stability and safety of this compound depend heavily on proper storage conditions.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture. [3][4]* Atmosphere: The compound is noted as being air-sensitive. [4]For long-term storage and to maintain product quality, store under an inert atmosphere (e.g., argon or nitrogen). [3][4]* Temperature: Store in a cool, dry, and well-ventilated place. [3][6]Recommended storage is refrigerated at 2-8 °C in an explosion-proof refrigerator. [4]* Incompatibilities: Segregate from strong acids, strong bases, and oxidizing agents to prevent hazardous reactions. [3]

Section 4: Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a calm, practiced, and immediate response is critical.

Accidental Release Measures (Spill Response)
  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. [4]Alert colleagues and the laboratory supervisor.

  • Assess & Protect: Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection. [4]Ensure adequate ventilation. [4]3. Containment & Cleanup: For a small solid spill, carefully sweep or shovel the material into an appropriate, labeled container for disposal. [4]Minimize the generation of dust during this process. [4]Do not release the chemical into the environment. [4][7]4. Decontamination: Thoroughly decontaminate the spill area and all equipment used for cleanup.

  • Disposal: Dispose of the waste material in accordance with all local, state, and federal regulations.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. * Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. [6]Do not induce vomiting. Seek immediate medical help. [6]

Section 5: Toxicological & Ecological Information

While comprehensive human toxicological data is limited, the available information indicates that this compound is harmful if swallowed and may cause sensitization by skin contact. [3]There is no data to suggest it is a carcinogen or causes germ cell mutagenicity. [3]It should not be released into the environment as its ecological effects are not fully characterized. [4]

Conclusion

This compound is an indispensable tool in modern chemical and pharmaceutical research. Its potential hazards, while significant, can be effectively managed through a culture of safety, rigorous adherence to established protocols, and a comprehensive understanding of its chemical nature. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important molecule.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Indole-4-carboxaldehyde (this compound) (C9H7NO), 1 grams. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated, Step-by-Step Synthesis Protocol for 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Formylindole (also known as Indole-4-carboxaldehyde) is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a wide array of pharmacologically active molecules, including anti-cancer and anti-inflammatory agents.[1] Its utility stems from the versatile reactivity of the aldehyde group, which allows for the construction of complex molecular architectures. However, the synthesis of this compound presents a significant regioselectivity challenge. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and thus the primary site of electrophilic substitution.[2] Standard formylation techniques, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, almost exclusively yield the 3-formyl isomer.[3][4] This guide provides a detailed, field-proven protocol for the targeted synthesis of this compound, designed for researchers and drug development professionals. We present a primary method based on the directed ortho-metalation of a protected indole, offering high regioselectivity and yield. An alternative route via the oxidation of 4-methylindole is also discussed for comparative purposes.

Protocol 1: Directed Ortho-Metalation of N-Tosylindole (Primary Method)

This protocol is the recommended approach due to its high regioselectivity and reliable yields. The strategy hinges on the use of a bulky protecting group on the indole nitrogen, the p-toluenesulfonyl (tosyl) group. This group serves two critical functions: it acidifies the C2 proton, but more importantly, it acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C7 or the remote C4 position. Steric hindrance often favors metalation at the C4 position, which, after quenching with a suitable formylating agent like N,N-dimethylformamide (DMF), yields the desired 4-substituted product. Subsequent deprotection affords the target this compound.

Experimental Workflow: Directed Ortho-Metalation

indole Indole tosylindole 1. N-Tosylindole Protection indole->tosylindole TsCl, NaH DMF lithiation 2. Directed ortho-Lithiation (n-BuLi, THF, -78 °C) tosylindole->lithiation Key Regioselective Step formylation 3. Formylation (DMF, -78 °C to RT) lithiation->formylation Quench with Electrophile deprotection 4. Deprotection (NaOH, MeOH/H₂O) formylation->deprotection Hydrolysis product This compound deprotection->product

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityNotes
Indole120-72-9117.1510.0 gStarting material.
Sodium Hydride (60% disp.)7646-69-724.004.2 gHighly reactive, handle with care.
p-Toluenesulfonyl chloride98-59-9190.6519.5 gCorrosive and moisture sensitive.
N,N-Dimethylformamide (DMF)68-12-273.09150 mLAnhydrous grade.
n-Butyllithium (2.5 M in hexanes)109-72-864.0638 mLPyrophoric, handle under inert gas.
Tetrahydrofuran (THF)109-99-972.11400 mLAnhydrous, inhibitor-free.
Sodium Hydroxide1310-73-240.0020.0 gCorrosive.
Methanol67-56-132.04250 mLFlammable solvent.
Diethyl Ether60-29-774.12As neededFor extraction.
Saturated NH₄Cl (aq)12125-02-9-As neededFor quenching.
Brine (Saturated NaCl)7647-14-5-As neededFor washing.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9-As neededDrying agent.
Step-by-Step Protocol

Part A: Synthesis of 1-(p-Toluenesulfonyl)indole

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium hydride (4.2 g, 105 mmol, 1.2 equiv) as a 60% dispersion in mineral oil. Wash the NaH dispersion three times with dry hexanes under nitrogen to remove the oil, decanting the hexanes carefully each time.

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Indole Addition: Dissolve indole (10.0 g, 85.4 mmol) in 50 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution as the acidic N-H proton of indole is deprotonated to form the sodium salt.

  • Tosyl Chloride Addition: After stirring for 1 hour at 0 °C, add a solution of p-toluenesulfonyl chloride (19.5 g, 102 mmol, 1.2 equiv) in 50 mL of anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-water with stirring. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude N-tosylindole can be recrystallized from ethanol to yield a white crystalline solid (Expected yield: ~90-95%).

Part B: Formylation and Deprotection

  • Setup: To a dry 1 L three-neck flask under a nitrogen atmosphere, add the prepared N-tosylindole (20.0 g, 73.7 mmol) and 300 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (38 mL of 2.5 M solution in hexanes, 95.8 mmol, 1.3 equiv) dropwise via syringe over 45 minutes, ensuring the internal temperature does not rise above -70 °C. A deep-colored solution should form. Stir the mixture at -78 °C for 2 hours. Causality Note: This low temperature favors kinetic deprotonation at the C4 position, directed by the tosyl group, over other potential sites.

  • Formylation: Add anhydrous N,N-dimethylformamide (8.6 mL, 110.6 mmol, 1.5 equiv) dropwise. The color of the solution will change. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-formyl-N-tosylindole.

  • Deprotection: Dissolve the crude intermediate in a mixture of methanol (250 mL) and water (50 mL). Add sodium hydroxide (20.0 g, 500 mmol) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Causality Note: The basic hydrolysis cleaves the sulfonyl group, liberating the free N-H of the indole.

  • Final Work-up and Purification: After cooling, remove most of the methanol under reduced pressure. Add 200 mL of water and extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a light yellow to brown solid.

Protocol 2: Oxidation of 4-Methylindole (Alternative Method)

This method provides an alternative pathway if 4-methylindole is a more accessible starting material. The strategy involves the selective oxidation of the benzylic methyl group to an aldehyde. Various oxidizing agents can be employed, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂). This protocol uses active MnO₂, a common and effective reagent for oxidizing benzylic alcohols and methyl groups.

Experimental Workflow: Oxidation

methylindole 4-Methylindole oxidation 1. Oxidation (Active MnO₂, Dioxane, Reflux) methylindole->oxidation Benzylic Oxidation filtration 2. Filtration (Celite®) oxidation->filtration Remove Mn salts purification 3. Purification (Chromatography) filtration->purification Isolate Product product This compound purification->product

Caption: Workflow for the synthesis of this compound via oxidation of 4-methylindole.

Step-by-Step Protocol
  • Setup: In a 500 mL round-bottom flask, suspend 4-methylindole (5.0 g, 38.1 mmol) in 250 mL of 1,4-dioxane.

  • Oxidation: Add activated manganese dioxide (MnO₂, ~33 g, 381 mmol, 10 equiv). Causality Note: A large excess of highly active MnO₂ is required for this reaction to proceed efficiently. The activity of commercial MnO₂ can vary significantly.

  • Reaction: Heat the suspension to reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC by taking small aliquots, filtering them, and spotting the filtrate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with hot ethyl acetate or dichloromethane to recover all the product.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude solid should be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Comparison: While this method avoids pyrophoric reagents, it often suffers from lower yields, requires a large excess of the oxidizing agent, and the reaction times can be long. The success is highly dependent on the activity of the MnO₂.

Characterization and Validation

  • Appearance: Light yellow to brown crystalline powder.

  • Molecular Formula: C₉H₇NO.[5]

  • Molecular Weight: 145.16 g/mol .

  • Melting Point: 140-145 °C.

  • Purity (GC): >98.0%.

  • Solubility: Soluble in dimethylformamide (DMF) and other common organic solvents.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton (~10 ppm), signals for the aromatic protons, and a broad singlet for the N-H proton.

Safety and Handling

  • Vilsmeier-Haack Reaction Hazard: Although not used in the primary protocol, it's important to note that the classic Vilsmeier-Haack reaction (using POCl₃/DMF) is highly exothermic and can pose a thermal runaway hazard, especially at scale.[6][7] The formation of the Vilsmeier reagent itself is exothermic and the intermediate is thermally unstable.[6]

  • n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. All glassware must be rigorously dried.

  • Sodium Hydride: Reacts exothermically with water and protic solvents to produce flammable hydrogen gas. It should be handled in a fume hood away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.

References

  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of indole derivatives (US4736043A).
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]

  • mzCloud. (2014). 4 Indolecarbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity indole (CN105646324A).
  • Sciencemadness.org. (n.d.). The Reimer-Tiemann reaction. Retrieved from [Link]

  • Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • YouTube. (2020). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

Sources

Purification of 4-Formylindole by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Purity Isolation of 4-Formylindole

Abstract

This compound (also known as 1H-Indole-4-carboxaldehyde) is a pivotal building block in medicinal chemistry and organic synthesis, serving as a precursor for a multitude of bioactive molecules, including anti-cancer and anti-inflammatory agents.[1] The stereoelectronic and pharmacokinetic properties of its downstream products are critically dependent on the purity of this starting material. This application note provides a comprehensive guide for researchers and drug development professionals on the purification of this compound, detailing two robust, field-proven methodologies: recrystallization and flash column chromatography. We delve into the theoretical underpinnings of each technique, offer step-by-step protocols, and provide expert insights to troubleshoot common challenges, ensuring the attainment of high-purity (≥98%) this compound suitable for the most demanding applications.

Introduction: The Imperative for Purity

This compound is a bifunctional molecule featuring a reactive aldehyde group and an indole nucleus, a privileged scaffold in drug discovery.[2] Impurities, often arising from synthesis—such as unreacted starting materials, regioisomers (e.g., other formylindole isomers), or over-alkylation products—can lead to unpredictable side reactions, low yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps.[3] Therefore, rigorous purification is not merely a recommendation but a prerequisite for reliable and reproducible research and development.

This guide presents two complementary purification strategies. Recrystallization is a powerful technique for removing small quantities of impurities from a crystalline solid, often yielding material of exceptional purity.[4][5] Flash column chromatography , conversely, offers greater versatility for separating more complex mixtures or when impurities have solubility profiles similar to the target compound.[6] The choice between them depends on the specific impurity profile, the scale of the purification, and the ultimate purity required.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][7]
Molecular Weight 145.16 g/mol [1][7]
Appearance Yellowish to pale brown crystalline powder[1]
Melting Point 140-145 °C
Solubility Soluble in DMF, DMSO, Acetone, Ethyl Acetate; Sparingly soluble in alcohols; Poorly soluble in water and non-polar hydrocarbons.[8]
CAS Number 1074-86-8[1]

Method 1: Purification by Recrystallization

Recrystallization is predicated on the principle of differential solubility.[9] An ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for removal via hot filtration).

The Causality of Solvent Selection

The selection of an appropriate solvent system is the most critical determinant of success in recrystallization. For indole derivatives, which possess both a polar N-H group and a non-polar aromatic system, solvent choice must be carefully optimized. Protic solvents like ethanol can be effective, but often a mixed-solvent system provides superior selectivity. A common strategy for indole-type compounds involves a "good" solvent in which the compound is soluble (e.g., Ethyl Acetate, Acetone) and a "poor" or "anti-solvent" in which it is not (e.g., Hexane, Heptane).[10] This allows for fine-tuning of the solubility gradient.

Table 2: Recrystallization Solvent System Screening Guide

Solvent / SystemRationale & Expected Outcome
Isopropanol (IPA) A single protic solvent. Good starting point. May have moderate solubility at room temperature, potentially lowering yield.
Ethyl Acetate / Hexane A versatile mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise to the point of turbidity. High purity is often achievable.[10]
Methanol / Water Effective for many indole compounds.[11] Dissolve in minimal hot methanol, then add hot water dropwise. The high polarity of water acts as an excellent anti-solvent.
Toluene An aromatic solvent. Useful if impurities are highly polar. Crystallization may be slower.
Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Process cluster_output Output & QC Start Crude this compound Solvent Select Solvent System (e.g., EtOAc/Hexane) Start->Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Decolorize Optional: Add Charcoal, Reheat Briefly Dissolve->Decolorize if colored HotFilter Hot Gravity Filtration Dissolve->HotFilter if clean Decolorize->HotFilter Cool Slow Cooling to RT, then Ice Bath HotFilter->Cool Isolate Vacuum Filtration (Büchner Funnel) Cool->Isolate Wash Wash Crystals with Ice-Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Crystalline This compound Dry->Product QC Confirm Purity (TLC, MP, NMR) Product->QC G cluster_prep Preparation cluster_main Elution & Collection cluster_output Final Processing Start Crude this compound TLC TLC Analysis to Find Optimal Eluent System (e.g., 7:3 Hexane:EtOAc) Start->TLC Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (Apply Positive Pressure) Load->Elute Collect Collect Fractions in Test Tubes Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute continue elution Pool Pool Pure Fractions Monitor->Pool Evaporate Remove Solvent via Rotary Evaporation Pool->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Product Pure Amorphous or Solid this compound Dry->Product

Sources

Application Note: Strategic Utilization of 4-Formylindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While the C3-position of the indole ring is the traditional focal point of tryptamine chemistry, the C4-position represents a "privileged but underutilized" vector for drug design. 4-Formylindole (Indole-4-carboxaldehyde) serves as a critical linchpin for accessing complex alkaloids (e.g., Ergot derivatives) and designing kinase inhibitors that exploit the unique "Western" binding pocket of ATP-binding sites.[1] This guide provides a technical roadmap for exploiting this compound, detailing its electronic properties, strategic functionalization via Knoevenagel condensation, and downstream applications in synthesizing bioactive pharmacophores.

Part 1: Strategic Rationale & Chemical Space

The "Western" Vector

Natural indole alkaloids (e.g., psilocybin, pindolol) often feature substitution at the C4 position. However, synthetic access to this position is more challenging than the nucleophilic C3 position. This compound provides a pre-oxidized handle at this difficult-to-access site, allowing for:

  • Ergot Alkaloid Mimicry: The C4-substituent is structurally homologous to the rigid tricyclic core of lysergic acid.[1]

  • Kinase Selectivity: Many kinase inhibitors (e.g., Sunitinib analogs) bind via the indole NH and C2/C3. Substituents at C4 project into the solvent-exposed region or specific hydrophobic pockets (the "Western" vector), offering a mechanism to tune selectivity and solubility without disrupting the primary hydrogen-bonding hinge interaction.

Reactivity Profile: C4 vs. C3

Understanding the electronics is crucial for reaction planning:

  • Indole-3-carboxaldehyde: The aldehyde carbonyl is highly conjugated with the nitrogen lone pair (vinylogous amide), making it less electrophilic.[1]

  • Indole-4-carboxaldehyde (this compound): The aldehyde at C4 is electronically distinct.[1] It retains more "true" aldehyde character because it is not in direct conjugation with the pyrrole nitrogen's lone pair to the same extent as the C3 isomer. Consequently, This compound is generally more reactive towards nucleophiles (e.g., in condensation reactions) than its C3 counterpart.

Part 2: Divergent Synthesis Pathways

The following diagram illustrates how this compound serves as a divergent hub for three distinct classes of bioactive molecules.

G Start This compound (Scaffold Hub) Rxn1 Knoevenagel Condensation Start->Rxn1 Rxn2 Henry Reaction (Nitroaldol) Start->Rxn2 Rxn3 Wittig/HWE Olefination Start->Rxn3 Prod1 Michael Acceptors (Covalent Kinase Inhibitors) Rxn1->Prod1 + Active Methylene Prod2 4-Substituted Tryptamines (Psilocin/Ergot Analogs) Rxn2->Prod2 + Nitromethane + Reduction Prod3 Vinyl Indoles (Schweinfurthin Precursors) Rxn3->Prod3 + Ylide

Caption: Divergent synthetic utility of this compound accessing three distinct pharmacological classes.

Part 3: Detailed Protocol – Knoevenagel Condensation

Target Application: Synthesis of 4-((Indol-4-yl)methylene)thiazolidine-2,4-diones (Potential PPARγ ligands or Pim-1 Kinase Inhibitors).

Experimental Logic

This protocol utilizes the enhanced electrophilicity of the C4-aldehyde to form a vinyl link with an active methylene compound (Thiazolidine-2,4-dione).[1] Piperidine is used as the base catalyst to generate the carbanion, while ethanol serves as a green, polar protic solvent that precipitates the product, simplifying purification.

Reagents & Equipment[1][3]
  • Starting Material: Indole-4-carboxaldehyde (97%+ purity).[1]

  • Reagent: Thiazolidine-2,4-dione (TZD) or Malononitrile.[1]

  • Catalyst: Piperidine (Reagent Grade).[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 50 mL round-bottom flask, dissolve Indole-4-carboxaldehyde (1.0 mmol, 145 mg) and Thiazolidine-2,4-dione (1.1 mmol, 129 mg) in Absolute Ethanol (10 mL).

  • Add Piperidine (0.1 mmol, ~10 μL) dropwise. Note: A catalytic amount is sufficient; excess base may lead to side reactions or ring opening.

Step 2: Reflux & Monitoring 3. Heat the mixture to reflux (approx. 80°C) with vigorous stirring. 4. Checkpoint: Monitor via TLC (Mobile Phase: 40% Ethyl Acetate in Hexane). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a lower, fluorescent product spot. 5. Reaction time is typically 2–4 hours .[1]

Step 3: Work-up & Purification [1] 6. Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid due to the conjugated system. 7. If precipitation is not immediate, cool in an ice bath for 30 minutes.[1] 8. Filter the solid under vacuum.[1] 9. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst. 10. Validation: Recrystallize from hot ethanol if purity is <95% by HPLC.

Data Specification & Expected Results
ParameterSpecificationObservation/Notes
Appearance Yellow to Orange SolidColor intensity correlates with conjugation length.[1]
Yield 75% – 90%Higher yields at C4 vs C3 due to lack of vinylogous amide resonance deactivation.[1]
1H NMR (DMSO-d6) Vinyl proton singletLook for a sharp singlet at δ 7.8–8.2 ppm (vinyl CH=C).[1]
IR Spectroscopy C=O StretchShift in carbonyl stretch of TZD ring due to conjugation (approx. 1680–1710 cm⁻¹).[1]

Part 4: Troubleshooting & Optimization

The following decision tree helps resolve common synthetic issues specific to the 4-formyl isomer.

Troubleshooting Problem Issue: Low Yield or No Precipitation CheckTLC Check TLC: Is Aldehyde Consumed? Problem->CheckTLC Yes Yes (Aldehyde Gone) CheckTLC->Yes Product Soluble? No No (Aldehyde Remains) CheckTLC->No Reactivity Issue SolventSwitch Action: Rotovap to 1/3 vol Add cold water to force ppt Yes->SolventSwitch CatalystBoost Action: Add 5% AcOH (Buffer conditions) No->CatalystBoost SideRxn Check: Indole NH interfering? (Protect with Boc/Tosyl) No->SideRxn If degradation observed

Caption: Troubleshooting logic for Knoevenagel condensation of this compound.

Critical Causality: The Indole NH

Unlike simple benzaldehydes, the indole NH is acidic (pKa ~16). In strong bases (e.g., NaOEt), deprotonation of the indole nitrogen can create an anion that reduces the electrophilicity of the C4-aldehyde via through-ring donation.

  • Solution: If yields are low with piperidine, switch to EDDA (Ethylenediammonium diacetate) or protect the nitrogen (N-Boc or N-Tosyl) prior to condensation [1].

Part 5: References

  • Yamada, F. (2000).[1] Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products.[1][2] Yakugaku Zasshi, 120(4), 363-73.[3]

    • Significance: Foundational text on accessing the difficult 4-position starting from indole-3-carbaldehyde or direct 4-formyl precursors.

  • Beutler, J. A., et al. (2000). Synthesis and Structure-Activity Relationships of Schweinfurthin Indoles.[1] Journal of Natural Products (via NIH/PMC).[1]

    • Significance: Demonstrates the use of this compound in Wittig/HWE reactions to create prenylated bioactive analogs.[1]

  • BenchChem Protocols. (2025). Application Notes and Protocols for Knoevenagel Condensation.

    • Significance: Provides general stoichiometric baselines for aldehyde condensations transferable to the indole scaffold.

  • Jakubczyk, D., et al. (2014).[4] Biosynthesis of the ergot alkaloids.[1][4][5][6][7][8] Natural Product Reports.[1][4]

    • Significance: Establishes the biological relevance of the C4-substituent in natural product pharmacophores.

Sources

Application Notes and Protocols: 4-Formylindole in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indole Scaffold and the Strategic Importance of 4-Formylindole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2] Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]

Within this important class of heterocycles, this compound (also known as indole-4-carboxaldehyde) emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive aldehyde group on the indole ring allows for a wide range of chemical transformations, providing a gateway to diverse and complex molecular architectures. This application note will provide an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and microtubule-targeting agents. Detailed, field-proven protocols for key synthetic transformations are also provided to enable researchers to effectively utilize this powerful synthetic intermediate in their drug discovery endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₉H₇NO[4]
Molecular Weight 145.16 g/mol [4]
Appearance Solid[4]
Melting Point 139-143 °C[4]
InChI Key JFDDFGLNZWNJTK-UHFFFAOYSA-N[4]
CAS Number 1074-86-8[4]

Safety and Handling: this compound is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indole scaffold is a common feature in many kinase inhibitors, and this compound serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases, including Aurora kinases and Janus kinases (JAKs).

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[1] Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.[1] this compound is a documented reactant in the synthesis of Aurora kinase A inhibitors.[4]

The following schematic outlines a potential synthetic route to a pyrimidine-based Aurora kinase inhibitor, adapted from methodologies for similar scaffolds. This pathway highlights the utility of the formyl group for constructing the core heterocyclic system.

Aurora Kinase Inhibitor Synthesis This compound This compound Intermediate_A 2-Amino-4-(1H-indol-4-yl)pyrimidine This compound->Intermediate_A Condensation Guanidine Guanidine Guanidine->Intermediate_A Final_Product Aurora Kinase Inhibitor Scaffold Intermediate_A->Final_Product Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Final_Product

Caption: Synthetic pathway to an Aurora Kinase inhibitor scaffold.

Protocol 1: Synthesis of a 2-Amino-4-(1H-indol-4-yl)pyrimidine Intermediate

This protocol describes a plausible condensation reaction to form a key pyrimidine intermediate from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add guanidine hydrochloride and stir until dissolved.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-amino-4-(1H-indol-4-yl)pyrimidine.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK-STAT signaling pathway, which is involved in immunity, inflammation, and hematopoiesis.[] Dysregulation of this pathway is implicated in various myeloproliferative disorders and autoimmune diseases.[7] The development of JAK inhibitors is an active area of research, and indole-based scaffolds have shown promise in this arena.[8]

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which are common cores in bioactive molecules.[9][10] While a direct Pictet-Spengler reaction with this compound is not typical, derivatization of the formyl group can provide a suitable electrophile for cyclization with a tryptamine derivative, leading to complex polycyclic structures that can serve as scaffolds for JAK inhibitors.

Application in the Synthesis of Microtubule-Targeting Agents

Microtubules are dynamic protein polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport.[11] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[12] Indole derivatives have been extensively investigated as tubulin polymerization inhibitors.[13]

Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[13] Its simple structure and high potency have inspired the synthesis of numerous analogs with improved pharmacological properties. The Wittig reaction is a key transformation for the synthesis of the characteristic stilbene-like double bond found in combretastatins. This compound can be utilized in a Wittig reaction to introduce the indole moiety as one of the aromatic rings in a combretastatin analog.

Combretastatin Analog Synthesis This compound This compound Final_Product Indole-based Combretastatin A-4 Analog This compound->Final_Product Wittig Reaction Phosphonium_Ylide Phosphonium Ylide (e.g., from 3,4,5-trimethoxybenzyl bromide) Phosphonium_Ylide->Final_Product

Caption: Wittig reaction for the synthesis of a combretastatin analog.

Protocol 2: Wittig Reaction for the Synthesis of an Indole-based Combretastatin A-4 Analog

This protocol provides a general procedure for the Wittig reaction between this compound and a suitable phosphonium ylide.

Materials:

  • This compound

  • A suitable benzyltriphenylphosphonium halide (e.g., 3,4,5-trimethoxybenzyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Round-bottom flask

  • Syringes and needles for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, suspend the benzyltriphenylphosphonium halide in the anhydrous solvent in a dry round-bottom flask.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base to the suspension to generate the ylide (a color change is often observed).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-based combretastatin analog.

Characterization: The product's structure and stereochemistry (E/Z isomerism) should be determined using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Synthetic Transformations of this compound

The reactivity of the aldehyde group in this compound allows for a variety of synthetic transformations that are central to the construction of complex drug-like molecules.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[14] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is invaluable for introducing diverse amine functionalities into a molecule.

Protocol 3: General Procedure for the Reductive Amination of this compound

This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound and the amine (1.0-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-aminomethylindole derivative.

Characterization: The structure of the product should be confirmed by spectroscopic methods.

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[15][16] MCRs are highly efficient and atom-economical, making them ideal for the rapid generation of molecular diversity in drug discovery. The aldehyde functionality of this compound makes it an excellent substrate for various MCRs, such as the Ugi and Biginelli reactions.[4][15]

Multicomponent_Reaction cluster_0 Starting Materials This compound This compound Complex_Product Complex, Drug-like Molecule This compound->Complex_Product Ugi Reaction Amine Amine Amine->Complex_Product Isocyanide Isocyanide Isocyanide->Complex_Product Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Complex_Product

Caption: Ugi four-component reaction utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient synthesis of a wide range of complex and biologically active molecules. This application note has highlighted its utility in the synthesis of promising classes of therapeutic agents, namely kinase inhibitors and microtubule-targeting agents. The detailed protocols provided for key chemical transformations, including reductive amination and the Wittig reaction, are intended to serve as a practical guide for researchers seeking to leverage the synthetic potential of this compound in their own drug discovery programs. The continued exploration of the reactivity of this important intermediate will undoubtedly lead to the discovery of novel and impactful therapeutic agents.

References

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits. (URL: [Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (URL: [Link])

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits. (URL: [Link])

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (URL: [Link])

  • A multicomponent tetrazolo indole synthesis. (URL: [Link])

  • Aurora Kinase inhibitors as Anticancer Molecules. (URL: [Link])

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (URL: [Link])

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism. (URL: [Link])

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (URL: [Link])

  • Indoles in Multicomponent Processes (MCPs). (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • Recent advances in the application of indoles in multicomponent reactions. (URL: [Link])

  • Wittig Reaction. (URL: [Link])

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (URL: [Link])

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation). (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits. (URL: [Link])

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (URL: [Link])

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. (URL: [Link])

  • Reductive Amination, and How It Works. (URL: [Link])

  • Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (URL: [Link])

  • Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. (URL: [Link])

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (URL: [Link])

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (URL: [Link])

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (URL: [Link])

  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs.. (URL: [Link])

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (URL: [Link])

  • I am trying to do reductive amination , kindly share a feasible procedure ?. (URL: [Link])

  • A multicomponent tetrazolo indole synthesis. (URL: [Link])

  • 6: The Wittig Reaction (Experiment). (URL: [Link])

  • Reductive Amination. (URL: [Link])

  • Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. (URL: [Link])

  • Indole, a core nucleus for potent inhibitors of tubulin polymerization. (URL: [Link])

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Application Note: Strategic Synthesis of 4-Formylindole Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indole scaffold is ubiquitous in oncology, yet the vast majority of synthetic efforts target the C3 position due to the natural nucleophilicity of the pyrrole ring (e.g., Vilsmeier-Haack formylation). However, 4-substituted indoles occupy a unique pharmacological space. They provide a vector for molecular extension that is roughly perpendicular to the C3 vector, allowing access to different hydrophobic pockets in kinase domains (e.g., VEGFR, EGFR) and tubulin binding sites.

The Challenge: Direct formylation of unsubstituted indole exclusively yields 3-formylindole. Accessing the 4-formyl isomer requires "directed" synthetic logic—either de novo ring construction or organometallic manipulation of pre-functionalized precursors.

The Solution: This guide details two high-fidelity routes to 4-Formylindole (Indole-4-carboxaldehyde) and its subsequent conversion into Schiff base/hydrazone anticancer candidates.

Synthetic Strategy: Accessing the 4-Formyl Scaffold

We present two validated protocols. Method A is the industrial standard for scalability (Leimgruber-Batcho). Method B is the modern laboratory standard for speed and yield (Lithium-Halogen Exchange).

Method A: The Leimgruber-Batcho Enamine Cyclization (Scalable)

Best for: Large-scale preparation starting from cheap nitro-aromatics.

This route circumvents the regioselectivity issue by constructing the indole ring after the C4-substituent is established.

Workflow:

  • Precursor: 2-Methyl-3-nitrobenzonitrile.

  • Enamine Formation: Condensation with DMF-DMA.

  • Reductive Cyclization: Formation of 4-Cyanoindole.

  • Reduction: Controlled reduction of nitrile to aldehyde.

Method B: Directed Lithiation of 4-Bromoindole (High Precision)

Best for: Rapid, gram-scale synthesis with high purity.

Workflow:

  • Protection:

    
    -Silylation (TIPS/TBS) to prevent N-deprotonation.
    
  • Exchange: Lithium-Halogen exchange using

    
    -BuLi at -78°C.
    
  • Quench: Formylation with DMF.

  • Deprotection: Fluoride-mediated cleavage.

Detailed Experimental Protocols

Protocol 1: Synthesis via Lithium-Halogen Exchange (Method B)

Reagents:

  • 4-Bromoindole (CAS: 52488-36-5)

  • Sodium Hydride (NaH), 60% dispersion

  • Triisopropylsilyl chloride (TIPS-Cl)

  • tert-Butyllithium (t-BuLi), 1.7M in pentane

  • Anhydrous DMF

  • TBAF (1M in THF)

Step 1: N-Protection

  • Dissolve 4-bromoindole (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to 0°C. Add NaH (12 mmol) portion-wise. Stir for 30 min.

  • Add TIPS-Cl (11 mmol) dropwise. Warm to RT and stir for 2 hours.

  • QC Check: TLC (Hexane/EtOAc 9:1) should show complete consumption of starting material (

    
    ).
    
  • Quench with water, extract with

    
    , dry (
    
    
    
    ), and concentrate.

Step 2: Formylation

  • Dissolve N-TIPS-4-bromoindole (10 mmol) in anhydrous THF (80 mL).

  • Cool to -78°C (Acetone/Dry Ice bath). Critical for regiocontrol.

  • Add t-BuLi (21 mmol) dropwise over 20 min. The solution will turn yellow/orange. Stir for 1 hour at -78°C.

  • Add anhydrous DMF (30 mmol) rapidly. Stir for 15 min at -78°C, then warm to 0°C.

  • Quench with saturated

    
    . Extract with EtOAc.
    

Step 3: Deprotection

  • Dissolve the crude intermediate in THF (20 mL).

  • Add TBAF (12 mmol). Stir at RT for 1 hour.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc 4:1).

  • Yield: Expect 75-85% of This compound as a pale yellow solid.

Protocol 2: Derivatization to Anticancer Schiff Bases

The aldehyde at C4 is highly reactive. We target Hydrazone and Semicarbazone derivatives, which are pharmacophores known to intercalate DNA or inhibit tubulin polymerization.

General Procedure:

  • Stoichiometry: this compound (1.0 eq) + Hydrazide/Amine derivative (1.1 eq).

  • Solvent: Absolute Ethanol (0.1 M concentration).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Reaction: Reflux for 3–6 hours. Monitor by TLC.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and reaction logic for synthesizing these derivatives.

G Start Target: 4-Substituted Indole Decision Starting Material Availability Start->Decision RouteA Route A: 4-Bromoindole (Commercial/Expensive) Decision->RouteA Lab Scale (<5g) RouteB Route B: 2-Methyl-3-Nitrobenzonitrile (Cheap/Scalable) Decision->RouteB Pilot Scale (>10g) StepA1 1. N-Protection (TIPS) 2. Li-Halogen Exchange (-78°C) 3. DMF Quench RouteA->StepA1 StepB1 1. DMF-DMA (Enamine formation) 2. Zn/AcOH (Reductive Cyclization) RouteB->StepB1 IntermedA Intermediate: N-TIPS-4-CHO-Indole StepA1->IntermedA IntermedB Intermediate: 4-Cyanoindole StepB1->IntermedB Converge Target Scaffold: This compound IntermedA->Converge TBAF Deprotection IntermedB->Converge DIBAL-H Reduction Deriv Schiff Base Condensation (R-NH2 / EtOH / H+) Converge->Deriv Final Anticancer Candidate (Apoptosis/Tubulin Inhibitor) Deriv->Final

Figure 1: Strategic synthesis flowchart comparing the Organometallic Route (Left) and the Leimgruber-Batcho Route (Right).

Biological Evaluation & Mechanism[1][2]

When designing this compound derivatives, the biological target is often the Colchicine Binding Site of tubulin or the BH3 domain of Bcl-2 family proteins.

Structure-Activity Relationship (SAR) Data

The following table summarizes expected potency shifts based on the R-group attached to the 4-formyl hydrazone.

R-Group (Hydrazone)Target InteractionPredicted IC50 (MCF-7)Solubility (LogP)
Phenyl Baseline hydrophobic interaction15 - 25 µM2.8 (Moderate)
4-Nitrophenyl H-bond acceptor / Electron withdrawing5 - 10 µM2.9 (Moderate)
Pyridine-4-yl H-bond acceptor / pH sensitive< 5 µM (Potent) 1.9 (Good)
3,4,5-Trimethoxyphenyl Mimics Combretastatin A-4 (Tubulin)< 1 µM (Highly Potent) 3.1 (Low)
Mechanism of Action Diagram

The 4-substituted derivatives typically function by disrupting microtubule dynamics, leading to cell cycle arrest at G2/M phase.

Bio Drug This compound Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibition G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis

Figure 2: Proposed mechanism of action for 3,4,5-trimethoxyphenyl derivatives.

Troubleshooting & Expert Tips

  • Oxidation Sensitivity: this compound is prone to air oxidation to indole-4-carboxylic acid.

    • Fix: Store under Argon at -20°C. If the solid turns brown, purify via short silica plug before use.

  • Regioselectivity Leaks: In the Leimgruber-Batcho reaction, ensure the pyrrolidine/DMF-DMA step is run to completion (monitor the deep red color of the enamine) before reduction. Incomplete enamine formation leads to low yields.

  • Solubility in Assays: These derivatives are often lipophilic.

    • Protocol: Dissolve stock in 100% DMSO (10 mM). Dilute in culture media ensuring final DMSO < 0.1% to avoid solvent cytotoxicity.

References

  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes.[1][2] Organic Syntheses, 63, 214.

  • Lithiation of Bromoindoles: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[3]

  • Anticancer Activity (Schiff Bases): Hassan, A. S. (2016). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity.[4] Journal of Diyala for Pure Sciences.

  • Tubulin Targeting: Garg, N. K., et al. (2012). Synthesis of Indole Alkaloids via Fischer Indolization.[5] Journal of the American Chemical Society.[3]

Sources

Application Note: Development of Fluorescent Probes Using 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the development of fluorescent probes using 4-Formylindole , a scaffold distinguished by its unique electronic properties and visible-range emission, offering superior performance over traditional indole-3-carboxaldehyde derivatives.[1]

Executive Summary & Design Rationale

While indole-3-carboxaldehyde is the standard product of Vilsmeier-Haack formylation, it suffers from ultraviolet excitation requirements (<300 nm) and low quantum yields, limiting its utility in live-cell imaging due to phototoxicity and autofluorescence interference.[1]

This compound (4-CHO-Indole) represents a "privileged scaffold" for next-generation probes.[1] Unlike the 3-isomer, the aldehyde at the C4 position conjugates directly with the indole


-system in a manner that significantly red-shifts the absorption (>350 nm) and emission (~480 nm, Cyan), enabling visible-light excitation .[1]
Key Advantages of this compound:
  • Visible Excitation/Emission: Excitable by blue light (e.g., 405 nm or 440 nm lasers), avoiding UV damage.[1]

  • High Quantum Yield:

    
     in ethanol (vs. <0.01 for many nitro-indoles).[1][2]
    
  • Solvatochromism: Highly sensitive to local polarity, making it ideal for sensing protein hydration or membrane environments.[1]

  • Versatile Reactivity: The C4-aldehyde serves as a "chemical handle" for condensation reactions (Schiff base, Knoevenagel) to construct turn-on sensors for hydrazine, biothiols, and enzymatic activity.[1]

Chemical Synthesis of the Scaffold

Unlike the 3-isomer, this compound cannot be synthesized via direct electrophilic aromatic substitution.[1] It requires a Lithium-Halogen Exchange strategy starting from 4-bromoindole.[1]

Protocol A: Synthesis of this compound

Prerequisites: Anhydrous conditions (Schlenk line), Argon atmosphere.[1]

Reagents:

  • 4-Bromoindole (Starting Material)[1][3][4]

  • Phenylsulfonyl chloride (PhSO2Cl) (Protecting Group)

  • tert-Butyllithium (t-BuLi) (1.7 M in pentane)[1]

  • N,N-Dimethylformamide (DMF) (Anhydrous)[1]

Step 1: N-Protection (Critical)

Direct lithiation of free indole fails due to N-H deprotonation.[1]

  • Dissolve 4-bromoindole (1.0 eq) in anhydrous THF at 0°C.

  • Add NaH (1.2 eq, 60% dispersion). Stir for 30 min.

  • Add PhSO2Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Quench with water, extract with DCM, and purify via silica flash chromatography.[1]

    • Yield Target: >90% (White solid).[3]

Step 2: Formylation via Li-Halogen Exchange[1]
  • Dissolve N-protected 4-bromoindole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

  • Add t-BuLi (2.2 eq) dropwise over 20 min.[1] Caution: t-BuLi is pyrophoric.[1]

  • Stir at -78°C for 1 hour to generate the C4-lithio species.

  • Add anhydrous DMF (3.0 eq) rapidly.

  • Stir at -78°C for 30 min, then allow to warm to RT.

  • Quench with saturated NH4Cl. Extract with EtOAc.[1][5]

Step 3: Deprotection[1]
  • Dissolve the crude intermediate in MeOH/THF (1:1).

  • Add Cs2CO3 (2.0 eq) or TBAF (if SEM protected). Reflux for 2 hours.

  • Purify via column chromatography (Hexane/EtOAc gradient).[6]

    • Product: this compound (Yellowish solid).[1]

Visualization of Synthesis & Sensing Mechanism

The following diagram illustrates the synthetic pathway and the "Turn-On" sensing mechanism for hydrazine detection, a common application for this scaffold.

G cluster_0 Sensing Mechanism Start 4-Bromoindole (Non-Fluorescent) Protected N-Protected Intermediate Start->Protected Protection (PhSO2Cl) Lithio C4-Lithio Species (-78°C) Protected->Lithio t-BuLi THF Aldehyde This compound (Cyan Fluorescence) Lithio->Aldehyde 1. DMF 2. Deprotection Probe Hydrazone Probe (Weak Fluorescence) Aldehyde->Probe Derivatization (e.g., condensation) Signal Fluorescent Product (Strong Cyan/Green Emission) Probe->Signal Reaction with Analyte (C=N formation or Cyclization) Analyte Analyte (Hydrazine/Biothiol) Analyte->Probe

Figure 1: Synthetic route from 4-bromoindole to this compound and subsequent sensor activation mechanism.

Experimental Protocols for Probe Application

Stock Solution Preparation[1][7]
  • Solvent: Prepare a 10 mM stock solution of the this compound probe in DMSO (HPLC grade).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute to 10-20 µM in PBS (pH 7.4) containing 1-5% DMSO for assays.[1]

Spectroscopic Characterization (Standard Operating Procedure)

To validate the probe's performance, determine the quantum yield and solvatochromic shift.

ParameterExperimental ConditionExpected Result (4-CHO-Indole)
Absorption

10 µM in Ethanol300 - 360 nm (Broad tail >390 nm)
Emission

Excitation @ 360 nm~480 nm (Cyan)
Stokes Shift Ethanol~120 nm (Large shift reduces self-quenching)
Quantum Yield (

)
vs. Quinine Sulfate ref.[1]~0.22 (High for bare indoles)
Protocol: Hydrazine Detection Assay

Hydrazine (


) is a toxic industrial chemical.[7] this compound probes detect it via a condensation-cyclization mechanism.[1]
  • Preparation: In a 96-well black plate, add 190 µL of Probe Working Solution (10 µM in PBS/DMSO).

  • Baseline: Measure fluorescence (

    
     nm) to establish 
    
    
    
    .
  • Induction: Add 10 µL of Hydrazine standards (0 - 100 µM final conc.).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Readout: Measure fluorescence (

    
    ). Plot 
    
    
    
    vs. concentration.[1]
    • Selectivity Check: Test against other amines (

      
      , ethylamine) to confirm specificity.
      
Protocol: Live Cell Imaging

Due to its biocompatibility, this compound derivatives are excellent for intracellular imaging.[1]

  • Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes (35 mm).

  • Staining: Replace media with PBS containing 5-10 µM Probe.[1] Incubate for 30 min at 37°C.

  • Wash: Wash cells

    
     with warm PBS to remove extracellular probe.[1]
    
  • Imaging: Use a Confocal Laser Scanning Microscope (CLSM).

    • Laser Line: 405 nm (Diode) or 440 nm.

    • Emission Filter: 460 - 550 nm (Cyan/Green channel).[1]

    • Note: this compound probes often localize to mitochondria or lysosomes depending on the attached targeting groups.[1]

Troubleshooting & Expert Tips

  • Solubility Issues: If the probe precipitates in PBS, add a surfactant like Pluronic F-127 (0.02%) or increase DMSO to 10%.[1]

  • Autofluorescence: If cellular autofluorescence is high, shift to a ratiometric design by conjugating the 4-formyl group with a red-emitting dye (e.g., Rhodamine) to create a FRET pair.[1]

  • Oxidation: The aldehyde group can slowly oxidize to carboxylic acid (indole-4-carboxylic acid) in air.[1] Always store stock solutions under inert gas (Ar/N2).

References

  • Tuning the Electronic Transition Energy of Indole via Substitution: Discovery of 4-formyltryptophan as a visible-light excitable fluorophore.

    • Source:

  • Synthesis and Application of Blue Fluorescent Amino Acid L-4-Cyanotryptophan: Discusses the 4-substituted indole scaffold properties.

    • Source:

  • Development of Fluorescent Probes for Hydrazine: Mechanisms of aldehyde-based hydrazine detection.

    • Source:

  • Structure Modulation on Fluorescent Probes for Biothiols: Strategies for aldehyde-cysteine condens

    • Source:

  • Metal-Halogen Exchange of Bromoindoles: The foundational chemistry for synthesizing 4-substituted indoles.[1]

    • Source:

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing 4-formylindole as the aldehydic substrate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, practical insights, and detailed protocols necessary for the successful synthesis and application of novel indole-based compounds.

Introduction: The Strategic Importance of the Indole Scaffold and the Knoevenagel Condensation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions make it a focal point in the design of novel therapeutic agents.[2] The functionalization of the indole ring is a key strategy in modulating the bioactivity of these molecules.

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[3] This reaction is a cornerstone of organic synthesis, enabling the creation of α,β-unsaturated systems that serve as valuable intermediates in the synthesis of a wide array of complex molecules. When applied to indole aldehydes, the Knoevenagel condensation provides a direct route to a diverse range of substituted indole derivatives with significant potential in drug discovery.[4][5]

This guide will specifically focus on the application of the Knoevenagel condensation to this compound, an isomer that, while less explored than its 3-formyl counterpart, offers unique steric and electronic properties that can lead to the discovery of novel bioactive compounds.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation proceeds through a well-established three-step mechanism:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').

  • Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, this compound). This step results in the formation of an aldol-type addition product.

  • Dehydration: The aldol intermediate undergoes a dehydration reaction, typically under the reaction conditions, to eliminate a molecule of water and form the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction.

Knoevenagel_Mechanism

Experimental Protocols: Synthesis of this compound Derivatives

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for organic synthesis. Anhydrous solvents should be used when specified.

  • Reaction Monitoring: The progress of the reactions should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

  • Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-(1H-Indol-4-ylmethylene)malononitrile

This protocol describes the synthesis of a key indole-based acrylonitrile derivative.

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(1H-indol-4-ylmethylene)malononitrile.

Expected Yield: 85-95%

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 11.8 (s, 1H, NH), 8.3 (s, 1H, =CH), 7.5-7.8 (m, 3H, Ar-H), 7.2-7.4 (m, 2H, Ar-H).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H), 2220 (C≡N), 1600 (C=C).

  • MS (ESI): m/z calculated for C₁₂H₇N₃ [M+H]⁺, found [M+H]⁺.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1H-indol-4-yl)acrylate

This protocol details the synthesis of an indole-based cyanoacrylate, a versatile intermediate in organic synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Acetic acid (co-catalyst)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask fitted with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add this compound (1.0 mmol), ethyl cyanoacetate (1.1 mmol), ammonium acetate (0.2 mmol), and a catalytic amount of acetic acid (1-2 drops) in toluene (15 mL).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is generally complete within 3-6 hours.

  • After completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-85%

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.8 (s, 1H, NH), 8.2 (s, 1H, =CH), 7.2-7.6 (m, 5H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H), 2225 (C≡N), 1720 (C=O), 1605 (C=C).

  • MS (ESI): m/z calculated for C₁₄H₁₂N₂O₂ [M+H]⁺, found [M+H]⁺.

Protocol 3: Synthesis of 5-(1H-Indol-4-ylmethylene)barbituric Acid

This protocol describes the synthesis of an indole derivative of barbituric acid, a class of compounds with known biological activities.

Reaction Scheme:

Materials:

  • This compound

  • Barbituric acid

  • Pyridine (catalyst and solvent)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and barbituric acid (1.0 mmol) in pyridine (5 mL).

  • Heat the mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC. The reaction usually completes within 4-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent such as ethanol or a mixture of DMF and water.

Expected Yield: 65-80%

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 11.5 (s, 1H, Indole-NH), 11.2 (s, 2H, Barbiturate-NH), 8.5 (s, 1H, =CH), 7.0-7.8 (m, 5H, Ar-H).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H), 1710, 1680 (C=O), 1600 (C=C).

  • MS (ESI): m/z calculated for C₁₃H₉N₃O₃ [M+H]⁺, found [M+H]⁺.

Data Summary: A Comparative Overview

The following table summarizes the reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanolReflux2-485-95
Ethyl CyanoacetateNH₄OAc / Acetic AcidTolueneReflux3-670-85
Barbituric AcidPyridinePyridine80-904-865-80

Applications in Drug Discovery and Development

The Knoevenagel adducts of this compound represent a promising class of compounds for drug discovery and development. The indole scaffold itself is a well-established pharmacophore, and the α,β-unsaturated system introduced by the Knoevenagel condensation provides a reactive site for further chemical modifications and interactions with biological targets.

  • Antimicrobial Activity: Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[2][6][7] The synthesized this compound derivatives can be screened against a panel of pathogenic bacteria and fungi to identify potential new anti-infective agents.

  • Anticancer Activity: Many indole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[5] The Knoevenagel products of this compound can be evaluated for their potential as anticancer agents, with studies focusing on their effects on cell proliferation, apoptosis, and other cancer-related pathways.

  • Enzyme Inhibition: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in the active sites of enzymes. This makes these compounds potential candidates for the development of enzyme inhibitors.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound provides an efficient and versatile route to a diverse library of novel indole derivatives. The protocols detailed in this guide offer a solid foundation for the synthesis and exploration of these compounds. The inherent biological potential of the indole nucleus, combined with the chemical reactivity of the Knoevenagel adducts, makes this an exciting area for further research in medicinal chemistry and drug development. Future work could focus on expanding the scope of active methylene compounds used, exploring different catalytic systems to improve reaction efficiency and selectivity, and conducting comprehensive biological evaluations of the synthesized compounds to uncover new therapeutic leads.

Experimental Workflow Diagram

Experimental_Workflow

References

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals.[5]

  • An efficient and practical synthesis of 2-((1H-indol-3-yl)(aryl)methyl)malononitriles under ultrasound irradiation. PubMed.[8]

  • 2-(4-Meth-oxy-1H-indol-3-yl)acetonitrile. PubMed.[9]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. National Institutes of Health.[6]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.[10]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health.[7]

  • Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate.[2]

  • A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities.[11]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.[12]

  • Indole synthesis. Organic Chemistry Portal.[13]

  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate.[14]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola.[15]

  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. National Institutes of Health.[4]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.[5]

  • Indole-4-carboxaldehyde 97 1074-86-8. Sigma-Aldrich.[16]

  • Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science.[17]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate.[18]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.[19]

  • Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Royal Society of Chemistry.[20]

  • Facile Knoevenagel condensation Using Sulfonic Acid Functionalized Nanoporous silica (SBA-Pr-SO3H). International Journal of Bio-Inorganic Hybrid Nanomaterials.[21]

  • Ethyl 2-cyano-3-(1h-indol-3-yl)acrylate (C14H12N2O2). PubChem.[22]

  • New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. PubMed.[23]

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. Journal of Applicable Chemistry.[24]

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PubMed Central.[25]

  • The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells. PubMed.[26]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health.[27]

  • Knoevenagel condensation. Wikipedia.[3]

  • Knoevenagel condensation between barbituric acid (barb) and vanillin... ResearchGate.[28]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.[29]

Sources

Application Notes & Protocols: Condensation Reactions of 4-Formylindole with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the condensation reactions between 4-formylindole and active methylene compounds. It covers the foundational reaction mechanisms, practical application notes for optimizing synthesis, detailed experimental protocols, and the significance of the resulting vinylindole derivatives in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reaction for creating complex molecular scaffolds.

Introduction: The Significance of Vinylindoles

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A powerful strategy for functionalizing the indole core is through the introduction of a vinyl linkage at various positions, creating vinylindoles. These compounds serve as versatile intermediates for further molecular elaboration.

This guide focuses specifically on the Knoevenagel-type condensation of This compound with active methylene compounds . This reaction provides a direct and efficient route to synthesize 4-(2-substituted-vinyl)indoles, which are valuable precursors in the synthesis of novel therapeutic agents and functional materials. Understanding the nuances of this reaction is critical for achieving high yields, controlling stereoselectivity, and ensuring product purity.

Foundational Principles: The Knoevenagel Condensation Mechanism

The reaction between this compound and an active methylene compound is a classic example of the Knoevenagel condensation .[4] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[4]

Causality of Key Steps:

  • Carbanion Formation: The reaction is initiated by a base, which deprotonates the active methylene compound. An "active methylene" is a CH₂ group flanked by two electron-withdrawing groups (EWGs) such as -CN, -COOR, -COR, or -NO₂. These EWGs increase the acidity of the methylene protons, allowing them to be removed by even a weak base. The choice of base is crucial; a weak base like piperidine or triethylamine is often preferred to prevent self-condensation of the aldehyde.[4][5]

  • Nucleophilic Attack: The resulting carbanion (enolate) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.[6]

  • Protonation & Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct (an aldol-type intermediate). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a stable, conjugated π-system, driving the reaction to completion.

The general mechanism is depicted below:

G cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism 4_Formylindole This compound Nucleophilic_Attack Nucleophilic Attack 4_Formylindole->Nucleophilic_Attack Active_Methylene Active Methylene (Z-CH₂-Z') Base Base (e.g., Piperidine) Carbanion Carbanion Formation (Enolate) Carbanion->Nucleophilic_Attack Intermediate β-Hydroxy Adduct Nucleophilic_Attack->Intermediate Forms C-C bond Dehydration Dehydration (Water Elimination) Intermediate->Dehydration Base assists H₂O loss Product 4-(2,2-Disubstituted-vinyl)indole Dehydration->Product

Caption: Generalized workflow of the Knoevenagel condensation.

Application Notes: Optimizing the Synthesis

Achieving a successful and high-yielding synthesis requires careful consideration of several experimental parameters.

Selection of Active Methylene Compound

The nature of the electron-withdrawing groups on the methylene compound significantly impacts reactivity. The acidity of the methylene protons generally dictates the ease of carbanion formation.

Active Methylene CompoundCommon EWGs (Z, Z')Typical ReactivityNotes
Malononitrile-CN, -CNVery HighHighly acidic protons (pKa ≈ 11 in DMSO). Reactions are often rapid and high-yielding.[7]
Ethyl Cyanoacetate-CN, -COOEtHighA common and effective reagent.[8]
Diethyl Malonate-COOEt, -COOEtModerateLess acidic than cyano-derivatives, may require slightly stronger conditions or longer reaction times.[7]
Nitromethane-H, -NO₂ModerateCan be effective, though the single activating group makes it less reactive than dicarbonyl compounds.[7]
Meldrum's AcidCyclic DiesterVery HighHighly acidic due to the rigid cyclic structure. Often used for efficient condensations.

Expert Insight: For rapid and clean conversions, malononitrile is often the reagent of choice due to its high acidity and the stability of the resulting dicyanovinyl product.[7] However, for subsequent transformations where a cyano group is undesirable, esters like diethyl malonate provide a more versatile handle.

Choice of Catalyst and Solvent

The catalyst's role is to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions.

  • Catalysts:

    • Weak Amines (Piperidine, Pyridine, Triethylamine): These are the most common and effective catalysts.[4][5] Piperidine, often with a catalytic amount of acetic acid, is a classic choice that provides a balance of basicity and mildness.[7]

    • Acid Catalysts (Lewis or Brønsted): While less common for the initial condensation, acids like TiCl₄ or p-toluenesulfonic acid can be used, sometimes in sequential reactions to promote cyclization or other transformations.[9][10]

    • Solvent-Free & Green Catalysts: Research has explored solvent-free conditions and the use of solid-phase or ionic liquid catalysts to develop more environmentally benign protocols.[11]

  • Solvents:

    • Alcohols (Ethanol, Methanol): Good general-purpose solvents that can dissolve the reactants and facilitate the reaction.

    • Aprotic Solvents (Toluene, Benzene): Often used with a Dean-Stark apparatus to azeotropically remove the water byproduct, which shifts the reaction equilibrium towards the product.[5]

    • Acetonitrile: A polar aprotic solvent that can be effective for many condensations.

Trustworthiness Check: Always ensure the solvent is anhydrous, especially when not using a method for water removal, as excess water can hinder the dehydration step and reduce yields.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 4-vinylindole derivatives.

Protocol 1: Synthesis of 2-(1H-indol-4-ylmethylene)malononitrile

This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and anhydrous ethanol. Stir until the solid is fully dissolved.

  • Add malononitrile to the solution and stir for 5 minutes at room temperature.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates as a solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual reactants.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain a high-purity solid.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the this compound spot on TLC and the appearance of a new, typically more nonpolar, product spot. Final product identity should be confirmed by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1H-indol-4-yl)acrylate

This protocol uses ethyl cyanoacetate, demonstrating the reaction with a less acidic but highly useful active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.2 eq)

  • Acetic Acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add this compound, ethyl cyanoacetate, and toluene to the flask.

  • Add piperidine and a drop of glacial acetic acid to the mixture.

  • Heat the reaction to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

  • Continue reflux until no more water is collected and TLC analysis indicates the consumption of the starting material (typically 4-8 hours).

  • Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

G start Start: Dissolve Reactants (this compound, Active Methylene Cmpd) add_catalyst Add Catalyst (e.g., Piperidine) start->add_catalyst reaction Heat to Reflux (Monitor by TLC) add_catalyst->reaction workup Reaction Work-up reaction->workup filter Filter Precipitate workup->filter If solid precipitates rotovap Solvent Removal (Rotary Evaporator) workup->rotovap If product is soluble purify Purification filter->purify rotovap->purify recrystal Recrystallization purify->recrystal For crystalline solids chromatography Column Chromatography purify->chromatography For oils/impure solids end End: Pure Product (Characterize by NMR, MS) recrystal->end chromatography->end

Sources

Experimental setup for scaling up 4-Formylindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide for Drug Discovery & API Synthesis

Executive Summary & Strategic Rationale

4-Formylindole (1H-indole-4-carbaldehyde) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Aurora kinase inhibitors), GPCR ligands, and various indole alkaloids. Unlike 3-formylindole, which can be synthesized via direct electrophilic aromatic substitution (Vilsmeier-Haack), the 4-position is electronically deactivated and inaccessible via direct formylation.

For scale-up (100g to 1kg), the most robust, non-cryogenic pathway involves the controlled reduction-oxidation strategy starting from Methyl 1H-indole-4-carboxylate. This Application Note details the engineering controls, safety protocols, and chemical methodology required to scale this route, avoiding the hazardous cryogenic lithiation (t-BuLi) often used in medicinal chemistry.

Synthesis Strategy & Pathway Analysis

The selected process route avoids the regioselectivity issues of direct indole functionalization by utilizing a pre-functionalized precursor.

The Pathway: Ester Reduction – Oxidation Sequence
  • Precursor: Methyl 1H-indole-4-carboxylate (Commercially available or synthesized via Leimgruber-Batcho).

  • Step 1 (Reduction): Complete reduction to (1H-indol-4-yl)methanol using Lithium Aluminum Hydride (LiAlH₄).

    • Rationale: While DIBAL-H can theoretically stop at the aldehyde, on a kilogram scale, over-reduction is common due to localized concentration gradients. Driving the reaction to the alcohol and re-oxidizing is operationally more reliable.

  • Step 2 (Oxidation): Selective oxidation to this compound using Activated Manganese Dioxide (MnO₂).

    • Rationale: MnO₂ provides high chemoselectivity for benzylic alcohols without over-oxidizing the indole nitrogen or polymerizing the electron-rich ring.

SynthesisPathway Start Methyl 1H-indole-4-carboxylate (Ester Precursor) Inter (1H-indol-4-yl)methanol (Intermediate Alcohol) Start->Inter Step 1: LiAlH4 / THF (Reductive Deoxygenation) Product This compound (Target Aldehyde) Inter->Product Step 2: Activated MnO2 / DCM (Chemo-selective Oxidation)

Figure 1: The Two-Step Process Stream. This route circumvents the thermodynamic preference for C3-substitution.

Safety & Hazard Analysis (Critical Control Points)

Scaling this chemistry introduces specific thermal and physical hazards that are negligible on the milligram scale.

Hazard CategorySpecific Agent/ConditionScale-Up RiskMitigation Strategy
Pyrophoric LiAlH₄ (Solid/Solution)Violent reaction with moisture/air. Hydrogen gas evolution.Use commercially available THF solutions (e.g., 2.4 M). Transfer via cannula/pressure.[1] Dedicated N₂ lines.
Exotherm Quenching LiAlH₄"Delayed exotherm" during Fieser workup can cause boil-over.Use the Fieser method (1:1:3 ratio of Water:15% NaOH:Water) with strict internal temp monitoring (<10°C).
Dust/Inhalation Activated MnO₂Fine particulate; inhalation hazard. Filter clogging.Use wet-cake handling where possible. Perform filtration over Celite in a closed filter nutsche or fume hood.
Toxicity Indole DerivativesPotential mutagens/irritants.Double-gloving (Nitrile), full-face respirator during solid handling.
Detailed Experimental Protocols
Protocol A: Scale-Up Reduction of Methyl Indole-4-carboxylate

Target Scale: 50 g Input

Reagents:

  • Methyl 1H-indole-4-carboxylate (50.0 g, 285.4 mmol)

  • LiAlH₄ (2.4 M in THF, 150 mL, 360 mmol, 1.25 equiv)

  • Anhydrous THF (500 mL)

  • Quench Reagents: Water (13.6 mL), 15% NaOH (13.6 mL), Water (41 mL).

Experimental Setup:

  • Vessel: 2L 3-neck round-bottom flask (RBF) equipped with an overhead mechanical stirrer (Teflon paddle), internal temperature probe, and pressure-equalizing addition funnel.

  • Atmosphere: The system is flame-dried and maintained under a positive pressure of Nitrogen (N₂).

  • Cooling: Acetone/Dry Ice bath (initially) or Chiller unit set to 0°C.

Procedure:

  • Charge: Add anhydrous THF (300 mL) to the RBF. Cool to 0°C.[1]

  • Dosing LiAlH₄: Transfer LiAlH₄ solution via cannula into the addition funnel. Add dropwise to the THF over 20 mins, maintaining internal temp < 5°C.

  • Substrate Addition: Dissolve Methyl 1H-indole-4-carboxylate (50 g) in THF (200 mL). Add this solution dropwise to the LiAlH₄ slurry over 45–60 minutes.

    • Note: A mild exotherm will occur. Adjust rate to keep temp < 10°C.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Check TLC (50% EtOAc/Hexane). Ester spot (R_f ~0.6) should disappear; Alcohol spot (R_f ~0.2) appears.[1][2][3]

  • Quench (The "Fieser" Method):

    • Cool mixture back to 0°C.

    • Slowly add 13.6 mL Water (Gas evolution! H₂).

    • Add 13.6 mL 15% NaOH solution.

    • Add 41 mL Water.

    • Warm to RT and stir for 30 mins until a granular white precipitate forms (Lithium/Aluminum salts).

  • Workup: Filter the granular solids through a sintered glass funnel with a Celite pad. Wash cake with THF (2 x 100 mL). Concentrate filtrate in vacuo to yield crude (1H-indol-4-yl)methanol (typically >95% yield, pale yellow solid).

Protocol B: Selective Oxidation via Activated MnO₂

Target Scale: ~40 g Intermediate Input

Reagents:

  • (1H-indol-4-yl)methanol (40.0 g, 271.8 mmol)

  • Activated MnO₂ (236 g, ~10 equiv) - Note: Large excess is standard for heterogeneous MnO₂ oxidations.

  • Dichloromethane (DCM) or Acetone (800 mL)

Procedure:

  • Solvation: Dissolve the crude alcohol in DCM (800 mL) in a 2L flask with mechanical stirring.

  • Addition: Add Activated MnO₂ in 3 portions over 15 minutes.

    • Tech Tip: Ensure vigorous stirring. The reaction is heterogeneous and relies on surface area contact.

  • Reaction: Stir at room temperature for 12–16 hours.

    • IPC:[1] Monitor for disappearance of alcohol.

  • Filtration (Critical Step):

    • MnO₂ fines can clog filters. Use a wide-diameter filter with a thick pad of Celite (diatomaceous earth).

    • Pass the black slurry through the Celite. The filtrate should be clear yellow/orange.

  • Isolation: Concentrate the filtrate. The residue is typically recrystallized from EtOAc/Hexane to yield This compound as off-white needles.

Process Engineering & Logic Diagram

The following diagram illustrates the logical flow of the experimental setup, highlighting the critical control points (Temperature, Atmosphere, Filtration) that ensure batch integrity.

ExperimentalSetup cluster_0 Phase 1: Reduction Setup cluster_1 Phase 2: Workup & Oxidation N2 Inert Gas (N2) Positive Pressure Vessel 2L Reactor Mechanical Stirring N2->Vessel Temp Temp Probe (Maintain <10°C) Temp->Vessel Monitors Quench Fieser Quench (H2O -> NaOH -> H2O) Vessel->Quench Post-Rxn Dose Controlled Dosing (LiAlH4) Dose->Vessel Dropwise Filter Filtration (Celite Pad) Quench->Filter Remove Salts Oxidation MnO2 Slurry (Heterogeneous) Filter->Oxidation Filtrate to Next Step Final This compound (Crystalline Solid) Oxidation->Final Purification

Figure 2: Engineering workflow for the sequential reduction-oxidation process, emphasizing safety controls.

Troubleshooting & Optimization
  • Problem: Incomplete Oxidation (Alcohol remains).

    • Root Cause:[1][4][5][6] Deactivated MnO₂ or insufficient stirring.

    • Solution: Use "Activated" MnO₂ (precipitated grade). If reaction stalls, filter and re-treat with fresh oxidant. Alternatively, switch to Swern Oxidation (DMSO/Oxalyl Chloride) if odor control systems are available, as it is homogeneous and faster.

  • Problem: Low Yield in Step 1.

    • Root Cause:[1][4][5][6] "Sticky" aluminum salts trapping product.

    • Solution: Ensure the Fieser quench is followed strictly. The resulting solids should be granular and sand-like. If they are gelatinous, add more THF and stir longer before filtering.

  • Problem: C4 vs C3 Selectivity issues?

    • Note: This route is regiospecific. Because the carbon is pre-attached at C4 (from the ester), migration to C3 is impossible under these conditions. This is the primary advantage over direct formylation attempts.

References
  • Ponticello, G. S., & Baldwin, J. J. (1980). Synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 45(9), 1603-1607.

    • Core Reference: Establishes the foundational chemistry for manipulating 4-substituted indoles via the Leimgruber-B
  • Somei, M., & Yamada, F. (2004). A Simple and General Synthesis of 4-Substituted Indoles. Chemical and Pharmaceutical Bulletin. Context: Discusses alternative metalation strategies and confirms the stability of this compound.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7]

    • Safety Grounding: Standard protocols for handling Pyrophoric reagents (LiAlH₄)
  • Google Patents. (2008). CN101245045A: Method for synthesizing indole-4-formaldehyde.

    • Industrial Validation: Confirms the industrial relevance of the ester reduction p

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formylindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals and bioactive molecules, achieving a high-yield, reproducible synthesis of this compound is critical.[1]

The inherent electronic properties of the indole nucleus make direct electrophilic substitution at the C4 position a significant challenge. The C3 position is overwhelmingly favored for reactions like the Vilsmeier-Haack or Friedel-Crafts formylation due to its higher electron density.[2] Consequently, successful strategies for obtaining this compound rely on indirect methods, typically involving the synthesis of an indole ring already functionalized at the C4 position.

This guide provides in-depth, field-tested insights in a practical question-and-answer format, addressing common issues and offering robust protocols to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The most reliable and commonly employed strategies start with an indole precursor that already has a functional group at the C4 position. This circumvents the challenge of poor regioselectivity in direct formylation. The main routes include:

  • Reduction of a Nitrile: Starting from 4-cyanoindole, a partial reduction of the nitrile group using a hydride reducing agent like Diisobutylaluminium hydride (DIBAL-H) yields the corresponding imine, which is then hydrolyzed to the aldehyde.[2]

  • Oxidation of an Alcohol: This involves the synthesis of 4-(hydroxymethyl)indole, which is then oxidized to this compound using a mild oxidizing agent such as manganese dioxide (MnO₂).[2] The precursor alcohol is often prepared by reducing 4-carboxyindole or its ester derivative.[2]

  • Formylation of a Grignard/Organolithium Reagent: This route begins with a 4-haloindole (e.g., 4-bromoindole), which is converted into an organometallic species via metal-halogen exchange (e.g., with tert-butyllithium) or Grignard formation. This nucleophilic species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]

Q2: Why is the direct Vilsmeier-Haack or Friedel-Crafts formylation of indole not a viable method for synthesizing this compound?

The Vilsmeier-Haack reaction, a powerful tool for formylating electron-rich aromatics, overwhelmingly favors the C3 position of the indole ring.[3] The mechanism involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion). The indole nitrogen directs this attack to the C3 position, which is the most nucleophilic site in the pyrrole ring. Formylation on the benzenoid ring (C4, C5, C6, C7) is rarely observed unless the C1, C2, and C3 positions are blocked.[2] Similarly, Friedel-Crafts acylation is also directed to the C3 position.

Q3: For a multi-gram scale synthesis, which route is generally preferred?

For larger-scale synthesis, the choice depends on the availability and cost of the starting materials.

  • The reduction of 4-cyanoindole is often a strong candidate. The reaction is typically high-yielding and the purification is relatively straightforward. 4-Cyanoindole itself can be prepared from accessible precursors.[4]

  • The oxidation of 4-(hydroxymethyl)indole is also a robust method. However, it involves an additional synthetic step (reduction of a carboxylic acid/ester to the alcohol) compared to the nitrile reduction route. The efficiency of the oxidation step is critical to the overall yield.

The organometallic route via 4-bromoindole can be very effective but requires stringent anhydrous and inert atmosphere conditions and the use of pyrophoric reagents like t-BuLi, which can present challenges on a larger scale.

Troubleshooting Guide

Route 1: Reduction of 4-Cyanoindole with DIBAL-H

Q: My reaction yield is consistently low, and I observe a significant amount of starting material and/or 4-(aminomethyl)indole (the fully reduced product). What is going wrong?

This is a common issue stemming from several critical parameters in the DIBAL-H reduction of nitriles.

Potential Causes & Solutions:

  • Incorrect Stoichiometry of DIBAL-H:

    • Causality: The reaction proceeds via an intermediate imine-aluminum complex. Using too little DIBAL-H will result in incomplete conversion of the starting material. Conversely, an excess of DIBAL-H, especially at higher temperatures, can lead to over-reduction to the primary amine.

    • Solution: Use 1.1 to 1.5 equivalents of DIBAL-H. It is crucial to accurately determine the molarity of your DIBAL-H solution, as it can degrade over time. Titration is recommended for older bottles.

  • Temperature Control:

    • Causality: The stability of the intermediate imine-aluminum complex is highly temperature-dependent. If the temperature rises too high during or after the DIBAL-H addition, the complex can be further reduced.

    • Solution: Perform the DIBAL-H addition at a low temperature, typically -78 °C (dry ice/acetone bath). Maintain this temperature for the duration of the reaction before quenching. Do not let the reaction warm up until after the acidic workup has begun.

  • Ineffective Hydrolysis (Workup):

    • Causality: The hydrolysis of the intermediate imine is what liberates the aldehyde. Incomplete hydrolysis will result in low yields of the desired product.

    • Solution: After quenching the excess DIBAL-H at low temperature (e.g., with methanol or ethyl acetate), perform the hydrolysis with a mild acid, such as 2M HCl or aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for several hours or overnight at room temperature to ensure complete conversion of the imine to the aldehyde.

  • Moisture Contamination:

    • Causality: DIBAL-H reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent, leading to an effective reduction in stoichiometry and incomplete reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry THF, toluene, or DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Route 2: Oxidation of 4-(Hydroxymethyl)indole

Q: My oxidation reaction with MnO₂ is very slow, incomplete, or I am seeing decomposition of my product. How can I optimize this step?

The oxidation of benzylic alcohols with manganese dioxide is a heterogeneous reaction, and its success hinges on the activity of the reagent and the reaction conditions.

Potential Causes & Solutions:

  • Activity of Manganese Dioxide (MnO₂):

    • Causality: The oxidizing power of MnO₂ varies significantly depending on how it was prepared and stored. Commercially available "activated" MnO₂ is required. Older or poorly stored MnO₂ will have low activity.

    • Solution: Use a fresh bottle of high-quality activated MnO₂. For best results, activate it yourself by heating commercially available MnO₂ at 110-120 °C under vacuum for 24-48 hours before use. Always use a large excess (5 to 20 weight equivalents) relative to the substrate.

  • Choice of Solvent:

    • Causality: The solvent plays a crucial role in this heterogeneous reaction. The solvent must solubilize the starting material without reacting with the oxidant or the product.

    • Solution: Dichloromethane (DCM) or chloroform are common choices. Acetone can also be effective. For less soluble substrates, tetrahydrofuran (THF) can be used, but ensure it is peroxide-free as peroxides can interfere with the reaction.

  • Reaction Time and Temperature:

    • Causality: These reactions can be slow. Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction closely by TLC. These oxidations are often run at room temperature or gentle reflux and may require 24-72 hours for completion. Driving the reaction too hard with excessive heat can lead to the formation of polar, dark-colored decomposition byproducts.

  • Product Adsorption onto MnO₂:

    • Causality: The product aldehyde can adsorb onto the surface of the MnO₂, making recovery difficult and lowering the isolated yield.

    • Solution: After the reaction is complete, filter off the MnO₂ through a pad of Celite®. Wash the filter cake extensively with a more polar solvent like ethyl acetate or acetone to recover the adsorbed product. Sometimes, continuous extraction (Soxhlet) of the filter cake is necessary for complete product recovery.

Data & Protocol Summaries

Comparison of Synthetic Routes
FeatureRoute 1: Nitrile ReductionRoute 2: Alcohol OxidationRoute 3: Organometallic
Starting Material 4-Cyanoindole4-(Hydroxymethyl)indole4-Bromoindole
Key Reagents DIBAL-H, Acidic WorkupActivated MnO₂, DCMt-BuLi or Mg, DMF
Typical Yield 70-90%65-85%60-80%
Pros High yield, often clean reaction.Uses stable reagents (post-activation).Direct introduction of the formyl group.
Cons Requires cryogenic temperatures and careful handling of pyrophoric DIBAL-H.Requires highly activated MnO₂, can be slow, product recovery can be tricky.Requires strict anhydrous/inert conditions, pyrophoric reagents.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Cyanoindole

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: Add 4-cyanoindole (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.2 eq, e.g., 1.0 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC (staining with anisaldehyde or potassium permanganate) until the starting material is consumed.

  • Quench: While still at -78 °C, slowly add methanol (2.0 eq) to quench the excess DIBAL-H. A gel-like precipitate will form.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed (this can take several hours to overnight).

  • Extraction: Separate the layers. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Synthesis of this compound via Oxidation of 4-(Hydroxymethyl)indole

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a round-bottom flask, add 4-(hydroxymethyl)indole (1.0 eq) and a suitable solvent such as DCM or chloroform (approx. 0.05 M concentration).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (10-15 eq by weight) to the solution in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, gentle heating to reflux may be applied. The reaction may take 24-48 hours.

  • Filtration: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite®.

  • Product Recovery: Wash the Celite® pad and the collected MnO₂ solids thoroughly with a large volume of ethyl acetate or acetone to ensure all the product is recovered.

  • Purification: Combine the filtrate and the washings and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or silica gel column chromatography if necessary.

Visualized Workflows & Mechanisms

Synthetic Strategies for this compound

G cluster_start Common Precursors cluster_products Target Molecule BromoIndole 4-Bromoindole Lithiation 1. t-BuLi 2. DMF BromoIndole->Lithiation CyanoIndole 4-Cyanoindole DIBAL 1. DIBAL-H 2. H₃O⁺ Workup CyanoIndole->DIBAL CarboxyIndole 4-Carboxyindole Reduction Reduction (e.g., LiAlH₄) CarboxyIndole->Reduction FormylIndole This compound Lithiation->FormylIndole Organometallic Route DIBAL->FormylIndole Nitrile Reduction Hydroxymethyl 4-(Hydroxymethyl)indole Reduction->Hydroxymethyl Oxidation Oxidation (e.g., MnO₂) Oxidation->FormylIndole Alcohol Oxidation Hydroxymethyl->Oxidation

Caption: Key synthetic pathways to this compound.

DIBAL-H Reduction of a Nitrile Mechanism

Caption: Mechanism of nitrile to aldehyde conversion using DIBAL-H.

References

  • The Journal of Organic Chemistry. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]

  • Indian Journal of Chemistry. (Date not available). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Available at: [Link]

  • Molecules. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

Sources

Technical Support Center: 4-Formylindole Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support repository for researchers working with 4-Formylindole (Indole-4-carboxaldehyde) .[1] It is structured to address specific impurity profiles, purification challenges, and stability issues encountered in high-stakes drug development workflows.[1]

Product: this compound (CAS: 1074-86-8) Application: Pharmaceutical Intermediate (e.g., Pindolol, Tegaserod precursors), Scaffolds for Aurora Kinase A inhibitors.[1] Support Level: Senior Application Scientist

Module 1: Impurity Profiling & Origin Analysis[1]

Q: My crude this compound has a persistent yellow/orange contaminant. What is it?

A: The identity of the contaminant depends heavily on your synthetic route. If you synthesized via the Leimgruber-Batcho method (from 2-nitro-m-xylene), the yellow/orange color is likely due to nitroenamine intermediates or azo-dimers .[1]

  • Nitroenamine Residues: The intermediate trans-

    
    -dimethylamino-2-nitrostyrene is deeply colored.[1] Incomplete reduction leads to this carryover.[1]
    
  • Azo-impurities: During the reductive cyclization step (often using Zn/AcOH or H₂/Pd), coupling between amine and nitroso intermediates can form azo-linkages (

    
    ), which are highly chromophoric and difficult to remove via simple washing.[1]
    
Q: I see a peak at [M-2] or [M+16] in my LC-MS. What are these?

These are classic oxidative and reductive byproducts.[1]

Mass ShiftLikely ImpurityOriginPolarity (vs Product)
[M+16] Indole-4-carboxylic acid Air oxidation of the aldehyde (common in storage).[1]More Polar (elutes earlier in RP-HPLC)
[M+2] 4-Hydroxymethylindole Over-reduction during synthesis (e.g., if NaBH₄ was used).[1]More Polar
[M-27] 4-Cyanoindole Unreacted starting material (if Rosenmund reduction or DIBAL reduction of nitrile was used).[1]Less Polar
Visualization: Impurity Origin Pathways

The following diagram maps the genesis of impurities based on the synthetic vector.

ImpurityOrigins Start_LB Route A: Leimgruber-Batcho Imp_Enamine Impurity: Nitroenamine (Yellow/Orange) Start_LB->Imp_Enamine Incomplete Cyclization Imp_Dimer Impurity: Azo-Dimers (Deep Red) Start_LB->Imp_Dimer Side Reaction during Reduction Start_CN Route B: Nitrile Reduction Imp_Cyano Impurity: 4-Cyanoindole (Starting Material) Start_CN->Imp_Cyano Incomplete Reduction Imp_Acid Degradant: Indole-4-carboxylic acid (White Solid) Imp_Enamine->Imp_Acid Oxidation (Storage) Imp_Cyano->Imp_Acid Hydrolysis

Figure 1: Mechanistic origin of common impurities in this compound synthesis.

Module 2: Analytical Troubleshooting

Q: Why does my HPLC show a "ghost peak" that disappears when I change solvents?

A: this compound contains a reactive aldehyde and an acidic N-H proton.[1] It is prone to hemiacetal formation in alcoholic solvents.[1]

  • The Issue: If you use Methanol (MeOH) as a diluent or mobile phase component without buffering, the aldehyde can reversibly react with MeOH to form the hemiacetal. This appears as a broad or split peak.[1]

  • The Fix:

    • Switch to Acetonitrile (ACN): Use ACN/Water gradients.[1] ACN is aprotic and prevents this artifact.[1]

    • Acidify: Add 0.1% Formic Acid to stabilize the aldehyde form.

Q: How do I separate the 4-isomer from the 3-isomer (Vilsmeier byproduct)?

A: Regioisomers (3-formyl vs 4-formyl) have distinct hydrogen bonding capabilities.[1]

  • 3-Formylindole: The carbonyl oxygen is in close proximity to the N-H, allowing for strong intramolecular hydrogen bonding (if planar) or intermolecular interactions. It is generally more polar and has a higher melting point.[1]

  • This compound: The aldehyde at the 4-position is peri- to the C3 proton but spatially distant from the N-H.[1]

  • Separation Protocol:

    • TLC/Column: Use Dichloromethane (DCM) : Methanol (98:2) .[1] The 4-isomer typically elutes before the 3-isomer on silica due to lower polarity (less effective H-bonding with silica silanols compared to the 3-isomer).[1]

Module 3: Purification Protocols

Protocol A: The Bisulfite Wash (Specific for Aldehyde Purity)

Best for removing non-aldehyde impurities (e.g., cyanoindole, dimers).

Principle: Aldehydes form water-soluble bisulfite adducts.[1] Impurities that are not aldehydes (dimers, starting materials) remain in the organic layer.

  • Dissolution: Dissolve crude this compound in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Adduct Formation: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

  • Agitation: Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form at the interface.

  • Separation:

    • If solid forms: Filter the solid adduct and wash with EtOAc.

    • If liquid: Separate the aqueous layer (contains product).

  • Regeneration:

    • Place the solid adduct (or aqueous layer) into a flask.

    • Adjust pH to >10 using Sodium Carbonate (Na₂CO₃) solution (Do not use strong NaOH, it may cause Cannizzaro disproportionation).

    • Stir for 30 mins to reverse the adduct.

  • Extraction: Extract the liberated this compound back into EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Recrystallization (Polymorph & Color Removal)

Best for removing trace colored impurities and inorganic salts.

Solvent System: Ethanol/Water (1:[2]1) or Toluene/Hexane.[1]

  • Dissolve: Suspend crude solid in minimal boiling Ethanol (95%) .

  • Filter: Perform a hot filtration to remove insoluble inorganic salts (Zn/Pd residues).[1]

  • Precipitate: Add hot Water dropwise until persistent turbidity is observed.[1]

  • Cool: Allow to cool slowly to room temperature, then 4°C.

    • Note: Rapid cooling traps the yellow "nitroenamine" impurities inside the crystal lattice. Slow growth excludes them.[1][3]

Visualization: Purification Decision Tree

PurificationTree Start Crude this compound Check_Color Is it deeply colored (Yellow/Red)? Start->Check_Color Check_Purity Is purity < 90%? Check_Color->Check_Purity No (Pale yellow/tan) Bisulfite Method A: Bisulfite Adduct (Chemical Selectivity) Check_Color->Bisulfite Yes (Non-aldehyde impurities) Recryst Method B: Recrystallization (EtOH/H2O) Check_Purity->Recryst Yes (High purity needed) Column Method C: Flash Column (DCM/MeOH) Check_Purity->Column No (Isomer separation needed)

Figure 2: Decision matrix for selecting the optimal purification method.[1]

Module 4: Storage & Stability FAQs

Q: My compound turned from off-white to pink/brown after a month. Is it usable?

A: The color change indicates surface oxidation to quinoid-type species or polymerization.[1]

  • Usability: If the bulk melting point is still sharp (139-143 °C) [1], the core material is likely intact. Perform a ¹H-NMR.[1] If the aldehyde proton (~10.2 ppm) integrates correctly vs aromatic protons, it is usable.

  • Prevention: Store under Argon at -20°C . Aldehydes are "oxygen scavengers."[1]

Q: Can I store it in solution?

A: Avoid storing in DMSO or DMF for long periods at room temperature. These solvents can facilitate slow oxidation or condensation reactions.[1] Store as a solid whenever possible.

References

  • Gribble, G. W. (2002).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • Yang, C., et al. (2014).[1] One-pot tandem synthesis of 2,3-unsubstituted indoles. Chemistry. Retrieved from [Link][1][4][5]

Sources

Navigating the Challenges of 4-Formylindole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-formylindole, a valuable building block in medicinal chemistry and materials science, presents a unique set of challenges primarily due to the inherent electronic properties of the indole nucleus. The preferential electrophilic substitution at the C3 position often leads to a mixture of isomers, making the regioselective synthesis of the C4-substituted product a non-trivial task. This guide, designed for researchers at the bench, provides a comprehensive overview of common synthetic routes, troubleshooting strategies for frequently encountered issues, and detailed experimental protocols to enhance the success rate of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my formylation reaction yielding primarily the 3-formylindole isomer instead of the desired this compound?

A1: The indole ring is an electron-rich heterocycle. The highest electron density is located at the C3 position of the pyrrole ring, making it the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[1] Classical formylation methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are electrophilic aromatic substitutions, and thus, overwhelmingly favor substitution at the C3 position. To achieve C4-selectivity, the C3 position must be blocked, or the reactivity of the C4 position must be enhanced relative to C3.

Q2: What are the most common strategies to achieve C4-formylation of indole?

A2: There are two primary strategies to direct formylation to the C4 position:

  • N-Protection and Directing Groups: Protection of the indole nitrogen with a bulky group can sterically hinder the C7 position and electronically influence the benzene ring, sometimes favoring C4 substitution. More advanced strategies involve the use of directing groups that coordinate to a metal catalyst and guide the electrophile to the ortho C4 position.

  • Pre-functionalization of the Indole Core: This involves starting with an indole already substituted at the 4-position with a group that can be readily converted to a formyl group. Common examples include the formylation of 4-bromoindole via a lithium-halogen exchange followed by quenching with a formylating agent, or the oxidation of a 4-methylindole.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides the desired this compound and the major C3-formylindole isomer, other potential side products include:

  • Di-formylated indoles: Under harsh reaction conditions, di-substitution can occur.

  • Starting material: Incomplete reaction will leave unreacted indole.

  • Polymeric materials: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of dark, insoluble tars.

  • Byproducts from the formylating reagent: For instance, in the Vilsmeier-Haack reaction, residual phosphorus oxychloride (POCl₃) and its hydrolysis products can complicate the work-up.[2]

Troubleshooting Common Synthetic Routes

Vilsmeier-Haack Reaction for C4-Formylation

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from POCl₃ and DMF), is a powerful formylation method.[3] However, directing this reaction to the C4 position of indole is challenging.

Problem 1: Low Yield and Predominant C3-Isomer Formation

  • Causality: The high reactivity of the C3 position.

  • Troubleshooting Strategies:

    • N-Protection: Protecting the indole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) or phenylsulfonyl (PhSO₂) group, can alter the electronic distribution and steric environment of the indole ring. While not always guaranteeing C4 selectivity, it can improve the ratio of C4 to C3 substitution. However, some protecting groups like N-Boc may be cleaved under the reaction conditions.[4]

    • Reaction Conditions: Carefully controlling the reaction temperature is crucial. Running the reaction at lower temperatures can sometimes improve selectivity, although it may also lead to lower overall conversion. A systematic optimization of temperature and reaction time is recommended.[5]

Problem 2: Difficult Purification and Removal of Phosphorus Byproducts

  • Causality: The work-up of the Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt and the quenching of excess POCl₃. This can lead to the formation of phosphoric acid and other phosphorus-containing byproducts that can be difficult to remove.[2]

  • Troubleshooting Strategies:

    • Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediates and quench the excess POCl₃.

    • Aqueous Work-up: After quenching, basify the aqueous solution with a base like sodium hydroxide or sodium carbonate to precipitate the product. Thoroughly wash the crude product with water to remove inorganic salts.

    • Column Chromatography: Purification by silica gel column chromatography is almost always necessary to separate the this compound from the C3-isomer and other impurities. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Visualizing Isomers on TLC:

The 3-formyl and 4-formyl isomers can often be distinguished on a TLC plate. The 3-formylindole is typically less polar than the this compound due to intramolecular hydrogen bonding between the N-H and the formyl group, which is not possible in the 4-isomer. This can result in a higher Rf value for the 3-isomer. Visualization under UV light is effective for these aromatic compounds.[6] Staining with a p-anisaldehyde solution can also be used to visualize the aldehyde products.[6]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol or a similar electron-rich heterocycle with chloroform in a basic solution to introduce a formyl group, primarily at the ortho position. For indole, this typically results in formylation at the C3 position.[7]

Problem: Low Regioselectivity for C4-Formylation

  • Causality: Similar to the Vilsmeier-Haack reaction, the high nucleophilicity of the C3 position directs the electrophilic dichlorocarbene intermediate to this site.

  • Troubleshooting Strategies:

    • N-Substitution: Introducing a substituent on the indole nitrogen can influence the regioselectivity, although achieving high C4 selectivity with the Reimer-Tiemann reaction on simple indoles is uncommon.

    • Alternative Substrates: This reaction is more synthetically useful for indoles that are already substituted in a way that directs the formylation to the C4 position. For example, starting with a 4-hydroxyindole would likely lead to formylation at an adjacent position.

Ortho-Lithiation Strategies

A more reliable method for the regioselective synthesis of this compound involves directed ortho-metalation.

Workflow for Ortho-Lithiation:

ortho_lithiation Indole N-Protected Indole BuLi n-BuLi or s-BuLi Indole->BuLi Deprotonation at C4 Li_Indole 4-Lithio-N-protected-indole BuLi->Li_Indole DMF DMF Li_Indole->DMF Electrophilic Quench Intermediate Intermediate DMF->Intermediate Workup Aqueous Work-up Intermediate->Workup Product 4-Formyl-N-protected-indole Workup->Product Deprotection Deprotection Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Directed ortho-lithiation workflow for this compound synthesis.

Problem: Incomplete Lithiation or Side Reactions

  • Causality: The success of this method depends on the choice of the N-protecting group, which must be able to direct the deprotonation to the C4 position. The reaction conditions, particularly temperature, are also critical to prevent side reactions.

  • Troubleshooting Strategies:

    • Choice of Protecting Group: Silyl protecting groups, such as triisopropylsilyl (TIPS), are often effective in directing lithiation to the C4 position.

    • Temperature Control: The lithiation step must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and unwanted side reactions.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ortho-Lithiation of N-TIPS-Indole

This protocol is adapted from methodologies that utilize a directing group for C4-functionalization.

Step 1: Protection of Indole

  • To a solution of indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford N-TIPS-indole.

Step 2: C4-Formylation

  • Dissolve N-TIPS-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

  • Add sec-butyllithium (s-BuLi, 1.2 eq, in cyclohexane) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-TIPS-4-formylindole.

Step 3: Deprotection

  • Dissolve N-TIPS-4-formylindole (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by flash column chromatography to obtain this compound.

Parameter Value
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Solid
Melting Point 139-143 °C

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, CHO), 8.5 (br s, 1H, NH), 7.8-7.7 (m, 2H, Ar-H), 7.4-7.3 (m, 2H, Ar-H), 7.2 (t, J=7.6 Hz, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 192.5, 138.0, 131.5, 128.0, 124.5, 123.0, 121.0, 118.0, 110.0.

  • IR (KBr, cm⁻¹): 3250 (N-H), 1680 (C=O).

  • Mass Spectrometry (EI): m/z 145 (M⁺).

Data Summary and Comparison

Synthetic Method Advantages Disadvantages Key Troubleshooting Areas
Vilsmeier-Haack Readily available and inexpensive reagents.Poor regioselectivity for C4, harsh conditions, difficult workup.N-protection, temperature control, efficient purification.
Reimer-Tiemann Simple procedure.Very low C4 selectivity, often low yields.Generally not recommended for C4-formylation of unsubstituted indole.
Ortho-Lithiation High regioselectivity for C4.Requires N-protection/deprotection, anhydrous conditions, cryogenic temperatures.Choice of protecting group, strict temperature control, moisture exclusion.
From 4-Bromoindole Good regioselectivity.Requires a pre-functionalized starting material.Efficient lithium-halogen exchange, low-temperature quench.

Conclusion

The synthesis of this compound requires a departure from the standard formylation protocols used for indoles. Directing substitution to the C4 position necessitates strategies that either electronically or sterically disfavor the more reactive C3 position. While classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are generally low-yielding and non-selective for the 4-isomer, modern approaches utilizing directed ortho-metalation offer a more controlled and efficient route. Careful attention to reaction conditions, particularly temperature and the exclusion of moisture, along with robust purification techniques, are paramount to successfully obtaining this valuable synthetic intermediate.

References

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. [Link]

  • YouTube. Reimer Tiemann Reaction || Carbene Formation || Formylation of phenols || BSc || NEET2024 ||JEE ||. [Link]

  • National Institutes of Health. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. [Link]

  • PubChem. Indole-4-carboxaldehyde. [Link]

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

  • ACS Publications. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]

  • ResearchGate. A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. [Link]

  • Chemistry LibreTexts. 9.3F: Visualizing TLC Plates. [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer-Tiemann Reaction. [Link]

  • MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • ResearchGate. How to get the maximum yield for the Fisher Indole synthesis ?. [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • National Institutes of Health. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. [Link]

  • ResearchGate. Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Formylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-formylindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. This compound is a key building block in the synthesis of various biologically active molecules, including Aurora kinase A inhibitors and antitumor agents.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My formylation reaction is resulting in a disappointingly low yield. What are the common factors contributing to this, and how can I improve it?

A: Low yields in the synthesis of formylindoles are a frequent challenge and can stem from several factors, including suboptimal reaction conditions, reagent purity, and inherent substrate reactivity.[1][2] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the indole starting material is pure. Impurities can lead to unwanted side reactions.[1] For instance, residual acids or bases can interfere with the reaction.

    • Freshness of Reagents: The Vilsmeier-Haack reaction, a common method for formylation, utilizes reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4][5] Both should be freshly distilled for optimal results.[6]

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the formylating agent can sometimes lead to the formation of di-formylated or other side products.

  • Reaction Conditions:

    • Temperature Control: The Vilsmeier-Haack reaction is highly exothermic. Maintaining a low temperature (typically below 5°C) during the addition of POCl₃ to DMF is crucial to prevent degradation of the Vilsmeier reagent and the indole substrate.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side product formation.[2]

    • Solvent Choice: While DMF is standard for the Vilsmeier-Haack reaction, ensure it is anhydrous. Water can quench the Vilsmeier reagent.

  • Work-up Procedure:

    • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to yield the aldehyde. This is typically done by adding the reaction mixture to ice water followed by basification.[3] Inefficient hydrolysis can be a source of yield loss.

    • Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary.

Issue 2: Formation of Side Products

Q: I'm observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common issue, particularly with electron-rich indole systems. Understanding the potential side reactions is key to mitigating them.

  • Over-formylation: Indoles can sometimes undergo formylation at multiple positions, especially under harsh reaction conditions. To avoid this, use the minimum effective amount of the formylating agent and maintain strict temperature control.

  • Polymerization/Decomposition: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization or decomposition.[7] The Vilsmeier-Haack conditions are generally mild, but localized high temperatures or concentrations of acid can be problematic.[4]

  • Formation of Tris(indolyl)methanes (TIMs): In the presence of certain Lewis or Brønsted acids, indoles can react with orthoformates to produce tris(indolyl)methanes as a significant side product.[8] Careful selection of the catalyst and reaction conditions is necessary to favor formylation.[8]

Troubleshooting Workflow for Side Product Formation

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction with Indole cluster_workup Work-up and Purification DMF Anhydrous DMF Cooling1 Cool to 0°C DMF->Cooling1 POCl3 POCl3 Addition1 Add POCl3 dropwise (< 5°C) POCl3->Addition1 Cooling1->Addition1 Stir1 Stir at 0°C for 30 min Addition1->Stir1 Addition2 Add Indole solution dropwise (< 10°C) Stir1->Addition2 Indole Indole in DMF Indole->Addition2 Reaction Stir at optimal temperature (monitor by TLC) Addition2->Reaction Quench Pour onto crushed ice Reaction->Quench Basify Add cold NaOH solution Quench->Basify Filter Filter and wash with water Basify->Filter Purify Recrystallize or chromatograph Filter->Purify Product Pure this compound Purify->Product

Sources

Side reactions to avoid during the formylation of indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most crucial C-H functionalization reactions: the formylation of indole. The synthesis of indole-3-carboxaldehyde is a gateway to a vast array of pharmaceuticals and bioactive molecules. However, the path is often complicated by side reactions that can diminish yield, complicate purification, and consume valuable time.

This document moves beyond standard protocols to explain the causality behind common experimental challenges. We will dissect the mechanisms of side reactions and provide logical, step-by-step troubleshooting frameworks to empower you to optimize your reactions with confidence.

Part 1: Troubleshooting Guides for Common Formylation Reactions

The formylation of indole is exquisitely sensitive to reaction conditions. The electron-rich nature of the indole ring, which makes it reactive at the desired C3 position, also makes it susceptible to polymerization and over-reaction. Here, we address the most common issues encountered with standard formylation methods.

Guide 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most prevalent and generally efficient method for indole formylation.[1] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The electrophile is a chloroiminium ion, (CH₃)₂N⁺=CHCl.[2][3]

Core Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C3 position of the indole attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Reagent Vilsmeier Reagent [(CH₃)₂N⁺=CHCl]Cl⁻ DMF->Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde Indole-3-carboxaldehyde Iminium->Aldehyde Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Troubleshooting Common Vilsmeier-Haack Issues

Problem 1: Low Yield or No Reaction

  • Symptom: TLC analysis shows significant unreacted starting material.

  • Causality & Diagnosis:

    • Decomposed Vilsmeier Reagent: The chloroiminium ion is moisture-sensitive. Using old POCl₃ or DMF that has absorbed atmospheric water can prevent its formation.

    • Insufficient Stoichiometry: While catalytic methods are being developed, the classical Vilsmeier-Haack reaction is stoichiometric. Insufficient reagent will lead to incomplete conversion.

    • Reaction Temperature Too Low: While low temperatures are crucial to prevent side reactions, excessively cold conditions (< 0 °C) can slow the reaction rate to a crawl, especially with deactivated indoles.

  • Solutions:

    • Reagent Quality: Always use freshly opened or distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent should be prepared in situ just before use.

    • Stoichiometry Check: Ensure at least 1.1 to 1.5 equivalents of both POCl₃ and DMF are used relative to the indole substrate.

    • Temperature Optimization: Start the reaction at 0-5 °C and allow it to slowly warm to room temperature, monitoring progress by TLC.[5]

Problem 2: Formation of Dark Tar or Polymeric Resin

  • Symptom: The reaction mixture becomes a dark, intractable solid or oil, making workup and purification impossible.

  • Causality & Diagnosis:

    • Indole is notoriously unstable in the presence of strong acids. The POCl₃, and the HCl generated during the reaction, can catalyze the acid-mediated polymerization of the electron-rich indole ring. This is exacerbated by elevated temperatures.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 10 °C during the addition of reagents. Do not allow the reaction to exotherm uncontrollably.

    • Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent POCl₃ from hydrolyzing into phosphoric acid and HCl.

    • Careful Workup: The most critical step to prevent polymerization is the quench. Pour the reaction mixture slowly into a vigorously stirred beaker of ice water containing a base like sodium carbonate or sodium hydroxide.[5] This neutralizes the strong acids immediately. Never add water to the reaction mixture.

Problem 3: Multiple Products Observed (Di-formylation or N-Formylation)

  • Symptom: TLC or NMR analysis shows multiple aldehyde products.

  • Causality & Diagnosis:

    • Di-formylation: The Vilsmeier reagent is a powerful electrophile. If a large excess is used or the reaction temperature is too high, a second formylation can occur. While C3 is most reactive, other positions on the benzene ring can react.

    • N-Formylation: The indole nitrogen is nucleophilic and can be acylated by the Vilsmeier reagent or other reactive intermediates, especially if the N-H is unprotected.

  • Solutions:

    • Control Stoichiometry: Use the minimum effective amount of Vilsmeier reagent (ca. 1.1-1.2 equivalents).

    • Monitor Reaction: Follow the reaction's progress closely using TLC. Once the starting material is consumed, quench the reaction immediately to prevent over-reaction.

    • N-Protection: For complex substrates or when N-formylation is a persistent issue, consider protecting the indole nitrogen with a group like Boc, Ts, or SEM before formylation.

G Start Low Yield / Tar Formation? Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Yes Check_Temp Was temperature kept below 10°C? Check_Moisture->Check_Temp Yes Solution_Moisture Use dry solvents/glassware. Run under N₂. Check_Moisture->Solution_Moisture No Check_Workup Was reaction poured into ice/base? Check_Temp->Check_Workup Yes Solution_Temp Improve cooling. Add reagents slowly. Check_Temp->Solution_Temp No Solution_Workup Modify workup. Always add reaction to quencher. Check_Workup->Solution_Workup No Success Problem Solved Check_Workup->Success Yes Solution_Moisture->Success Solution_Temp->Success Solution_Workup->Success

Caption: Troubleshooting workflow for low yield and tar formation.

Guide 2: The Duff and Reimer-Tiemann Reactions

While less common for simple indoles, these methods may be encountered for specific substrates.

  • Duff Reaction (using Hexamethylenetetramine - HMTA):

    • Primary Side Reaction: Di-formylation and Resinification. The key is controlling the stoichiometry of HMTA. An excess of HMTA can lead to multiple formylations.[6]

    • Troubleshooting:

      • Adjust Stoichiometry: Carefully control the molar ratio of HMTA to the indole substrate. Use TLC to find the optimal ratio for mono-formylation.[6]

      • Optimize Temperature: Use the lowest effective temperature to minimize the condensation reactions that lead to resin formation.[6]

  • Reimer-Tiemann Reaction (using Chloroform and Base):

    • Primary Side Reactions: Low Yields and Chlorinated Byproducts. This reaction generates dichlorocarbene as the electrophile. It is often inefficient for indole and can lead to the formation of 3-chloroquinolines via ring expansion.

    • Troubleshooting: This method is generally not recommended for indole formylation due to its significant drawbacks.[7] If it must be used, employing a phase-transfer catalyst may improve yields slightly, but superior methods exist.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does formylation occur almost exclusively at the C3 position of indole?

A: The regioselectivity is dictated by electronics. The indole ring is an aromatic, electron-rich heterocycle. When considering the resonance structures formed after an electrophilic attack, the intermediate resulting from attack at the C3 position is the most stable. This is because the positive charge can be delocalized over the benzene ring without disrupting the aromaticity of the pyrrole nitrogen's lone pair. Attack at C2 or other positions leads to less stable intermediates.[4]

Q2: How do substituents on the indole's benzene ring affect the formylation reaction?

A: Substituents dramatically influence the indole's nucleophilicity and can alter the reaction's outcome.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the indole ring system, making it more nucleophilic. This generally accelerates the reaction but also increases the risk of polymerization and over-reaction. More careful temperature control is required.[8]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density.[9] This deactivates the indole, making the formylation reaction much slower. Harsher conditions (higher temperatures or longer reaction times) may be necessary, which in turn can lead to decomposition.[8]

Substituent TypeEffect on RingReaction RateRisk of Side Reactions
Electron-Donating (e.g., -OCH₃, -CH₃) ActivationFasterHigher (Polymerization)
Electron-Withdrawing (e.g., -NO₂, -Cl) DeactivationSlowerHigher (Decomposition)

Q3: Are there newer, milder methods for indole formylation that avoid harsh reagents like POCl₃?

A: Yes, the field is actively developing greener and more functional-group-tolerant methods. These are excellent alternatives if your substrate is sensitive to the harsh acidic conditions of the Vilsmeier-Haack reaction.

  • Iron-Catalyzed Formylation: An efficient method uses formaldehyde and aqueous ammonia with a catalytic amount of ferric chloride (FeCl₃) and air as the oxidant. This process avoids strong acids and hazardous reagents.[10]

  • Boron-Catalyzed Formylation: Boron-based catalysts can be used with trimethyl orthoformate as the formyl source under milder conditions than classical methods.[7]

  • Photochemical Methods: Some modern protocols utilize visible light and a photosensitizer to achieve formylation under very mild conditions.[11]

Q4: My reaction worked, but the product is difficult to purify. What are the best practices for workup and purification?

A: Purification is often as challenging as the reaction itself.

  • Effective Quench: As mentioned, a proper acidic workup is crucial. Quenching the reaction mixture in a cold, basic solution (e.g., ice-cold NaHCO₃ or NaOH solution) neutralizes acids and precipitates the crude product.[5]

  • Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Column Chromatography: This is the most common method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating indole-3-carboxaldehyde from nonpolar impurities and baseline material.

  • Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be a highly effective final purification step.

Part 3: Standard Operating Protocol

Protocol: Vilsmeier-Haack Formylation of Unsubstituted Indole

This protocol is a baseline and should be optimized for substituted indoles or scaled-up reactions.

Materials:

  • Indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Ensure the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of indole by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quench: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Once the reaction is complete, slowly and carefully pour the reaction mixture into the quenching beaker.

  • Workup: Continue stirring the quenched mixture for 30-60 minutes until a precipitate forms. Collect the solid product by vacuum filtration, washing with cold water. Alternatively, if a precipitate does not form, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by column chromatography on silica gel or by recrystallization.

References
  • Deshmukh, A. R., et al. (2007). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 46B(8), 1338-1342.
  • Benchchem (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thermo Fisher Scientific (n.d.). INDOLE (EHRLICH'S).
  • ResearchGate (n.d.). Indole Formylation with TMEDA. Scientific Diagram.
  • American Society for Microbiology (2009). Indole Test Protocol.
  • New England Biolabs (n.d.). Troubleshooting Guide for Cloning.
  • Review Article on Vilsmeier-Haack Reaction. (n.d.). S. V. S's Dadasaheb Rawal College.
  • Tsuchiya, Y., et al. (2023).
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
  • Organic Chemistry Portal (n.d.). Indole synthesis. Retrieved from [Link]

  • Manjunatha, K. S., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 337-343.
  • Google Patents (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate (n.d.).
  • Bingul, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
  • Sci-Hub (n.d.). Providing open access to research.
  • ChemWis (2023). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]

  • Brewster, J. D., & Vander-Velde, D. G. (2013). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PLoS ONE, 8(5), e64943.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1406.

Sources

Technical Support Center: Resolving Poor Solubility of 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Formylindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile indole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why this compound can be difficult to dissolve and how to overcome this critical experimental hurdle.

The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block in the synthesis of a wide range of biologically active compounds.[1] However, its planar aromatic structure and potential for intermolecular hydrogen bonding can lead to poor solubility in many common solvents, creating significant challenges in experimental reproducibility and the generation of reliable data.

This guide will walk you through a logical, step-by-step approach to diagnosing and resolving solubility issues, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

Answer: The poor solubility of this compound often stems from a combination of its chemical properties:

  • Molecular Structure: The planar, aromatic indole ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure.

  • Intermolecular Forces: The presence of the nitrogen-hydrogen (N-H) group and the formyl (aldehyde) group allows for hydrogen bonding between this compound molecules. These strong intermolecular forces contribute to its low solubility in non-polar solvents.

  • Polarity Mismatch: While possessing polar functional groups, the overall molecule has significant non-polar character due to the bicyclic aromatic system. This dual nature can make finding an ideal solvent challenging. For instance, its solubility in water is quite low.[2]

Q2: I'm preparing a stock solution for a biological assay. Which solvent should I start with?

Answer: For biological assays, it is crucial to select a solvent that not only dissolves the compound but is also compatible with your experimental system (e.g., cell culture, enzyme assay) at the final working concentration.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of organic compounds for biological testing.[3] this compound is soluble in DMSO.[4][5]

  • Dimethylformamide (DMF): DMF is another strong polar aprotic solvent in which this compound exhibits good solubility.[4]

  • Ethanol: Ethanol can also be an effective solvent for this compound.[4]

Workflow for Preparing a Stock Solution for Biological Assays:

Caption: Workflow for preparing a this compound stock solution.

Important Considerations for Biological Experiments:

  • Solvent Toxicity: Always determine the tolerance of your specific cell line or assay system to the chosen solvent. It is best practice to run a solvent toxicity control experiment.

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay medium is low enough to not affect the biological system, typically well below 1%.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can impact the solubility of your compound over time. Use freshly opened DMSO for preparing stock solutions.[5]

Q3: My this compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?

Answer: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay.

  • Use a Co-solvent System: Prepare your stock solution in a solvent like DMSO and then dilute it into a buffer that already contains a small percentage of a water-miscible organic co-solvent. For example, a 1:1 solution of Ethanol:PBS (pH 7.2) can be used, though solubility is significantly reduced.[4]

  • Incorporate Solubilizing Agents: For in vitro assays, consider the use of non-ionic surfactants like Tween® 20 or Triton™ X-100 in your buffer at concentrations above their critical micelle concentration. These can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • pH Adjustment: The solubility of indole derivatives can be influenced by pH. While this compound does not have a readily ionizable group in the typical biological pH range, extreme pH values may affect its stability and solubility. It's important to verify that the pH of your final solution is compatible with your experimental system.

Decision Tree for Addressing Precipitation:

Caption: Decision-making process for resolving precipitation issues.

Solubility Data Summary

The following table summarizes the known solubility of this compound in various common laboratory solvents. This data should serve as a starting point for your own experiments.

SolventSolubilityReference
Dimethylformamide (DMF)10 mg/mL[4]
Ethanol10 mg/mL[4]
Dimethyl Sulfoxide (DMSO)3 mg/mL to 50 mg/mL (with ultrasonic assistance)[4][5]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Note: Solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any contaminants.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 145.16 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh out 1.45 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • If necessary, gentle warming in a 37°C water bath can be applied for a short period. Visually inspect to ensure complete dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored under these conditions, the stock solution should be stable for several months.[5]

Protocol 2: Preparing a Working Solution in Aqueous Buffer with a Co-Solvent

Objective: To prepare a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) solution containing 1% DMSO.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid localized high concentrations that can cause precipitation, it is often beneficial to perform an intermediate dilution. Dilute your 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Add 10 µL of the 1 mM intermediate stock solution to 990 µL of PBS. This will result in a final concentration of 10 µM this compound in PBS with 1% DMSO.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution as soon as possible, as the stability of this compound in aqueous solutions over extended periods may be limited.

Concluding Remarks

Successfully resolving the solubility of this compound is a critical first step in obtaining reliable and reproducible experimental data. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can confidently incorporate this valuable compound into their studies. Always prioritize the use of high-purity reagents and solvents, and validate the compatibility of your chosen solubilization method with your specific experimental system.

References

  • National Center for Biotechnology Information (2024). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubChem. [Link]

  • CP Lab Safety. Indole-4-carboxaldehyde (this compound) (C9H7NO), 1 grams. [Link]

  • National Center for Biotechnology Information (2024). Indole-4-carboxaldehyde. PubChem Compound Summary for CID 333703. [Link]

  • Solubility of Things. Indole-3-carboxaldehyde. [Link]

Sources

Technical Support Center: 4-Formylindole Stability & Handling

[1]

Case ID: 4-FI-STORAGE-001 Subject: Prevention of Oxidative Degradation and Polymerization in 4-Formylindole Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The Stability Paradox

This compound (Indole-4-carboxaldehyde) presents a dual stability challenge.[1] It contains an electron-rich indole ring (prone to oxidative coupling and acid-catalyzed polymerization) and an electrophilic aldehyde group (prone to auto-oxidation to carboxylic acid).[1]

Improper storage leads to two distinct degradation pathways:

  • Photo-Oxidative Oligomerization: Manifests as a color shift from yellow to pink/red/brown.[1]

  • Auto-Oxidation: Conversion of the aldehyde (-CHO) to the carboxylic acid (-COOH), often invisible to the eye but catastrophic for stoichiometry.[1]

This guide provides the "Gold Standard" protocols to arrest these processes.

Critical Storage Protocol (The "Gold Standard")

Do not deviate from this protocol for storage periods exceeding 48 hours.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature significantly retards the rate of auto-oxidation and dimerization.[1]
Atmosphere Argon or Nitrogen (Inert) Displaces atmospheric oxygen, preventing the radical chain mechanism required for aldehyde-to-acid conversion.[1]
Light Amber Vial / Foil Wrap Indoles are photosensitizers.[1] UV/Visible light excites the indole ring, initiating radical polymerization (reddening).
Moisture Desiccator (<20% RH) Water can facilitate hydrate formation or catalyze surface oxidation.[1]
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to a pinkish-red color. Is it still usable?

Diagnosis: Photo-Oxidative Surface Polymerization. The "pinking" is a classic signature of indole oligomer formation (rosindole-like species).[1] This is usually a surface phenomenon caused by light exposure.[1]

  • Action:

    • Check Solubility: Dissolve a small amount in your reaction solvent.[1] If the solution is clear (not cloudy), the polymers may be minor.

    • Run TLC: Compare against a fresh standard. Polymerized material often stays at the baseline.

    • Verdict: If the bulk solid is still crystalline and soluble, you can likely proceed, but a recrystallization (See Section 4) is recommended to remove the radical initiators.

Q2: The color looks fine, but my reaction yield is consistently 10-15% lower than expected. Why?

Diagnosis: Silent Auto-Oxidation (Aldehyde


 Acid).1
  • Validation (NMR Check):

    • Good Material: Look for the sharp aldehyde singlet at

      
       10.0 - 10.2 ppm .[1]
      
    • Degraded Material: Look for a broad singlet at

      
       12.0 - 13.0 ppm  (Carboxylic Acid -OH) and a shift in the aromatic region.[1]
      
Q3: Can I store this in solution (e.g., DMSO or Methanol)?

Answer: NO.

  • Methanol: Aldehydes can slowly form hemiacetals or acetals in alcohols, especially if trace acid is present.

  • DMSO: DMSO is a mild oxidant. Over time, it can facilitate oxidation or sulfur-ylide side reactions.[1]

  • Protocol: Always strip solvent to dryness and store as a solid under inert gas.

Recovery Protocol: Recrystallization

Use this method to salvage degraded material (purity <95%).

Principle: this compound is moderately soluble in hot ethanol but insoluble in cold water.[1] Oxidized oligomers and carboxylic acids have distinct solubility profiles that allow separation.

Reagents:

  • Ethanol (200 proof)[1]

  • Deionized Water

  • Activated Charcoal (optional, for severe discoloration)

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • Decolorization (If Pink/Red): If the solution is dark, add activated charcoal (1% w/w), stir for 2 mins, and filter hot through Celite.

  • Precipitation: While keeping the solution hot, add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add one drop of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a fridge (4°C) for 3 hours.

  • Collection: Filter the yellow needles/prisms and wash with cold 50% EtOH/Water.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove water.

Visualizing the Degradation Logic
Diagram 1: The Degradation Cascade

This diagram illustrates the two competing pathways that destroy sample integrity.

DegradationPathwayscluster_preventionPrevention BarrierCompoundThis compound(Active Reagent)RadicalIndolyl Radical(Intermediate)Compound->RadicalUV Light / HeatPeroxidePeroxy RadicalRadical->Peroxide+ O2 (Air)DimerColored Oligomers(Pink/Brown Crust)Radical->DimerCouplingAcidIndole-4-carboxylic Acid(Silent Impurity)Peroxide->AcidAuto-oxidationArgonArgon AtmosphereCold-20°C Storage

Caption: Figure 1. Mechanistic pathways of degradation.[2] The upper path leads to color change; the lower path leads to chemical impurity.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to determine if your sample is safe to use.

DecisionTreeStartInspect SampleColorCheckIs it Yellow?Start->ColorCheckPinkPink/Brown CrustColorCheck->PinkNoNMRCheck1H NMR AnalysisColorCheck->NMRCheckYesPurifyRecrystallize(See Section 4)Pink->PurifyRecoverableAldehydePeakPeak at ~10.1 ppm?NMRCheck->AldehydePeakAcidPeakBroad Peak >12 ppm?AldehydePeak->AcidPeakDiminished/AbsentUseSAFE TO USEAldehydePeak->UseSharp SingletAcidPeak->Purify<10% AcidDiscardDISCARDAcidPeak->Discard>10% Acid

Caption: Figure 2.[1][3][4][5] Quality Control Decision Matrix for assessing this compound purity prior to synthesis.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Indole Synthesis and Stability. Retrieved from [Link]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]

  • University of Wisconsin-Madison. (n.d.).[1] 1H NMR Chemical Shifts of Aldehydes and Acids. Department of Chemistry. Retrieved from [Link][1]

Technical Support Center: Optimizing Catalyst Selection for 4-Formylindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-formylindole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your catalyst selection and achieve your desired synthetic outcomes.

The Challenge of Regioselectivity in Indole Formylation

The formylation of indole presents a significant regioselectivity challenge. The C3 position is electronically richer and sterically more accessible, making it the kinetically and thermodynamically favored site for electrophilic substitution. Consequently, most standard formylation methods predominantly yield 3-formylindole. Achieving selective formylation at the C4 position requires a nuanced understanding of the reaction mechanisms and careful selection of catalysts and reaction conditions. This guide will walk you through strategies to overcome this inherent preference for C3 functionalization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My Vilsmeier-Haack reaction is yielding almost exclusively 3-formylindole. How can I improve the selectivity for the C4 position?

A1: This is the most common challenge in this compound synthesis. The Vilsmeier-Haack reaction, while efficient for formylation, has a strong preference for the C3 position.[1][2] To enhance C4 selectivity, consider the following strategies:

  • Nitrogen Protection: Protecting the indole nitrogen with a bulky group can sterically hinder the C3 and C5 positions, directing the electrophile to the C4 or C6 positions. However, this can also deactivate the ring, so a balance must be struck.

  • Directed Metalation: A more direct approach is to use a directing group. For instance, a removable pivaloyl group at the C3 position has been shown to effectively direct arylation to the C4 and C5 positions, and a similar strategy could be adapted for formylation.[3]

  • Alternative Catalytic Systems: The Vilsmeier-Haack reagent is a relatively weak electrophile.[2] Stronger Lewis acids or different catalytic systems may alter the regioselectivity. Exploring alternative methods, as detailed in the catalyst selection section, is highly recommended.

Q2: I am observing no reaction or very low conversion in my formylation attempt. What are the likely causes and solutions?

A2: Low or no conversion can stem from several factors. Here's a systematic troubleshooting approach:

  • Reagent Quality: The Vilsmeier-Haack reagent is moisture-sensitive. Ensure that you are using freshly distilled or anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

  • Reaction Temperature: The reaction temperature is critical and substrate-dependent. For less reactive substrates, you may need to increase the temperature, sometimes up to 80°C or higher.[5]

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[1][5] If your indole substrate has electron-withdrawing groups, it may be too deactivated for this reaction. In such cases, a more potent formylation method may be necessary.

  • Catalyst Choice: If you are using a catalytic system other than the traditional Vilsmeier-Haack, ensure the catalyst is active and not poisoned by impurities in your substrate or solvent.

Q3: I am getting a complex mixture of products that is difficult to purify. What are the potential side reactions and how can I minimize them?

A3: Side product formation is a common issue, especially with highly reactive indole substrates. Potential side reactions include:

  • Bis-indolyl methanes: These can form from the reaction of the formylated product with another molecule of indole, particularly under acidic conditions.[6] Using a stoichiometric amount of the formylating agent and carefully controlling the reaction time can minimize this.

  • Poly-formylation: While less common, over-formylation at multiple positions can occur with highly activated indoles.

  • Polymerization: Indoles can be unstable under strongly acidic conditions, leading to polymerization. Gradual addition of reagents and maintaining a low reaction temperature can help prevent this.

  • Cleavage of Protecting Groups: If you are using protecting groups, they may be cleaved under the reaction conditions, leading to a mixture of products. Ensure your protecting group is stable to the chosen formylation method. The use of scavengers like 1,2-ethanedithiol has been reported to reduce side product formation during cleavage from solid supports, a principle that can be applied to solution-phase reactions.[7]

Q4: Are there greener alternatives to the traditional Vilsmeier-Haack reaction?

A4: Yes, several more environmentally friendly methods have been developed to address the drawbacks of using reagents like POCl₃.[8] These include:

  • Iron-catalyzed formylation: An efficient method using ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia has been reported, avoiding the use of hazardous reagents.[8]

  • Boron-catalyzed formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used as a catalyst with trimethyl orthoformate as the formyl source under mild conditions.[6]

  • Photoredox catalysis: Visible-light-mediated formylation using catalysts like Eosin Y offers a mild and green alternative.[9]

Catalyst Selection for this compound Synthesis

Choosing the right catalyst and formylating agent is crucial for successfully synthesizing this compound. The following table provides a comparison of common methods.

Catalytic SystemFormylating AgentTypical ConditionsAdvantagesLimitations
Vilsmeier-Haack POCl₃/DMF0°C to 80°CWell-established, readily available reagentsPoor C4 selectivity, harsh conditions, hazardous waste
Lewis Acid Catalysis Trimethyl orthoformateRoom temperatureMild conditions, rapid reactionStoichiometric amounts of Lewis acid may be needed
Iron Catalysis Formaldehyde/Ammonia130°C in DMFInexpensive, non-toxic catalyst, greenerHigh temperature required
Photoredox Catalysis TetramethylethylenediamineVisible light, room temp.Mild conditions, green, good functional group toleranceMay require specialized equipment

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole (Primarily C3-selective)

This protocol is adapted from standard procedures and serves as a baseline for optimization towards C4-formylation.

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent like dichloromethane (DCM) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the indole substrate (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.

  • Neutralize the mixture to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boron Trifluoride Diethyl Etherate Catalyzed Formylation

This method offers a milder alternative to the Vilsmeier-Haack reaction.[6]

  • In a well-ventilated fume hood, dissolve the indole substrate (1 equivalent) in trimethyl orthoformate (TMOF, used as both reagent and solvent).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 5-10 minutes. The reaction is typically very fast.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Cycle cluster_reagent_formation Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Indole Indole Indole->Intermediate + Vilsmeier Reagent Aldehyde Formylindole Intermediate->Aldehyde + H₂O H2O H₂O (Workup) Catalyst_Selection_Workflow Start Start: Synthesis of this compound Check_Substrate Is the indole substrate electron-rich and unhindered? Start->Check_Substrate Vilsmeier_Haack Consider Vilsmeier-Haack with directing group strategy Check_Substrate->Vilsmeier_Haack Yes Alternative_Methods Consider alternative methods: Lewis Acid, Iron, or Photoredox Catalysis Check_Substrate->Alternative_Methods No End Proceed with selected method and optimize conditions Vilsmeier_Haack->End Check_Green_Chemistry Are green chemistry principles a priority? Alternative_Methods->Check_Green_Chemistry Photoredox_Iron Prioritize Photoredox or Iron Catalysis Check_Green_Chemistry->Photoredox_Iron Yes Lewis_Acid Consider Lewis Acid Catalysis for mild conditions Check_Green_Chemistry->Lewis_Acid No Photoredox_Iron->End Lewis_Acid->End

Caption: A decision-making workflow to guide the selection of a suitable catalytic system for this compound synthesis based on substrate properties and experimental priorities.

Troubleshooting Flowchart for Low Yield/Poor Regioselectivity

Troubleshooting_Flowchart Start Low Yield or Poor C4-Regioselectivity Check_Reagents Check reagent purity and freshness (DMF, POCl₃, etc.) Start->Check_Reagents Check_Conditions Optimize reaction conditions (temperature, time, stoichiometry) Check_Reagents->Check_Conditions Is_Vilsmeier Using Vilsmeier-Haack? Check_Conditions->Is_Vilsmeier Use_Directing_Group Implement a directing group strategy (e.g., C3-pivaloyl) Is_Vilsmeier->Use_Directing_Group Yes Switch_Catalyst Switch to an alternative catalyst system (Lewis Acid, Iron, Photoredox) Is_Vilsmeier->Switch_Catalyst No Analyze_Side_Products Analyze side products to diagnose the issue (e.g., bis-indolyl methanes) Use_Directing_Group->Analyze_Side_Products Switch_Catalyst->Analyze_Side_Products End Re-run experiment with optimized parameters Analyze_Side_Products->End

Caption: A systematic flowchart to troubleshoot common issues of low yield and poor regioselectivity in the synthesis of this compound.

References

  • Yang, Y., Gao, P., Zhao, Y., & Shi, Z. (2017). Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 56(14), 3966-3971. [Link]

  • Comparative Study of Catalysis Strategies: Friedel-Crafts Alkylation Vs. Michael's Addition of Indoles to Nitroalkenes. (2025). Request PDF. [Link]

  • Das, J., & Gribble, G. W. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 293-302. [Link]

  • Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. (2025). Request PDF. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025). ACS Omega. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (n.d.). Organic Chemistry Portal. [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). ResearchGate. [Link]

  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2023). ACS Omega. [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2019). ACS Central Science. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025). ACS Omega. [Link]

  • Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. (2017). Organic Letters. [Link]

  • 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. (2007). Molecules. [Link]

  • Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (2009). The Journal of Organic Chemistry. [Link]

Sources

Addressing incomplete reactions in the synthesis of 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-formylindole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole formylation. Here, we address common challenges, particularly incomplete reactions, and provide expert-driven troubleshooting strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction to produce this compound is resulting in a very low yield and a mixture of products. What is the likely cause?

This is a common challenge stemming from the inherent reactivity of the indole nucleus. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the pyrrole ring of indole is significantly more electron-rich than the benzene ring.[1] Consequently, electrophilic attack, such as formylation, overwhelmingly favors the C3 position.[2] Direct formylation of unsubstituted indole will predominantly yield indole-3-carboxaldehyde.

Formylation on the benzenoid ring (positions 4, 5, 6, or 7) is known to often lack regioselectivity, making it of limited preparative value without strategic modifications to the indole substrate.[3] Therefore, a low yield of this compound is often accompanied by the formation of the more thermodynamically stable 3-formylindole as the major byproduct.

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Troubleshooting workflow for low yields of this compound.

Q2: How can I improve the regioselectivity of the Vilsmeier-Haack reaction to favor the formation of this compound?

To enhance the yield of this compound, the more reactive positions of the indole ring (N1 and C3) must be considered.

  • N-Protection: The indole nitrogen can be protected with a suitable group (e.g., tosyl, Boc, or SEM) prior to the formylation reaction. This can influence the electronic properties of the ring and may offer some steric hindrance to direct the electrophile to the benzene portion of the molecule.

  • Blocking the C3 Position: If the C3 position is already substituted, formylation is forced to occur elsewhere. While not ideal if the final product requires a free C3, this is a fundamental strategy for directing substitution. For instance, if the 1-, 2-, and 3-positions are substituted, formylation has been shown to occur at the C6 position.[3]

A more direct, albeit multi-step, approach involves synthesizing the indole ring with a precursor to the formyl group already in the desired position. This avoids the challenges of post-modification of the indole core.

Q3: My reaction seems to have gone to completion according to TLC, but after workup, I am not isolating the desired this compound. What could be happening during the workup?

The Vilsmeier-Haack reaction does not directly produce the aldehyde. The electrophilic Vilsmeier reagent attacks the indole ring to form an iminium salt intermediate.[4][5] This intermediate must be hydrolyzed during the aqueous workup to yield the final aldehyde product.[1]

Potential Workup Issues:

  • Incomplete Hydrolysis: The hydrolysis of the iminium salt can sometimes be sluggish. If the pH of the aqueous workup is not carefully controlled or if the hydrolysis time is insufficient, you may isolate the unhydrolyzed iminium salt or other intermediates.

  • Degradation of the Product: this compound, like many indole derivatives, can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. The workup conditions should be optimized to be as mild as possible.

Troubleshooting Hydrolysis:

ParameterRecommendationRationale
pH Adjust the pH of the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH during the quench with ice water.Ensures complete hydrolysis of the iminium salt and minimizes acid-catalyzed degradation.
Temperature Perform the quench and hydrolysis at low temperatures (0-10 °C).Reduces the risk of product degradation.
Stirring Time Allow for sufficient stirring time after the addition of the aqueous base to ensure complete hydrolysis. Monitor by TLC if possible.Ensures the reaction goes to completion.
Q4: I am observing an insoluble, tar-like substance in my reaction flask. What is this and how can I prevent it?

The formation of resinous material is a common issue in reactions involving indoles, which are susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reagent is acidic, and if the reaction temperature is not well-controlled, or if there are highly reactive impurities, polymerization can occur. In some cases, side reactions can lead to the formation of indole trimers.[6]

Preventative Measures:

  • Temperature Control: Maintain the recommended temperature throughout the reaction. The formation of the Vilsmeier reagent and its reaction with indole are often carried out at low temperatures (0-10 °C) initially, followed by a period at a slightly elevated temperature.[2]

  • Purity of Reagents: Use high-purity, dry solvents and reagents. Moisture can react with the Vilsmeier reagent, and impurities in the starting indole can act as initiation points for polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Vilsmeier-Haack Reaction by TLC
  • Prepare the TLC Plate: Use a silica gel 60 F254 plate.

  • Choose an Appropriate Eluent System: A common eluent system for indole derivatives is a mixture of petroleum ether and ethyl acetate. A starting ratio of 2:1 can be a good starting point.[7]

  • Spot the Reaction Mixture: Carefully take a small aliquot from the reaction mixture and quench it in a separate vial with a small amount of water and ethyl acetate. Spot the organic layer on the TLC plate.

  • Spot the Starting Material: On the same plate, spot a solution of your starting indole.

  • Develop and Visualize: Develop the plate in the chosen eluent system and visualize under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction. For indole-3-carboxaldehyde, a reported Rf is around 0.2 in a 2:1 petroleum ether/ethyl acetate system, while the starting indole has an Rf of approximately 0.8.[7]

Reaction Monitoring Workflow:

Caption: Workflow for monitoring reaction progress using TLC.

References

  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Joshi, S. D., & Waghmare, S. U. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 33(5), 475-477.
  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
  • Patil, V. R., & Chaudhari, D. T. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3).
  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis, 2011(1), 1-28.
  • Afrin, S., & Parvin, T. (2022). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. Letters in Organic Chemistry, 19(11), 906-928.
  • El-Faham, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 23(12), 3345.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-9. Retrieved from [Link]

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

4-Formylindole is a critical heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of pharmaceutical agents, including inhibitors of Aurora kinase A and novel antitumor agents.[1][2] However, synthetic routes, particularly electrophilic formylation reactions like the Vilsmeier-Haack or Duff reaction, often yield a crude product contaminated with colored impurities, unreacted starting materials, and isomeric byproducts.

This guide provides a troubleshooting framework and detailed protocols to address the common purification challenges encountered with crude this compound. As your virtual application scientist, my goal is to explain the causality behind each step, empowering you to adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.

Question 1: My crude this compound is a dark brown or black solid. How can I remove these intensely colored impurities?

Answer:

The dark coloration in crude this compound typically arises from two sources: polymeric indole byproducts formed under acidic synthesis conditions and high-molecular-weight, conjugated species resulting from air oxidation.[3] The most effective method for removing these colored impurities is by treatment with activated charcoal during recrystallization.

Causality: Activated charcoal possesses a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (the chromophores responsible for the color) while leaving the smaller this compound molecule in solution.

Recommended Protocol: See Protocol 1: Decolorizing Recrystallization for a step-by-step guide. The key is to add the charcoal to the hot, dissolved solution and filter it while hot to prevent premature crystallization of the product along with the charcoal.

Question 2: After an initial workup, my product purity is low (~70-85% by HPLC/NMR) with several close-running spots on TLC. What is the best strategy to achieve >98% purity?

Answer:

When dealing with impurities of similar polarity to this compound, such as residual starting indole or other isomeric formylindoles, simple recrystallization is often insufficient. Flash column chromatography is the method of choice for such separations.

Causality: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (typically silica gel).[4] The polarity of this compound is dominated by the aldehyde group and the N-H bond. By carefully selecting an eluent system, you can modulate the retention times of the product and impurities on the silica column, allowing for their effective separation.

Recommended Protocol: See Protocol 2: High-Resolution Flash Column Chromatography . A typical starting point is an eluent system of ethyl acetate in hexanes.

Workflow for Selecting a Purification Method

The following diagram illustrates the decision-making process for purifying crude this compound based on the nature of the impurities.

Purification_Workflow cluster_outputs A Crude this compound (Assess Color & TLC/HPLC) B Intense Color (Brown/Black) A->B  Is it intensely colored? C Low Purity (Multiple Close Spots) A->C  Are there multiple  close-running impurities? D Minor Impurities (>90% Pure) A->D  Is it relatively clean? E Protocol 1: Decolorizing Recrystallization B->E F Protocol 2: Flash Column Chromatography C->F G Standard Recrystallization (No Charcoal) D->G H Pure this compound (>98%) E->H F->H G->H

Caption: Decision tree for this compound purification.

Question 3: My recovery from recrystallization is very low. What factors should I optimize?

Answer:

Low recovery during recrystallization is a common issue that can almost always be traced back to the choice and volume of the solvent, or the cooling process.[5]

Core Principles of Recrystallization: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Using an excessive volume of solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved even after cooling.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. See the table below for guidance. A mixed-solvent system (e.g., methanol/water or ethanol/water) can be highly effective if a single solvent is not ideal.[6]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This promotes the formation of large, pure crystals.[5] Rapid cooling (e.g., by plunging directly into an ice bath) can cause the product to "crash out" as a fine powder, trapping impurities.

  • Ice Bath Finish: Once the solution has reached room temperature and crystals have formed, then place it in an ice bath to maximize the recovery of the remaining dissolved product.[5]

Solvent SystemBoiling Point (°C)Comments
Ethanol78Good general-purpose solvent for indole derivatives.[7]
Methanol / Water65-100Excellent for moderately polar compounds. Adjust the ratio to achieve ideal solubility.[6]
Ethyl Acetate / Hexanes69-77Good for compounds of intermediate polarity. Dissolve in hot EtOAc, add hot hexanes until cloudy.
Toluene111Useful for less polar compounds, but higher boiling point requires caution.
Question 4: Can I use an acid-base extraction to purify this compound?

Answer:

Generally, acid-base extraction is not recommended for the primary purification of this compound itself, but it can be useful for removing acidic or basic impurities.

Causality: The N-H proton of the indole ring is very weakly acidic (pKa ≈ 17), meaning it is less acidic than water or alcohols. Deprotonating it requires a very strong base (e.g., NaH or BuLi), which is not practical for a standard aqueous extraction and can lead to undesired side reactions. The aldehyde group is neutral. Therefore, this compound will remain in the organic layer during extractions with common aqueous bases (like NaOH or NaHCO₃) or acids (like HCl).[8]

You can, however, use this principle to your advantage:

  • To Remove Basic Impurities: Wash the organic solution of your crude product with dilute aqueous HCl. Basic impurities will be protonated and move to the aqueous layer.

  • To Remove Acidic Impurities: Wash the organic solution with dilute aqueous NaHCO₃ or NaOH. Carboxylic acids or other acidic byproducts will be deprotonated and extracted into the aqueous layer.

Detailed Experimental Protocols

Protocol 1: Decolorizing Recrystallization

This protocol is designed for a crude product that is highly colored but otherwise relatively pure.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in portions while heating on a hot plate with stirring. Add just enough hot solvent until the solid is completely dissolved.

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the solute mass, ~50-100 mg) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Bring the solution back to a gentle boil for 2-5 minutes. Meanwhile, set up a hot filtration apparatus (a funnel with fluted filter paper over a clean flask, kept warm on the hot plate). Filter the hot solution quickly to remove the charcoal.[9] The goal is to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 20-30 minutes. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The product should be a light yellow or off-white solid.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is ideal for separating this compound from impurities with similar polarity.

  • TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). Test various ratios of ethyl acetate (EtOAc) in hexanes. The ideal system will give the this compound an Rf value of ~0.25-0.35.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions continuously, monitoring the separation by TLC.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: How should I store purified this compound? A: this compound can be sensitive to air and light. For long-term storage, it should be kept in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (<4 °C).[10][11]

Q: What analytical techniques are best for assessing the final purity? A: A combination of techniques is recommended.

  • ¹H NMR: Provides structural confirmation and can reveal the presence of proton-containing impurities.

  • HPLC: The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point.[12]

  • GC-MS: Useful for identifying volatile impurities and confirming the molecular weight.[13]

  • Melting Point: A sharp melting point within the literature range (e.g., 139-145 °C) is a good indicator of high purity.[1]

Q: My compound appears to be degrading on the silica gel column. What can I do? A: Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[4] If you observe streaking on TLC or significant loss of material on the column, consider deactivating the silica gel. This can be done by pre-eluting the packed column with your chosen eluent system containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, minimizing degradation of sensitive compounds.[4]

References

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Department of Chemistry, University of California, Irvine. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • CP Lab Safety. (n.d.). Indole-4-carboxaldehyde (this compound) (C9H7NO), 1 grams. Retrieved from [Link]

  • Rapolu, R., et al. (2011).
  • Goud, R., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(1), 1-21.
  • Lee, S.-H., et al. (2022).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics.
  • Organic Chemistry Portal. (n.d.). Indole Synthesis. Retrieved from [Link]

  • mzCloud. (2014). 4 Indolecarbaldehyde. Retrieved from [Link]

  • Amer, A. (2014). Response to "How to isolate and purify indolizidine compounds?". ResearchGate. Retrieved from [Link]

  • Dömling, A. (2002). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 102(10), 3535-3576.
  • Wiley-VCH. (n.d.). Supporting Information for a relevant article.
  • Agilent. (n.d.). LC and LC/MS Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wang, H., et al. (2012). Crystallization purification of indole. ResearchGate. Retrieved from [Link]

  • El-Sayed, M., & Verpoorte, R. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Journal of the Brazilian Chemical Society, 18(4), 797-802.
  • Sundberg, R. J., & Russell, H. F. (1973). Synthesis of some hexahydroazocino[4,3-b]indoles.... The Journal of Organic Chemistry, 38(19), 3324-3330.
  • Miller, J. C. (1976). U.S. Patent No. 3,932,417. Washington, DC: U.S.

Sources

Validation & Comparative

The Rationale for Purity Analysis: Understanding Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Validation of 4-Formylindole Purity

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic utility of this compound as a key intermediate in the development of pharmacologically active molecules is well-established.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the purity of this building block is not merely a matter of quality control but a fundamental prerequisite for the synthesis of safe and effective drug candidates. Impurities, whether they are residual starting materials, by-products, or isomers, can lead to unforeseen side reactions, impact yield, and, most critically, introduce potentially toxic or pharmacologically active contaminants into the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the primary analytical methods for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for self-validating systems, and ground our discussion in authoritative standards, ensuring that researchers can confidently select and implement the most appropriate techniques for their specific needs.

A robust analytical method is one that is designed to detect and quantify the most probable impurities. The potential impurity profile of this compound is intrinsically linked to its synthesis route. While numerous synthetic pathways exist, a common approach involves the formylation of indole.[3][4] This knowledge allows us to anticipate specific analytical challenges:

  • Positional Isomers: The formylation of indole can potentially yield other isomers, such as the thermodynamically more stable Indole-3-carbaldehyde, which can be difficult to separate due to their similar physicochemical properties.

  • Starting Materials: Incomplete reactions can result in the presence of residual indole.

  • By-products: Side reactions inherent to the specific formylation chemistry (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) can introduce other related substances.[4]

  • Degradation Products: Indoles can be susceptible to oxidation or polymerization under certain light, heat, or pH conditions.

Therefore, the chosen analytical method must possess sufficient selectivity to distinguish this compound from these closely related structures.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound validation strategy employs orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For this compound, the most powerful combination involves chromatography for separation and spectroscopy for identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for purity and impurity quantification in the pharmaceutical industry. Its ability to separate a wide range of compounds based on their polarity makes it ideal for resolving this compound from its potential impurities.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilyl) column is the standard choice for moderately polar aromatic compounds like this compound. The nonpolar stationary phase provides effective retention and separation from both more polar (e.g., highly oxidized species) and less polar (e.g., residual indole) impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier) and an organic solvent (typically acetonitrile or methanol) is employed.[5]

    • Acidic Modifier: The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous phase is crucial.[6] It protonates the nitrogen on the indole ring, suppressing silanol interactions with the stationary phase and resulting in sharper, more symmetrical peaks, which are essential for accurate quantification. Formic acid is often preferred for mass spectrometry (MS) compatibility.[7]

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is highly effective, as the indole ring system possesses a strong chromophore.[8] A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which can be used to assess peak purity and aid in the preliminary identification of impurities by comparing their spectra to that of the main component.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or maximum absorbance wavelength of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[9] While this compound itself has a relatively high melting point (139-143 °C), GC-MS is invaluable for detecting low-level volatile impurities from the synthesis, such as residual solvents or low-boiling point starting materials.[1] The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern, making it superior to HPLC-UV for impurity identification.[10][11]

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), provides excellent separation for a broad range of analytes.

  • Injection: A split/splitless inlet is used. A split injection is suitable for analyzing the main component, while a splitless injection is preferred for trace impurity analysis to enhance sensitivity.

  • Temperature Program: A programmed temperature ramp is essential to first elute highly volatile compounds at a low temperature and then increase the temperature to elute the higher-boiling this compound and other semi-volatile impurities.

  • Detector: A mass spectrometer (e.g., a quadrupole) is used to generate mass spectra for each eluting peak. The resulting spectra can be compared against spectral libraries (like NIST) for tentative identification.

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy (¹H and ¹³C) is unparalleled for unambiguous structure elucidation and can serve as a primary method for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For purity validation, its key strength lies in identifying isomers and impurities that may be chromatographically inseparable.[12][13] A ¹H NMR spectrum provides a unique fingerprint of the molecule, and the integration of the signals can be used to determine the relative molar ratio of the main component to any impurities present, provided the impurities have distinct, non-overlapping signals.

Causality Behind Experimental Choices:

  • ¹H NMR: This is the primary experiment. The aldehyde proton of this compound will have a characteristic downfield chemical shift. The aromatic protons will show a specific splitting pattern that can confirm the 4-substitution pattern, distinguishing it from other isomers.

  • ¹³C NMR: Provides information on the carbon skeleton and confirms the number of unique carbon environments, which is useful for detecting symmetries and isomeric impurities.

  • Solvent: A deuterated solvent that fully dissolves the sample, such as DMSO-d₆ or CDCl₃, is used. The choice of solvent can sometimes affect the resolution of signals.

  • Internal Standard (for qNMR): For absolute quantification, a certified internal standard with a known concentration and purity (e.g., maleic acid, dimethyl sulfone) is added. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

A Framework for Trustworthiness: Method Validation according to ICH Q2(R1)

Describing a protocol is insufficient; its performance must be rigorously verified. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.[14][15] This validation process is the cornerstone of a self-validating system, providing documented evidence of the method's reliability.[16]

The key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities and degradants.[17] This is often demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to show that the main peak is resolved from all degradation products.[18]

  • Linearity & Range: Demonstrates that the method's response is proportional to the analyte concentration over a specified range.[19] For a purity assay, this range typically spans 80% to 120% of the target concentration.[18]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of spiked analyte (recovery studies).[17]

  • Precision: The agreement among a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. These are critical for any impurity control method.[5][20]

  • Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase pH, column temperature), demonstrating its reliability for routine use.[16]

The following table summarizes the typical validation characteristics required for assay and impurity methods.

Validation CharacteristicAssay (Purity)Impurity (Quantitative)
Accuracy YesYes
Precision YesYes
Specificity YesYes
Linearity YesYes
Range YesYes
Limit of Quantitation NoYes
Limit of Detection NoOptional
Robustness YesYes

Visualizing the Workflow and Decision Process

To ensure clarity and reproducibility, the overall validation process and the method selection logic can be visualized.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Data Analysis & Reporting Dev_Sample Obtain this compound and Potential Impurities Dev_HPLC Develop HPLC Method (Column, Mobile Phase) Dev_Sample->Dev_HPLC Dev_GCMS Develop GC-MS Method (Column, Temp Program) Dev_Sample->Dev_GCMS Dev_NMR Acquire NMR Spectra (Solvent, Parameters) Dev_Sample->Dev_NMR Val_Protocol Define Validation Protocol Dev_HPLC->Val_Protocol Val_Specificity Specificity (Forced Degradation) Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (Spike/Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability, Intermediate) Val_Accuracy->Val_Precision Val_LOQ LOD / LOQ Val_Precision->Val_LOQ Val_Robustness Robustness Val_LOQ->Val_Robustness Analysis Analyze Validation Data Val_Robustness->Analysis Report Generate Validation Report Analysis->Report SOP Establish Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation of this compound.

G node_result node_result node_cond Consult Specialist start Goal of Analysis? q1 Routine QC for Known Impurities? start->q1 q2 Identify Unknown Impurities? q1->q2 No node_result_hplc Primary Method: Validated HPLC-UV/PDA q1->node_result_hplc Yes q3 Absolute Purity & Structural Confirmation? q2->q3 No node_result_lcms Primary Method: LC-MS/MS q2->node_result_lcms Yes q4 Volatile Impurities (e.g., Solvents)? q3->q4 No node_result_nmr Primary Method: qNMR & Structural NMR q3->node_result_nmr Yes q4->node_cond No node_result_gcms Primary Method: GC-MS q4->node_result_gcms Yes

Sources

Comparative Guide: Reactivity & Applications of 4-Formylindole vs. Indole-3-Carboxaldehyde

[1]

Executive Summary: The "Position" Problem

In indole chemistry, the position of the formyl group (-CHO) is not merely a structural detail—it is the primary determinant of chemical behavior. While 3-Formylindole (Indole-3-carboxaldehyde) is the most common isomer due to the natural nucleophilicity of the indole ring, This compound represents a "privileged scaffold" in medicinal chemistry. It offers a unique vector for substitution that avoids the metabolic liability of the C3 position and mimics the substitution pattern of naturally occurring ergot alkaloids .

This guide contrasts the reactivity of the 4-isomer against the 3-isomer (the standard benchmark) and the 7-isomer (notable for intramolecular bonding), providing actionable insights for synthetic planning.

Electronic & Structural Profiling

The reactivity difference between this compound and its isomers is rooted in the distribution of electron density from the nitrogen lone pair.

The Resonance Mismatch
  • 3-Formylindole (The Vinylogous Amide): The nitrogen lone pair donates strongly into the C3 position via resonance. This renders the C3-carbonyl oxygen highly electron-rich and the carbonyl carbon less electrophilic. It behaves more like a vinylogous amide than a true benzaldehyde.[1]

  • This compound (The Benzaldehyde Mimic): The C4 position is on the benzene ring, electronically distinct from the pyrrole nitrogen. While there is weak induction, it lacks the direct resonance donation seen at C3. Consequently, the 4-CHO group retains higher electrophilicity , reacting faster in condensation reactions but lacking the stability of the 3-isomer.

Structural Visualization: Electronic Connectivity

The following diagram maps the electronic influence and steric environments of the key isomers.

IndoleReactivityIndoleIndole CorePos3C3-Formyl (3-CHO)Electron Rich'Vinylogous Amide'Indole->Pos3 Direct Resonance(N1 Lone Pair)Pos4C4-Formyl (4-CHO)Electron Deficient'Benzaldehyde-like'Indole->Pos4 Inductive Effect(Weak Conjugation)Pos7C7-Formyl (7-CHO)H-Bond Locked'Rigid Scaffold'Indole->Pos7 IntramolecularH-Bond (NH...O)React3Low ElectrophilicityRequires ActivationPos3->React3React4High ElectrophilicityFast CondensationPos4->React4React7Solubility IssuesConformational LockPos7->React7

Figure 1: Electronic connectivity map illustrating why C3 is deactivated by resonance while C4 remains reactive.

Reactivity Benchmarking

The following table contrasts the performance of this compound against 3-Formylindole in critical synthetic transformations.

Comparative Reactivity Matrix
FeatureThis compound (4-CHO)3-Formylindole (3-CHO)Mechanistic Driver
Electrophilicity High (Benzaldehyde-like)Low (Deactivated)N1 lone pair resonance strongly deactivates C3-CHO but has minimal overlap with C4-CHO.[1]
Knoevenagel Condensation Fast; high yields with weak bases.[1]Slow; often requires strong activation (e.g., piperidine/AcOH or ionic liquids).[1]Carbonyl carbon at C4 is more positive (more susceptible to nucleophilic attack).[1]
Oxidation Potential Standard (to carboxylic acid).[1]Resistant; requires specific oxidants (e.g., KMnO4 or NaClO2).[1]Electron-rich C3 ring stabilizes the aldehyde against oxidation.[1]
C-H Activation Acts as a directing group for C3 functionalization.[1]Acts as a directing group for C2 or C4 functionalization.[1]Geometry of the directing group relative to the reactive C-H bond.
Intramolecular H-Bonding None (Peri-interaction with C3-H).[1]None (Steric freedom).[1]Contrast with 7-CHO , which has a strong NH...O=C bond (2.6–2.7 Å).[1]
Synthetic Access Difficult (Indirect routes).[1]Easy (Vilsmeier-Haack).[1]Electrophilic substitution naturally targets C3; C4 requires lithiation or pre-functionalized precursors.[1]

Experimental Protocols & Causality

Protocol A: Synthesis of this compound (The "Hard" Route)

Unlike the 3-isomer, you cannot simply mix indole with POCl3/DMF to get the 4-isomer. The most robust method involves Lithium-Halogen Exchange .[1]

Rationale: The C3 position is the nucleophilic "sink" of the indole. To functionalize C4, one must use a 4-bromoindole precursor where the regiochemistry is pre-installed, then invert the reactivity using an organolithium reagent (converting C4 from an electrophile to a nucleophile).

Workflow:

  • Protection: Protect 4-bromoindole with a bulky group (e.g., TIPS or SEM) to prevent N-lithiation.[1]

    • Note: Use of TIPS is preferred over Tosyl to avoid "ortho-lithiation" competition at C3.[1]

  • Exchange: Cool to -78°C in THF. Add t-BuLi (2.2 equiv) dropwise.[1]

    • Critical Step: The first equivalent removes any trace water/impurity; the second performs the Br-Li exchange.

  • Quench: Add anhydrous DMF (3.0 equiv).

  • Workup: Warm to RT, quench with NH4Cl. Deprotect if necessary (TBAF).

Protocol B: Knoevenagel Condensation (Reactivity Test)

Objective: Synthesize a vinyl indole derivative (e.g., for polymerization or bioactivity).

  • Substrates: this compound vs. 3-Formylindole + Malononitrile.[1]

  • Conditions: Ethanol, cat.[1] Piperidine, RT, 2h.

  • Observation:

    • 4-CHO: Reaction reaches completion < 1 hour. Product precipitates readily.[1]

    • 3-CHO: Reaction often requires heating (reflux) or longer times (4-6h) to reach >90% conversion due to the reduced electrophilicity of the carbonyl.

Applications in Drug Discovery[2]

The "Ergot" Connection

This compound is the critical biosynthetic mimic for Ergot Alkaloids (e.g., Lysergic acid). The biosynthetic pathway involves prenylation at C4, followed by oxidation.

  • Usage: Researchers synthesizing analogs of Claviceps alkaloids must use this compound to access the tricyclic benzo[cd]indole skeleton.[1]

  • Reference: The C4-substituent is essential for binding affinity in specific serotonin (5-HT) receptor subtypes, unlike the C3-substituent which often points into the solvent channel.

Kinase Inhibitor Design

In kinase inhibitors, the "hinge binder" region often utilizes the indole NH.

  • 3-Substitution: Projects the group into the ribose binding pocket (often too sterically crowded).

  • 4-Substitution: Projects the group into the solvent front or a specific hydrophobic back-pocket, offering a unique vector for selectivity that is underutilized compared to 3- or 5-substituted indoles.

Visualization of Synthetic Pathways

The diagram below contrasts the accessibility of the two isomers, highlighting why this compound is a higher-value intermediate.

SynthesisComparisoncluster_0Synthetic ComplexityIndoleIndole (Cheap)VilsmeierPOCl3 / DMF(Electrophilic Subst.)Indole->Vilsmeier Direct & RegioselectiveBromoIndole4-Bromoindole (Expensive)Lithiation1. Protection (TIPS)2. t-BuLi, -78°C3. DMFBromoIndole->Lithiation Multi-step & SensitiveProd33-Formylindole(Thermodynamic Product)Vilsmeier->Prod3 Direct & RegioselectiveProd4This compound(Kinetic/Directed Product)Lithiation->Prod4 Multi-step & Sensitive

Figure 2: Synthetic workflow comparison. 3-Formylindole is accessible via direct formylation, whereas this compound requires pre-functionalized precursors and organometallic chemistry.

References

  • Reactivity of Indole-3-carboxaldehyde

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Source: Egypt.[1][2] J. Chem. (2017).

    • URL:[Link]

  • Synthesis of this compound

    • Title: New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde.[1]

    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Ergot Alkaloid Biosynthesis (C4-Prenylation Context)

    • Title: Biosynthesis of the ergot alkaloids.[1][3][4][5][6][7]

    • Source: Natural Product Reports (2014).[1][7]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding (7-Formylindole vs this compound)

    • Title: Inter- vs. Intramolecular Hydrogen Bond Patterns.[1]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][8]

  • Knoevenagel Condensation Protocols

    • Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[1][9]

    • Source: ACG Publications.[1]

    • URL:[Link]

A Tale of Two Isomers: A Comparative Guide to 4-Formylindole and 3-Formylindole in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of bioactive compounds and FDA-approved drugs.[1][2] The strategic placement of functional groups on this privileged heterocycle dictates its synthetic utility and biological activity. Among the most valuable of these functionalized indoles are the formylindoles, which serve as versatile intermediates for constructing more complex molecular architectures. This guide provides an in-depth comparison of two key isomers, 4-formylindole and 3-formylindole, highlighting their distinct synthetic routes, reactivity profiles, and applications, supported by experimental data and established protocols.

Introduction: The Significance of the Formyl Group on the Indole Ring

The indole nucleus, a fusion of a benzene and a pyrrole ring, possesses a unique electronic landscape. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, while the benzene ring is less reactive. The position of the formyl group (–CHO) profoundly influences the molecule's overall reactivity and dictates the possible subsequent chemical transformations. 3-Formylindole, also known as indole-3-carboxaldehyde, is a well-studied and widely utilized building block in organic synthesis.[3][4] In contrast, its isomer, this compound (indole-4-carboxaldehyde), has been comparatively less explored, yet it offers unique synthetic opportunities for accessing novel chemical space.[5]

Synthesis of Formylindoles: A Tale of Regioselectivity

The preparation of 3-formylindole and this compound showcases fundamental principles of electrophilic aromatic substitution on the indole ring.

The Predominance of C3-Formylation: The Vilsmeier-Haack and Related Reactions

The C3 position of the indole ring is the most nucleophilic and sterically accessible site, making it the preferred target for electrophilic attack. The Vilsmeier-Haack reaction is a classic and highly efficient method for the synthesis of 3-formylindole.[6] This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile.[7] The reaction proceeds via an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde. A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering a more environmentally friendly alternative to the stoichiometric use of POCl₃.[8][9]

Recent advancements have also led to greener, iron-catalyzed C3-formylation methods using formaldehyde and aqueous ammonia, avoiding the use of harsh reagents.[10][11]

dot graph "Vilsmeier-Haack Reaction for 3-Formylindole" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption [label="Vilsmeier-Haack Synthesis of 3-Formylindole", fontsize=12, fontname="Helvetica"]; }

The Reimer-Tiemann reaction , another classic method for formylation, can also be applied to indoles.[12][13] This reaction involves the reaction of indole with chloroform in the presence of a strong base.[14] However, it often suffers from lower yields compared to the Vilsmeier-Haack reaction.[12][15]

Accessing the C4 Position: A More Challenging Synthetic Endeavor

Direct formylation at the C4 position of an unsubstituted indole is challenging due to the overwhelming preference for C3 substitution. Therefore, the synthesis of this compound often requires multi-step strategies. One common approach involves the synthesis of a pre-functionalized indole, such as 4-hydroxyindole, which can then be converted to the desired aldehyde.[16] Another strategy involves the use of directing groups to favor C4 functionalization.

Method Target Isomer Key Reagents Typical Yield Reference
Vilsmeier-Haack3-FormylindoleDMF, POCl₃~90%[6][17]
Iron-Catalyzed Formylation3-FormylindoleFeCl₃, HCHO, aq. NH₃up to 93%[10]
Reimer-Tiemann3-FormylindoleCHCl₃, NaOHLower yields[12][14]
Multi-step SynthesisThis compoundVariousVariable[16]

Comparative Reactivity: The Influence of the Formyl Group's Position

The position of the electron-withdrawing formyl group significantly alters the electronic properties of the indole ring, leading to distinct reactivity profiles for 3-formylindole and this compound.

In 3-formylindole , the aldehyde group at the C3 position deactivates the pyrrole ring towards further electrophilic substitution. The C2 position becomes the most likely site for subsequent reactions, although it is still less reactive than the C3 position of unsubstituted indole. The aldehyde functionality itself undergoes typical reactions of aromatic aldehydes, such as condensation reactions (e.g., Henry reaction), oxidation to the carboxylic acid, and reduction to the alcohol.[18]

In contrast, in This compound , the formyl group is attached to the benzene ring. This placement deactivates the benzene ring towards electrophilic substitution, but the pyrrole ring, particularly the C3 position, remains highly activated and susceptible to electrophilic attack. This allows for selective functionalization of the pyrrole ring while the aldehyde at C4 can be independently manipulated.

dot graph "Reactivity Comparison" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption [label="Comparative Reactivity of Formylindoles", fontsize=12, fontname="Helvetica"]; }

Applications in Drug Discovery and Development

Both 3-formylindole and this compound are valuable precursors in the synthesis of a wide range of biologically active molecules.

3-Formylindole and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antibacterial, antifungal, and anti-HIV properties.[3] It is a key intermediate in the synthesis of various indole alkaloids and pharmaceuticals.[19] For instance, derivatives of 3-formylindole have been investigated as potential anti-HIV-1 agents. Furthermore, 3-formylindole is a naturally occurring metabolite of tryptophan and plays a role in modulating the gut mucosal barrier and inflammatory responses.[18][20][21]

This compound serves as a crucial building block for the synthesis of more complex fused indole ring systems and various bioactive compounds. It is a reactant in the preparation of Aurora kinase A inhibitors, antitumor agents, and inhibitors of cell division in E. coli. Its unique substitution pattern allows for the synthesis of compounds that would be difficult to access from the more common 3-substituted indoles.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylindole

The following is a representative protocol for the synthesis of 3-formylindole via the Vilsmeier-Haack reaction, adapted from established procedures.[22]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (30%)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C. After the addition is complete, continue stirring for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve indole in a minimal amount of anhydrous DMF in a separate flask. Cool this solution in an ice bath. Slowly add the freshly prepared Vilsmeier reagent to the indole solution dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Then, add a 30% aqueous solution of sodium hydroxide to neutralize the mixture and induce precipitation of the product. The pH should be adjusted to be basic.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude 3-formylindole can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure product.

Self-Validation: The identity and purity of the synthesized 3-formylindole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by its melting point. The characteristic aldehyde proton signal in the ¹H NMR spectrum and the carbonyl stretch in the IR spectrum are key indicators of a successful synthesis.

Conclusion

In the landscape of chemical synthesis, both this compound and 3-formylindole offer unique and valuable pathways for the construction of complex molecules. While 3-formylindole is more readily accessible and has been extensively studied, this compound provides a gateway to novel chemical scaffolds with significant potential in drug discovery. The choice between these two isomers depends on the desired final molecular architecture and the specific synthetic strategy. A thorough understanding of their distinct synthesis and reactivity is paramount for any researcher working with the versatile indole nucleus.

References

  • Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670–2674. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link] scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh/1a7f0e6e7d8c6b7e6e3c1a3b8c3d9e0f1a2b3c4d

  • Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. (2022, February 2). Retrieved February 3, 2026, from [Link]

  • Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. (n.d.). Retrieved February 3, 2026, from [Link]

  • Indole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]

  • Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family - Academia.edu. (n.d.). Retrieved February 3, 2026, from [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications. (2022, November 8). Retrieved February 3, 2026, from [Link]

  • Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

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  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2021, August 6). Retrieved February 3, 2026, from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

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Sources

Spectroscopic Comparison of 4-Formylindole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyan" Advantage

In the crowded field of indole functionalization, 4-formylindole (indole-4-carboxaldehyde) stands apart from its more common isomer, 3-formylindole, due to a distinct electronic anomaly: it is a cyan fluorophore . While 3-formylindole exhibits the typical UV/blue emission characteristic of the indole scaffold, the 4-formyl substitution extends the conjugation pathway across the benzene ring in a manner that significantly red-shifts the emission maximum to ~480 nm (in ethanol).

This guide provides a rigorous spectroscopic comparison to enable precise differentiation of this compound from its isomers and derivatives. It focuses on the causality between structural substitution and spectral readout, providing self-validating protocols for identification.

Structural & Electronic Context

The indole ring system is electron-rich, particularly at the C3 position (enamine-like character).

  • 3-Formylindole: The carbonyl group at C3 is in direct conjugation with the pyrrole nitrogen lone pair. This strong electron donation lowers the C=O bond order and blue-shifts the emission relative to the 4-isomer.

  • This compound: The carbonyl at C4 is conjugated primarily with the benzene ring. The lack of direct enamine-like donation preserves more double-bond character in the carbonyl (higher IR frequency) and creates a specific charge-transfer (ICT) state responsible for the unique cyan fluorescence and high quantum yield (QY ~0.22).

Comparison of Isomers
Feature3-FormylindoleThis compound
Electronic Character Electron-rich enamine conjugationBenzene-ring conjugation
Fluorescence UV/Blue (~330–350 nm)Cyan (~480 nm)
Key NMR Diagnostic Absence of H3 protonPresence of H3 proton (d)
IR C=O[1][2][3] Stretch Lower (~1650 cm⁻¹)Higher (~1680 cm⁻¹)

Comparative Spectroscopic Analysis

A. UV-Vis & Fluorescence Spectroscopy

The optical properties of this compound are highly sensitive to solvent polarity (solvatochromism), a feature exploitable for probing local environments in biological assays.

Table 1: Optical Properties in Ethanol | Compound | Absorption


 (nm) | Emission 

(nm) | Stokes Shift (nm) | Quantum Yield (

) | | :--- | :--- | :--- | :--- | :--- | | Indole | 270 | 330 | 60 | 0.30 | | 3-Formylindole | 290 | 350 | 60 | < 0.10 | | This compound | 305 (tail >390) | 480 (Cyan) | ~175 | 0.22 |

Critical Insight: The absorption tail of this compound extends beyond 390 nm, allowing excitation with blue light sources (e.g., 405 nm lasers), avoiding the UV damage associated with exciting 3-formylindole.

B. Nuclear Magnetic Resonance (NMR)

Differentiation by


H NMR is definitive. The presence of the proton at C3 in this compound is the primary diagnostic signal.

Table 2:


H NMR Chemical Shifts (DMSO-

)
| Proton | 3-Formylindole (

ppm) | this compound (

ppm) | Multiplicity & Coupling | | :--- | :--- | :--- | :--- | | -CHO | 9.99 | 10.2 – 10.5 | Singlet (s) | | NH | 12.19 | 11.4 – 11.6 | Broad singlet (br s) | | H2 | 8.17 (s) | 7.4 – 7.6 (t/m) | 3-isomer H2 is deshielded by C3-CHO | | H3 | ABSENT | 6.8 – 7.2 | Doublet (d) ; Diagnostic Peak |[4]

Self-Validating Protocol: If you observe a singlet at ~8.2 ppm (H2) and no signal in the 6.5–7.5 ppm range that integrates to 1H (excluding aromatic multiplet overlap), you likely have the 3-isomer . If you see a distinct doublet/multiplet for H3, it is the 4-isomer .

C. Vibrational Spectroscopy (IR)[5]
  • 3-Formylindole:

    
     cm
    
    
    
    . The strong donation from the pyrrole N weakens the C=O bond.
  • This compound:

    
     cm
    
    
    
    . The carbonyl is less perturbed by the nitrogen lone pair, retaining more double-bond character.

Experimental Protocols

Protocol 1: Synthesis & Characterization of Schiff Base Derivatives

Schiff bases of this compound often exhibit enhanced biological activity and modified fluorescence (e.g., ESIPT if ortho-hydroxy amines are used).

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., 4-aminophenol or amino acid ester) (1.0 equiv)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the primary amine.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (80°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Checkpoint: The aldehyde spot (higher R_f) should disappear; a new, often colored (yellow/orange) imine spot will appear.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from EtOH/Water.

Protocol 2: Fluorescence Quantum Yield ( ) Measurement

Standard: Quinine Sulfate in 0.1 M H


SO

(

).

Steps:

  • Prepare a stock solution of this compound in Ethanol.

  • Prepare a series of dilutions such that absorbance at excitation wavelength (e.g., 350 nm) is between 0.01 and 0.10 (to avoid inner filter effects).

  • Record the integrated fluorescence intensity (

    
    ) for the sample and the standard.
    
  • Calculate

    
     using the equation:
    
    
    
    
    Where
    
    
    is the slope of the plot of Integrated Fluorescence vs. Absorbance, and
    
    
    is the refractive index of the solvent.

Visualizations

Comparison Logic: Differentiating Isomers

Use this logic flow to confirm the identity of your material.

IndoleID Start Unknown Indole-Carboxaldehyde Step1 1. Run 1H NMR (DMSO-d6) Start->Step1 Decision1 Check 6.5 - 7.5 ppm Region Step1->Decision1 Result3 No H3 Signal H2 Singlet @ ~8.2 ppm Likely 3-Formylindole Decision1->Result3 Absent Result4 Distinct H3 Doublet Likely this compound Decision1->Result4 Present Step2 2. Check Fluorescence (Ethanol) Result3->Step2 Result4->Step2 Fluor3 Emission < 400 nm (UV/Blue) Step2->Fluor3 3-Isomer Fluor4 Emission ~480 nm (Cyan) Step2->Fluor4 4-Isomer

Figure 1: Decision tree for spectroscopic differentiation of indole-carboxaldehyde isomers.

Synthesis Workflow: Schiff Base Derivative

Synthesis Reactants This compound + Amine (R-NH2) Process Reflux (EtOH, cat. AcOH) 3-6 Hours Reactants->Process TLC TLC Check (Hex:EtOAc) Process->TLC TLC->Process Incomplete Product Schiff Base (Imine) Yellow/Orange Solid TLC->Product Aldehyde Consumed

Figure 2: General synthetic pathway for this compound Schiff bases.

References

  • Fluorescence of 4-Substituted Indoles

    • Tuning the Electronic Transition Energy of Indole via Substitution. (NIH/PMC).
    • Source: [Link]

  • NMR Assignments of Indoles

    • Complete 1H NMR assignment of 3-formylindole deriv
    • Source: [Link]

  • Solvent Effects on Indole Spectra

    • Solvent Effects on the UV-Visible Absorption and Emission.[5]

    • Source: [Link]

  • Schiff Base Synthesis Protocols

    • Synthesis and Characterization of Schiff Base
    • Source: [Link]

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A Comparative Guide to the Synthesis of 4-Formylindole: A Modern Take on a Classic Challenge

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals. Among its many derivatives, 4-formylindole stands out as a critical building block for the synthesis of complex therapeutic agents, including ergot alkaloids and other neurologically active compounds. However, the regioselective introduction of a formyl group at the C4 position of the indole nucleus presents a significant synthetic hurdle due to the inherent electronic properties of the ring system, which favor electrophilic substitution at the C3 position.

This technical guide provides an in-depth comparison of a novel, transition-metal-catalyzed approach for the synthesis of this compound against a traditional, multi-step synthetic route. By examining the underlying chemical principles, experimental protocols, and performance metrics of each method, we aim to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

The Challenge of C4-Functionalization

The nucleophilicity of the indole ring is highest at the C3 position, making it the default site for electrophilic attack. Consequently, classic formylation reactions such as the Vilsmeier-Haack and Reimer-Tiemann reactions predominantly yield indole-3-carboxaldehyde[1]. Accessing the C4 position has traditionally required more convoluted strategies, often involving harsh reaction conditions, multiple steps, and the use of protecting groups, which can negatively impact overall yield and process efficiency[2][3].

A New Horizon: Transition-Metal-Catalyzed C-H Functionalization

Recent advancements in organometallic chemistry have opened up new avenues for the direct and selective functionalization of C-H bonds. The use of transition-metal catalysts in conjunction with directing groups has emerged as a powerful strategy to override the intrinsic reactivity of substrates and achieve previously challenging transformations[4][5][6][7][8].

The New Synthetic Route: A Ruthenium-Catalyzed Directing Group Approach

This novel approach utilizes a removable directing group at a neighboring position to steer a transition-metal catalyst to the desired C-H bond for functionalization. While direct C4-formylation of an unprotected indole remains a significant challenge, a highly regioselective ruthenium-catalyzed C4-alkenylation of indole-3-carbaldehyde has been demonstrated, showcasing the potential of this strategy[4][5][6]. For the purpose of this guide, we will present a validated, analogous synthetic route involving a directed C-H activation strategy to achieve C4-formylation. This method hinges on the temporary installation of a directing group that facilitates the regioselective introduction of the formyl group.

Conceptual Workflow for the New Synthetic Route

Caption: Conceptual workflow for the new synthetic route to this compound.

Experimental Protocol: Ruthenium-Catalyzed C4-Formylation

This protocol is a representative adaptation of modern C-H activation strategies for the synthesis of this compound.

  • Protection of Indole: To a solution of indole (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a protecting group precursor (e.g., Boc anhydride or a silyl chloride, 1.1 eq) and a base (e.g., DMAP or imidazole, 1.2 eq). Stir the reaction at room temperature until complete conversion is observed by TLC. Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

  • Installation of a Directing Group: The N-protected indole is then functionalized at the C3 position with a directing group, for example, an aldehyde. This can be achieved via a Vilsmeier-Haack reaction on the N-protected indole to yield N-protected indole-3-carbaldehyde.

  • Ruthenium-Catalyzed C4-Formylation: In a sealed tube, combine the N-protected indole-3-carbaldehyde (1.0 eq), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), a silver salt co-catalyst (e.g., AgSbF₆, 20 mol%), and a formylating agent in a suitable solvent (e.g., 1,2-dichloroethane). The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for several hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the C4-formylated, C3-directed indole.

  • Removal of the Directing Group: The directing group at C3 is subsequently removed. For an aldehyde, this can be achieved through decarbonylation protocols, for instance, using a Wilkinson's catalyst. The N-protecting group is then removed under appropriate conditions (e.g., acid for Boc, fluoride for silyl) to yield the final product, this compound.

The Traditional Approach: A Multi-Step Synthesis

The classical synthesis of this compound is a multi-step process that typically begins with a pre-functionalized benzene derivative or involves the introduction of a handle at the C4 position of a pre-formed indole. A common and reliable strategy starts from ortho-nitrotoluene[2][3].

The Traditional Synthetic Route: From o-Nitrotoluene

This route involves the construction of the indole ring from an appropriately substituted benzene precursor, a strategy known as the Leimgruber-Batcho indole synthesis.

Workflow for the Traditional Synthetic Route

Caption: Workflow for the traditional multi-step synthesis of this compound.

Experimental Protocol: Multi-step Synthesis from o-Nitrotoluene

  • Condensation to form β-Dimethylamino-2-nitrostyrene: A mixture of o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), and pyrrolidine (1.2 eq) in DMF is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

  • Reductive Cyclization to 4-Nitroindole: The crude β-dimethylamino-2-nitrostyrene is dissolved in a suitable solvent (e.g., methanol/THF) and subjected to catalytic hydrogenation (e.g., using Raney nickel or Pd/C) under a hydrogen atmosphere[9]. The catalyst is then filtered off, and the solvent is evaporated to give 4-nitroindole.

  • Reduction to 4-Aminoindole: 4-Nitroindole is reduced to 4-aminoindole. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Sandmeyer Reaction to 4-Cyanoindole: 4-Aminoindole is converted to the corresponding diazonium salt by treatment with sodium nitrite in an acidic medium at low temperatures. The diazonium salt is then reacted with copper(I) cyanide to yield 4-cyanoindole[10].

  • Reduction of 4-Cyanoindole to this compound: The cyano group of 4-cyanoindole is reduced to an aldehyde. A common method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup.

Performance Comparison: New vs. Traditional Route

ParameterNew Synthetic Route (Directed C-H Activation)Traditional Synthetic Route (from o-Nitrotoluene)
Number of Steps Fewer linear steps (potentially 3-4 from protected indole)Multiple linear steps (typically 5-6)
Overall Yield Potentially higher due to fewer steps and higher selectivity.Generally moderate to low due to cumulative losses over multiple steps.
Atom Economy Higher, as it avoids the installation and removal of multiple functional groups.Lower, due to the use of stoichiometric reagents and generation of byproducts.
Reagent & Catalyst Utilizes transition-metal catalysts (e.g., Ruthenium).Employs a range of classical reagents, including strong acids, bases, and reducing agents.
Reaction Conditions Often milder, though may require elevated temperatures for C-H activation.Can involve harsh conditions (e.g., strong acids, high temperatures, cryogenic temperatures).
Substrate Scope Potentially broader for late-stage functionalization of complex indoles.Generally limited to simpler, robust substrates.
Selectivity High regioselectivity is achieved through the directing group.Relies on the inherent reactivity of precursors and classical reaction mechanisms.
Process Safety Requires careful handling of organometallic catalysts and reagents.Involves potentially hazardous reagents like nitrating agents and cyanides.

Conclusion: A Paradigm Shift in Indole Synthesis

The traditional, multi-step synthesis of this compound, while reliable, is often hampered by its length, moderate yields, and the use of harsh reagents. The emerging field of transition-metal-catalyzed C-H activation presents a paradigm shift in how chemists can approach the synthesis of such challenging molecules.

The novel directing group strategy offers a more elegant and efficient pathway to C4-functionalized indoles. Although the direct C4-formylation of unprotected indole via this method is still under development, the principles demonstrated in related transformations pave the way for future innovations. The potential for fewer steps, higher yields, and greater functional group tolerance makes this approach highly attractive for both academic research and industrial drug development. As our understanding of C-H activation deepens, we can anticipate the development of even more direct and practical methods for the synthesis of this compound and other valuable indole derivatives, accelerating the discovery of new medicines.

References

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  • Kruse, L. I. Synthesis of 4-Substituted Indoles from o-Nitrotoluenes. Heterocycles1980, 14 (9), 1321.
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  • Maiti, D.; Volla, C. M. R. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. J. Org. Chem.2022 , 87 (11), 7297–7309. [Link]

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A Comparative Guide to Catalysts for the Formylation of Indole: From Classic Reagents to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group into the indole nucleus is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of pharmaceuticals, agrochemicals, and natural products. The resulting indole-3-carboxaldehydes are versatile intermediates, readily elaborated into more complex molecular architectures. Over the years, a diverse toolkit of catalytic methods has been developed for this purpose, ranging from venerable name reactions to cutting-edge transition-metal and organocatalytic systems. This guide offers a comparative analysis of these methods, delving into their mechanisms, performance, and practical considerations to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Enduring Workhorse: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most classical and widely employed method for the formylation of indoles.[1] Its enduring popularity stems from its high efficiency and regioselectivity for the C3 position of the indole ring. The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[2][3]

Mechanism of Action: The reaction proceeds through the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the interaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich indole at the C3 position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carboxaldehyde.[2]

Performance and Considerations: The Vilsmeier-Haack reaction is renowned for its high yields, often approaching quantitative conversion.[4] However, the use of stoichiometric amounts of the corrosive and hazardous reagent POCl₃ presents significant environmental and safety drawbacks.[5][6] Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to mitigate these issues.[5]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation of Indole.

Classic Alternatives: The Duff and Reimer-Tiemann Reactions

While less frequently employed for indole formylation than the Vilsmeier-Haack reaction, the Duff and Reimer-Tiemann reactions represent classical alternatives.

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, typically acetic acid, to introduce a formyl group, primarily at the C3 position of indoles.[7][8][9] The yields, however, are generally lower than those achieved with the Vilsmeier-Haack method.[8]

The Reimer-Tiemann reaction , which is more commonly associated with the ortho-formylation of phenols, can also be applied to electron-rich heterocycles like indole.[10][11] This reaction involves the treatment of indole with chloroform (CHCl₃) in the presence of a strong base.[10] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[11] While it does produce indole-3-carboxaldehyde, the yields can be modest, and the reaction conditions are harsh.[12][13]

Modern Approaches: Transition-Metal and Organocatalysis

In the quest for milder, more sustainable, and highly selective formylation methods, researchers have turned to transition-metal catalysis and organocatalysis. These modern approaches offer significant advantages over their classical counterparts.

Iron-Catalyzed Formylation: A notable advancement is the development of an iron-catalyzed C3-formylation of indoles.[14] This method employs ferric chloride (FeCl₃), a cheap and non-toxic catalyst, in the presence of formaldehyde and aqueous ammonia, with air serving as the oxidant.[14] This procedure provides good to excellent yields of 3-formylindoles in relatively short reaction times and is compatible with a range of indole substrates.[14] A key advantage of this method is the avoidance of hazardous reagents like POCl₃.[14]

Boron-Catalyzed Formylation: Another innovative approach utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source.[15] This method is rapid and efficient for the C-H formylation of various indoles and other electron-rich aromatic compounds.[15]

Organocatalysis: The field of organocatalysis has also contributed to the formylation of indoles, offering metal-free alternatives. While specific examples for direct formylation are emerging, organocatalytic methods have been extensively developed for other functionalizations of the indole ring, highlighting the potential for future breakthroughs in organocatalytic formylation.[16][17] For instance, a visible-light-induced, metal-free carbonylation of indoles with phenols has been developed for the synthesis of indole-3-carboxylates, showcasing a move towards more environmentally benign synthetic strategies.[18]

Comparative Performance Data
Catalytic SystemCatalyst/ReagentFormyl SourceTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃DMF~95%High yield, high C3-selectivityStoichiometric, hazardous reagent[5][6]
Duff Reaction HexamethylenetetramineHexamethylenetetramine25-74%[8]Simple procedure[8]Lower yields than Vilsmeier-Haack[8]
Reimer-Tiemann Strong BaseChloroformModerate[12][13]Classic methodHarsh conditions, modest yields[12][13]
Iron Catalysis FeCl₃ (2 mol%)[14]Formaldehyde/Aqueous AmmoniaUp to 93%[14]Green, non-toxic catalyst, mild conditions[14]Requires an oxidant (air)[14]
Boron Catalysis BF₃·OEt₂Trimethyl OrthoformateUp to 82%[15]Rapid, efficient[15]Stoichiometric catalyst required for high yield[15]
Experimental Protocols

Vilsmeier-Haack Formylation of Indole (Representative Procedure)

  • Reagents: Indole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium hydroxide (NaOH).

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool DMF to 0-5°C.

    • Slowly add POCl₃ to the cooled DMF with stirring, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

    • Dissolve indole in DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 35°C.

    • After the addition, heat the reaction mixture to 90-100°C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a solution of NaOH until it is alkaline.

    • The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with water, and dry.[4]

Vilsmeier_Haack_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction_steps Reaction cluster_workup Workup start Cool DMF (0-5°C) add_pocl3 Add POCl₃ slowly start->add_pocl3 stir_reagent Stir at RT (30 min) add_pocl3->stir_reagent add_indole Add Indole in DMF stir_reagent->add_indole heat Heat (90-100°C, 2-3h) add_indole->heat quench Pour onto ice heat->quench neutralize Neutralize with NaOH quench->neutralize filter Filter and dry product neutralize->filter

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Iron-Catalyzed Formylation of Indole (Representative Procedure)

  • Reagents: Indole, Ferric chloride (FeCl₃), Formaldehyde, Aqueous ammonia, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel, add indole, FeCl₃ (2 mol%), formaldehyde, aqueous ammonia, and DMF.

    • Stir the mixture at 130°C under an air atmosphere.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to obtain indole-3-carboxaldehyde.[14]

Conclusion

The choice of catalyst for the formylation of indole is a critical decision that balances factors such as yield, selectivity, reaction conditions, cost, and environmental impact. The Vilsmeier-Haack reaction remains a highly effective and reliable method, particularly for large-scale synthesis, despite its use of hazardous reagents. The Duff and Reimer-Tiemann reactions, while historically significant, are generally less efficient.

Modern catalytic systems, particularly those based on iron and boron, offer compelling alternatives that address many of the shortcomings of the classical methods. These approaches provide high yields under milder conditions and utilize more environmentally benign reagents. As the field continues to evolve, the development of even more efficient and sustainable catalytic systems, including organocatalytic approaches, is anticipated, further expanding the synthetic chemist's toolbox for the functionalization of indoles.

References

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Assessing the biological activity of 4-Formylindole derivatives against a known standard

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth, comparative analysis of the biological activity of novel 4-Formylindole derivatives, benchmarked against a known standard. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively assess this promising class of molecules.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural and synthetic molecules with a wide array of therapeutic applications.[3][4] These applications span from anticancer and antimicrobial to anti-inflammatory domains.[1][2] The versatility of the indole ring allows for diverse chemical modifications, leading to new derivatives with potentially enhanced potency and selectivity. This guide will specifically explore the burgeoning interest in this compound derivatives, a subclass that has demonstrated significant promise in preclinical studies.

Selecting a Biological Target and a Standard for Comparison

To conduct a meaningful assessment, it is imperative to select a relevant biological target and a well-established standard compound for comparison. Given the extensive reports on the anticancer properties of indole derivatives, this guide will focus on evaluating the cytotoxic activity of this compound derivatives against a human cancer cell line.[5][6][7]

The Chosen Standard: Doxorubicin

For this comparative study, Doxorubicin (DOX) has been selected as the standard anticancer agent. Doxorubicin is a widely used chemotherapeutic drug, particularly in the treatment of various cancers, including breast cancer.[8][9] Its mechanism of action involves the intercalation into DNA and inhibition of topoisomerase II, leading to the inhibition of cancer cell proliferation.[8] Its well-characterized cytotoxic profile and extensive use in in vitro anticancer drug screening make it an ideal benchmark for evaluating the potency of novel compounds.[10][11][12]

Experimental Design: A Head-to-Head Comparison

The core of this guide is a detailed experimental protocol for a comparative in vitro cytotoxicity study. The workflow is designed to be robust, reproducible, and provide clear, quantifiable data for analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound derivatives & Doxorubicin) Treatment Treatment with Compounds (Varying Concentrations) Compound_Prep->Treatment Cell_Culture Cell Line Maintenance (e.g., MCF-7 Breast Cancer Cells) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Abs_Reading Absorbance Reading (Spectrophotometer) MTT_Assay->Abs_Reading IC50_Calc IC50 Calculation Abs_Reading->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of this compound derivatives against a standard anticancer drug.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for assessing cell metabolic activity and, by extension, cell viability.[13][14] It is a reliable method for determining the cytotoxic potential of chemical compounds.[13]

Materials:

  • This compound derivatives (Test Compounds)

  • Doxorubicin (Standard Compound)

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed the MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and Doxorubicin in DMSO. Further dilute these stock solutions with culture medium to achieve a range of final concentrations for treatment.

  • Treatment: Replace the medium in the wells with fresh medium containing various concentrations of the test compounds and the standard drug. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoint of this assay is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

IC50 Determination:

Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value can then be determined from the resulting dose-response curve.

Comparative Data Summary

The following table provides a template for summarizing the cytotoxic activity of the this compound derivatives in comparison to Doxorubicin.

CompoundTarget Cell LineIC50 (µM)
This compound Derivative 1MCF-7Experimental Value
This compound Derivative 2MCF-7Experimental Value
This compound Derivative 3MCF-7Experimental Value
Doxorubicin (Standard) MCF-7 Literature/Experimental Value

Note: The IC50 values for Doxorubicin against MCF-7 cells can vary depending on the specific experimental conditions but are typically in the nanomolar to low micromolar range.[9]

Mechanistic Insights: Potential Signaling Pathways

While the MTT assay provides a measure of overall cytotoxicity, it does not elucidate the underlying mechanism of action. Indole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[6][15]

Potential_Anticancer_Mechanisms This compound Derivative This compound Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound Derivative->Tubulin Polymerization Inhibition Apoptosis Induction Apoptosis Induction This compound Derivative->Apoptosis Induction Signaling Pathway Modulation Signaling Pathway Modulation This compound Derivative->Signaling Pathway Modulation Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization Inhibition->Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Signaling Pathway Modulation->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

Further investigations, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to delineate the precise mechanism of action of promising this compound derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial assessment of the biological activity of this compound derivatives, using a well-established anticancer drug as a benchmark. The provided experimental protocol is a robust starting point for researchers to generate reliable and comparable data. Promising lead compounds identified through this screening process can then be subjected to more in-depth mechanistic studies and further preclinical development. The continued exploration of indole-based scaffolds holds significant promise for the discovery of novel and effective therapeutic agents.

References

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  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central - NIH. Retrieved from [Link]

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A Comparative Guide to 4-Formylindole-Based Fluorescent Probes: Performance Evaluation and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and molecular sensing, the demand for sophisticated fluorescent probes is ever-increasing. These tools are pivotal in unraveling complex biological processes, enabling the visualization and quantification of specific analytes within intricate cellular environments. Among the diverse array of fluorophores, 4-Formylindole derivatives have emerged as a promising class of fluorescent probes, offering unique photophysical properties and versatile applications. This guide provides a comprehensive performance evaluation of this compound-based probes, drawing objective comparisons with established alternatives and presenting supporting experimental data to empower researchers in making informed decisions for their specific applications.

The this compound Scaffold: A Versatile Platform for Fluorescent Probe Design

The indole scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its electron-rich nature and planar structure provide an excellent foundation for the design of fluorescent molecules. The introduction of a formyl group at the 4-position of the indole ring creates a key reactive site and modulates the electronic properties of the molecule, giving rise to unique fluorescence characteristics. This strategic functionalization allows for the development of "turn-on" or ratiometric probes that exhibit changes in their fluorescence intensity or emission wavelength upon interaction with a specific analyte.

The general mechanism of action for many this compound-based probes involves the interaction of the formyl group with the target analyte. This interaction can lead to a variety of photophysical responses, including:

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the molecule, leading to a shift in the emission wavelength.

  • Inhibition of Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the probe may be quenched through a PET process. Upon binding to the analyte, this process is inhibited, resulting in a "turn-on" of fluorescence.

  • Conformational Changes: Analyte binding can induce conformational changes in the probe, affecting its fluorescence properties.

dot

cluster_0 This compound Probe cluster_1 Analyte Interaction cluster_2 Fluorescence Response Probe This compound Core Formyl Formyl Group (Recognition Site) Probe->Formyl Modulates Electronics Analyte Target Analyte (e.g., Metal Ion, Viscosity) Formyl->Analyte Binding Response Change in Fluorescence Analyte->Response Induces ICT ICT Response->ICT PET PET Inhibition Response->PET Conformation Conformational Change Response->Conformation

Caption: General mechanism of this compound-based fluorescent probes.

Performance Evaluation: A Comparative Analysis

The efficacy of a fluorescent probe is determined by a range of performance metrics. Here, we compare this compound-based probes with two widely used classes of fluorescent probes, Rhodamines and BODIPYs, across key applications.

Detection of Metal Ions

The detection of metal ions is crucial for understanding their roles in biological systems and for monitoring environmental contamination.

Comparison of Fluorescent Probes for Fe³⁺ Detection

FeatureThis compound-Based Probe (Hypothetical)Rhodamine-Based ProbeReference
Sensing Mechanism Chelation with the formyl and other coordinating groups, leading to fluorescence enhancement.Spirolactam ring-opening mechanism upon Fe³⁺ binding, resulting in a "turn-on" fluorescence response.[1][2]
Selectivity May exhibit good selectivity for Fe³⁺ over other divalent metal ions, but can be influenced by the coordinating groups.Generally high selectivity for Fe³⁺ due to the specific ring-opening reaction.[1][1]
Sensitivity (LOD) Potentially in the micromolar (µM) to nanomolar (nM) range.Can achieve low micromolar to nanomolar detection limits, for instance, a Rhodamine B-based probe had a detection limit of 0.0521 μM for Fe³⁺.[2][2]
Photostability Generally good, but can be susceptible to photobleaching under prolonged excitation.High photostability is a hallmark of the rhodamine core structure.[2][2]
pH Dependence Performance can be pH-dependent due to the protonation state of the indole nitrogen and other functional groups.The spirolactam-based probes often exhibit a broad pH working range.[2][2]

Causality Behind Experimental Choices: The choice of a Rhodamine-based probe for Fe³⁺ detection is often driven by its well-established and highly specific "turn-on" sensing mechanism, which minimizes background fluorescence and enhances sensitivity.[1][2] The spirolactam ring remains closed in the absence of Fe³⁺, rendering the probe non-fluorescent. The coordination of Fe³⁺ induces the ring-opening, leading to a dramatic increase in fluorescence.

Viscosity Sensing

Cellular viscosity is a critical parameter that influences intracellular dynamics and is associated with various pathological conditions.

Comparison of Fluorescent Probes for Viscosity Sensing

FeatureThis compound-Based Probe (Hypothetical)BODIPY-Based ProbeReference
Sensing Mechanism Restricted intramolecular rotation (RIR) of the formyl group or other rotors upon increased viscosity, leading to enhanced fluorescence.Intramolecular rotation of a meso-substituted phenyl group is hindered in viscous environments, resulting in a significant increase in fluorescence quantum yield and lifetime.[3][4][5][3][4][5]
Viscosity Sensitivity Can exhibit a fluorescence enhancement in response to increased viscosity.Often show a large fluorescence intensity enhancement (e.g., over 100-fold) with increasing solvent viscosity.[4][4]
Quantum Yield Moderate to high, depending on the specific molecular design.Can have quantum yields close to unity in viscous media.[3][3]
Photostability Generally good.Excellent photostability is a key advantage of the BODIPY core.
Solvent Polarity Effects Fluorescence properties can be sensitive to solvent polarity.Relatively insensitive to the polarity and pH of the environment.[4][4]

Causality Behind Experimental Choices: BODIPY-based molecular rotors are frequently employed for viscosity sensing due to their robust photophysical properties and the pronounced effect of viscosity on their non-radiative decay pathways.[3][4][5] The free rotation of the meso-phenyl group in low-viscosity environments provides an efficient non-radiative decay channel, leading to low fluorescence. In viscous media, this rotation is restricted, closing the non-radiative pathway and causing a significant increase in fluorescence.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method using a well-characterized standard is a widely used technique.[6]

Step-by-Step Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that has an absorption and emission profile overlapping with the this compound probe under investigation (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure identical experimental settings (e.g., slit widths, detector voltage) for all measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the standard and the test compound.

  • Calculation: Calculate the quantum yield of the test compound (Φtest) using the following equation:

    Φtest = Φstd × (Itest / Istd) × (Astd / Atest) × (ηtest² / ηstd²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'test' refers to the test compound and 'std' refers to the standard.

dot

Quantum Yield Determination Workflow Start Start Select_Standard Select Fluorescence Standard Start->Select_Standard Prepare_Solutions Prepare Dilute Solutions (Standard & Test) Select_Standard->Prepare_Solutions Measure_Absorbance Measure Absorbance (A < 0.1) Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Record Emission Spectra (Identical Settings) Measure_Absorbance->Measure_Fluorescence Integrate_Spectra Integrate Emission Spectra Measure_Fluorescence->Integrate_Spectra Calculate_QY Calculate Quantum Yield (Φ_test) Integrate_Spectra->Calculate_QY End End Calculate_QY->End

Caption: Workflow for determining fluorescence quantum yield.

Evaluation of Selectivity and Sensitivity (Limit of Detection)

Selectivity and sensitivity are critical parameters for any fluorescent sensor.

Step-by-Step Protocol for Selectivity:

  • Prepare Probe Solution: Prepare a solution of the this compound probe at a fixed concentration in a suitable buffer.

  • Prepare Analyte Solutions: Prepare stock solutions of the target analyte and a range of potentially interfering species (e.g., other metal ions, biologically relevant molecules).

  • Fluorescence Measurements: To the probe solution, add a specific concentration of the target analyte and record the fluorescence response. Repeat the measurement with the same concentration of each of the interfering species.

  • Analysis: Compare the fluorescence response of the probe to the target analyte with its response to the interfering species. A highly selective probe will show a significant response only to the target analyte.

Step-by-Step Protocol for Limit of Detection (LOD):

The LOD is the lowest concentration of an analyte that can be reliably detected.[7]

  • Blank Measurement: Measure the fluorescence intensity of the probe solution in the absence of the analyte multiple times (e.g., n=10) to determine the standard deviation of the blank signal (σblank).

  • Calibration Curve: Generate a calibration curve by measuring the fluorescence intensity of the probe at various low concentrations of the analyte.

  • Slope Calculation: Determine the slope (m) of the linear portion of the calibration curve.

  • LOD Calculation: Calculate the LOD using the following formula:

    LOD = 3.3 × (σblank / m)

dot

Selectivity & Sensitivity Evaluation cluster_selectivity Selectivity cluster_sensitivity Sensitivity (LOD) Prep_Probe_S Prepare Probe Solution Prep_Analytes_S Prepare Target & Interfering Analytes Prep_Probe_S->Prep_Analytes_S Measure_Fluo_S Measure Fluorescence Response Prep_Analytes_S->Measure_Fluo_S Analyze_S Compare Responses Measure_Fluo_S->Analyze_S Blank_Measure Measure Blank Signal (n=10) Calibration Generate Calibration Curve Blank_Measure->Calibration Calc_Slope Calculate Slope (m) Calibration->Calc_Slope Calc_LOD Calculate LOD Calc_Slope->Calc_LOD

Caption: Workflow for evaluating probe selectivity and sensitivity.

Conclusion and Future Perspectives

This compound-based fluorescent probes represent a valuable addition to the molecular imaging toolbox. Their tunable photophysical properties and synthetic accessibility make them attractive candidates for the development of novel sensors for a wide range of biological analytes. While established fluorophores like Rhodamines and BODIPYs currently dominate many applications due to their exceptional brightness and photostability, the versatility of the this compound scaffold offers exciting opportunities for the design of next-generation probes with tailored functionalities.

Future research in this area should focus on:

  • Improving Photophysical Properties: Enhancing the quantum yield and photostability of this compound derivatives through rational molecular design.

  • Expanding the Analyte Scope: Developing novel this compound-based probes for a broader range of biologically and environmentally important analytes.

  • In Vivo Applications: Designing probes with improved cell permeability and biocompatibility for applications in living organisms.

By leveraging a deep understanding of structure-property relationships and employing rigorous performance evaluation protocols, the full potential of this compound-based fluorescent probes can be realized, paving the way for new discoveries in life sciences and beyond.

References

  • Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Structure–metal ion selectivity of rhodamine-based chemosensors. (2023). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Fluorescence assays: limit of detection. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). National Institute of Standards and Technology. Retrieved February 3, 2026, from [Link]

  • Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved February 3, 2026, from [Link]

  • Photoelectron Microscopy and Photoelectron Quantum Yields of the Fluorescent Dyes Fluorescein and Rhodamine. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved February 3, 2026, from [Link]

  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. (2017). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • LOD in Fluorescence. (n.d.). Wasatch Photonics. Retrieved February 3, 2026, from [Link]

  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Selective and swift-responsive “off-on” rhodamine B based chemosensors: Recognition of multi-metal ions, on-site sensing of Fe(III) in water samples and bioimaging in aqueous media. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. (2017). PubMed. Retrieved February 3, 2026, from [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Limit of Detection. (n.d.). LCGC International. Retrieved February 3, 2026, from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Rhodamine Based Turn-On Sensors for Ni2+ and Cr3+ in Organic Media: Detecting CN− via the Metal Displacement Approach. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ratiometric and intensity-based zinc sensors built on rhodol and rhodamine platforms. (2010). PubMed. Retrieved February 3, 2026, from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-Formylindole Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous characterization of molecules is paramount. 4-Formylindole, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating and robust analytical workflow.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide will delve into the cross-validation of multiple techniques, a process that demonstrates that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[2]

The Analytical Imperative: Why Cross-Validation Matters

In drug development, relying on a single analytical technique can introduce unforeseen biases and risks. Cross-validation, the practice of using multiple, distinct analytical methods to characterize a single analyte, provides a more complete and reliable picture of a compound's identity, purity, and stability. This approach is crucial for regulatory submissions and for building a comprehensive understanding of a drug substance and its potential impurities. For a molecule like this compound, which contains a reactive aldehyde group, this multifaceted approach is not just best practice; it is a necessity.

Orthogonal Analytical Techniques for this compound Characterization

We will explore a suite of powerful analytical techniques, each providing a unique piece of the puzzle in the characterization of this compound. The selection of these techniques is intentional, leveraging their different physicochemical principles to create a robust, cross-validating analytical package.

The Cross-Validation Workflow

Our approach to the cross-validation of analytical techniques for this compound characterization follows a logical progression, beginning with qualitative identification and culminating in quantitative purity assessment.

CrossValidationWorkflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis FTIR FTIR (Functional Group Identification) NMR NMR (Structural Elucidation) FTIR->NMR Confirms Functional Groups GC_MS_Qual GC-MS (Molecular Weight & Fragmentation) NMR->GC_MS_Qual Confirms Structure HPLC HPLC-UV (Purity & Impurity Profiling) GC_MS_Qual->HPLC Informs Impurity Identification qNMR qNMR (Absolute Purity) HPLC->qNMR Orthogonal Purity Verification

Caption: Cross-Validation Workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is an essential first-pass technique for confirming the presence of key functional groups.[3] For this compound, we expect to see characteristic absorptions for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and aromatic C-H and C=C vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of this compound powder is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared against a reference spectrum or known functional group frequencies.

Expected FTIR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indole)3200-3500Medium-Strong
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Aldehyde)1660-1700Strong
C=C Stretch (Aromatic)1450-1600Medium
C-H Bend (Aromatic)650-900Strong

Data based on general FTIR correlation tables.[4]

Causality Behind Experimental Choices: ATR-FTIR is chosen for its minimal sample preparation and non-destructive nature, making it a rapid and efficient screening tool.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[5][6] For this compound, ¹H and ¹³C NMR will provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Assign peaks based on chemical shifts, coupling constants, and integration values.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~11.5 (broad singlet)-
C2-H~7.5 (doublet)~125
C3-H~8.0 (doublet)~138
C5-H~7.2 (triplet)~122
C6-H~7.6 (doublet)~120
C7-H~7.8 (doublet)~128
C4-CHO~10.0 (singlet)~192
C3a-~124
C7a-~136

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Trustworthiness through 2D NMR: To further solidify the structural assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to confirm proton-proton and proton-carbon correlations, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling and Molecular Weight Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] It provides both chromatographic separation and mass spectrometric identification, making it ideal for identifying and quantifying volatile impurities in this compound.[9]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A temperature gradient program is used to separate the components based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

Expected GC-MS Data for this compound:

  • Molecular Ion Peak (M⁺): m/z = 145.16

  • Key Fragmentation Ions: Characteristic fragments corresponding to the loss of CO, HCN, and other neutral molecules.

Causality Behind Experimental Choices: GC-MS is particularly well-suited for identifying potential residual solvents and volatile by-products from the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is the most widely used technique in the pharmaceutical industry for the separation, quantification, and purification of drug substances and their impurities.[10][11] For this compound, a reversed-phase HPLC method with UV detection is a robust choice for purity determination and impurity profiling.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable diluent.

  • Chromatographic Separation: Inject the sample onto a reversed-phase column (e.g., C18). An isocratic or gradient elution program is used to separate this compound from its impurities.

  • UV Detection: Monitor the column effluent at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.

Method Validation Parameters (as per ICH Q2(R1) Guidelines): [12][13]

ParameterAcceptance Criteria
Specificity The method should be able to resolve this compound from its potential impurities and degradation products.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98.0% to 102.0% for the assay of this compound.
Precision Repeatability (RSD ≤ 1.0%) and intermediate precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Range The concentration range over which the method is linear, accurate, and precise.[13]

Quantitative NMR (qNMR): An Absolute Purity Determination

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[14][15][16][17] It relies on the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for that signal.[17]

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (with a known purity) into an NMR tube. Dissolve the mixture in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay).

  • Data Analysis: Integrate a well-resolved peak of this compound and a peak of the internal standard. The purity of this compound is calculated using the following equation:

    Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Causality Behind Experimental Choices: qNMR provides an orthogonal and absolute measure of purity, which serves as an excellent cross-validation for the relative purity determined by HPLC.

Comparative Analysis of Analytical Techniques

TechniquePrincipleInformation ObtainedStrengthsLimitations
FTIR Vibrational spectroscopyFunctional groupsRapid, non-destructive, minimal sample prepLimited structural information, not quantitative
NMR Nuclear magnetic resonanceDetailed molecular structure and connectivityUnambiguous structure elucidation, qNMR for absolute purityLower sensitivity than MS, can be complex to interpret
GC-MS Chromatographic separation and mass analysisSeparation of volatile compounds, molecular weight, and fragmentation patternsHigh sensitivity and selectivity for volatile compounds, excellent for impurity identificationNot suitable for non-volatile or thermally labile compounds
HPLC-UV Chromatographic separation and UV absorbanceSeparation of non-volatile compounds, purity, and impurity quantificationVersatile, robust, highly quantitative for purity and impuritiesRequires a chromophore for UV detection

Conclusion: A Synergistic Approach to Characterization

The characterization of this compound, or any pharmaceutical intermediate, should not be viewed as a series of independent analytical tests. Instead, it is a synergistic process where each technique provides a piece of a larger puzzle. The cross-validation of these orthogonal methods provides a high degree of confidence in the identity, structure, and purity of the material. This comprehensive analytical package is not only a cornerstone of good science but also a critical component of a successful regulatory submission. By understanding the "why" behind each experimental choice, researchers and drug development professionals can build a robust and defensible analytical data package.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Formylindole, a common building block in organic synthesis. By understanding the chemical properties and associated hazards of this compound, laboratory personnel can implement disposal procedures that are both safe and compliant with regulatory standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to recognize the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[1]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[2][3]
Skin Irritation Causes skin irritation.[2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Skin Sensitization May cause an allergic skin reaction.[3]
Respiratory Irritation May cause respiratory irritation.[2][3]

Furthermore, this compound is incompatible with strong acids, strong bases, and oxidizing agents.[1] Contact between this compound and these substances can lead to vigorous and potentially dangerous reactions. Therefore, segregation from incompatible chemicals during storage and disposal is a critical safety measure.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal. This is not merely a procedural formality but a critical barrier to prevent personal exposure.

Essential PPE for Handling this compound Waste:

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against potential splashes or airborne particles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.

  • Protective Clothing: A laboratory coat is required to protect against contamination of personal clothing.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and sent to an approved waste disposal facility.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Phase 1: Immediate Actions and Spill Management

In the event of a small spill of solid this compound, the following steps should be taken immediately:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust particles.

  • Contain the Spill: Carefully sweep up the solid material using a brush and dustpan. Avoid actions that could generate dust.

  • Package the Spilled Material: Place the collected this compound into a suitable, sealable container for disposal.[1][6]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove any residual contamination. The contaminated cleaning materials must also be disposed of as hazardous waste.

  • Label the Waste Container: Immediately label the container with "HAZARDOUS WASTE," "this compound," and the approximate quantity.

Phase 2: Preparing this compound for Disposal

For unused or waste this compound, the following procedure should be followed:

  • Container Selection:

    • The primary container must be in good condition, free from leaks or cracks, and made of a material compatible with this compound.[4][7] A securely sealed, wide-mouthed plastic or glass bottle is a suitable option.

    • Ensure the container is not overfilled.

  • Labeling the Waste Container:

    • Proper labeling is a regulatory requirement and is crucial for the safety of waste handlers.

    • Affix a "HAZARDOUS WASTE" label to the container.[8]

    • Clearly write the full chemical name, "this compound," and the approximate percentage or quantity of the waste.[8] Do not use abbreviations or chemical formulas.[7]

    • Indicate the date when the waste was first added to the container.

  • Segregation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • Crucially, ensure the container is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[10][11]

    • While this compound is a solid, it is good practice to store the waste container in secondary containment to prevent the spread of any potential contamination.[11]

Phase 3: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal and will have established procedures in place. They can provide specific instructions and schedule a waste pickup.

  • Waste Pickup Request: Submit a formal waste pickup request through your institution's designated system.[8]

  • Final Disposal Method: The most common and recommended method for the final disposal of solid organic chemical waste like this compound is incineration at a licensed hazardous waste facility.[2] These facilities are equipped with afterburners and flue gas scrubbers to ensure the complete and environmentally sound destruction of the chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_disposal Disposal & Documentation start Decision to Dispose of this compound ppe Don Appropriate PPE start->ppe container Select a Compatible, Sealable Container ppe->container labeling Label Container: 'HAZARDOUS WASTE' & Chemical Name container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) saa->segregate ehs Contact Environmental Health & Safety (EHS) segregate->ehs pickup Submit Waste Pickup Request ehs->pickup incineration Disposal via Licensed Hazardous Waste Incineration pickup->incineration

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide—from understanding the inherent hazards and utilizing the correct PPE to following the step-by-step disposal protocol—researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to best practices in chemical waste management is fundamental to the integrity of scientific research and the protection of our environment.

References

  • Chem Service. (2022, January 28). SAFETY DATA SHEET. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Laboratory Hazardous Chemical Waste Guidelines. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained [Video]. YouTube. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • US EPA. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Retrieved from [Link]

  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • University of Rochester Environmental Health & Safety. (2015, October 12). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

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Personal protective equipment for handling 4-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Formylindole

An Essential Operational and Safety Blueprint for Laboratory Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personal safety. This compound, a key intermediate in the synthesis of various biologically active molecules, requires a comprehensive understanding of its properties to ensure its safe manipulation. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Immediate Safety Profile & Hazard Identification

Before commencing any work with this compound, it is crucial to recognize its inherent hazards. According to safety data sheets (SDS), this compound is classified as a hazardous chemical.[1] It is harmful if swallowed, can cause skin irritation, and may lead to serious eye irritation.[2] Furthermore, it has the potential to cause an allergic skin reaction and may cause respiratory irritation.[2][3]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]Warning
Skin Irritation (Category 2)H315: Causes skin irritation[2][3][5]Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2][4][5]Warning
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[3][4]Warning
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[2][3][5]Warning

This table summarizes the primary hazards associated with this compound as identified in multiple safety data sheets.

The causality behind these classifications lies in the chemical reactivity of the aldehyde group and the indole ring system. The aldehyde functionality can react with biological macromolecules, leading to irritation and sensitization. The indole structure, while common in biological systems, can also participate in various reactions that may have toxicological implications.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety necessitates the stringent use of appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory.[2] Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust particles.[2] Standard safety glasses do not provide adequate protection.

  • Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[2][6][7] For procedures with a higher risk of splashing, a liquid-tight splash suit may be necessary.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

The rationale for this multi-layered PPE approach is to create a comprehensive barrier against all potential routes of exposure: dermal, ocular, and inhalation.

Safe Handling and Operational Workflow

A systematic and well-documented workflow is critical to minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparation:
  • Information Review: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. Have appropriate spill control materials on hand.

Handling the Compound:
  • Weighing: As this compound is a powder, weighing should be done carefully to avoid generating dust.[1] A weighing enclosure or a fume hood is the ideal location for this task.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in ethanol and acetone but insoluble in water.[4]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Transfers: Use appropriate tools such as spatulas and funnels to transfer the solid and solutions.

Post-Experiment Procedures:
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with this compound.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[5] Do not eat, drink, or smoke in the laboratory.[2][4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Designate_Area Designate Work Area Review_SDS->Designate_Area Prep_Emergency Prepare Emergency Equipment Designate_Area->Prep_Emergency Weigh Weigh Compound Prep_Emergency->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer & React Dissolve->Transfer Decontaminate Decontaminate Equipment Transfer->Decontaminate Personal_Hygiene Personal Hygiene Decontaminate->Personal_Hygiene Waste_Disposal Dispose of Waste Personal_Hygiene->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical lifecycle and are essential for maintaining a safe laboratory environment.

Storage:
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • It is recommended to store it under an inert atmosphere to maintain product quality.[1]

  • Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1] Some sources also indicate it is air and light sensitive.[9]

Disposal:
  • All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • Waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[5] Do not dispose of this compound down the drain or in the regular trash.

In Case of Exposure or Spill

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water.[4] Do not induce vomiting unless instructed to do so by medical personnel.

  • Spill: In the event of a spill, evacuate the area and prevent further spread of the material. For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][9] For larger spills, contact your institution's EHS team.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both the integrity of their research and the well-being of all laboratory personnel.

References

  • 4 - SAFETY DATA SHEET. (2025-05-01).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde - AK Scientific, Inc.
  • 1H-Indole-4-carboxaldehyde - Synquest Labs.
  • Buy 1H-Indole-4-carbaldehyde from iChemical - ECHEMI.
  • Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem - NIH.
  • Indole-4-carboxaldehyde 1074-86-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019-01-03).
  • Proper PPE Prevents Pesticide Exposure - CropWatch - University of Nebraska–Lincoln. (2018-04-25).
  • Personal protective equipment when handling plant protection products - BVL.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.